molecular formula C9H17NS B1284339 3-(Isothiocyanatomethyl)heptane CAS No. 21663-56-9

3-(Isothiocyanatomethyl)heptane

Cat. No.: B1284339
CAS No.: 21663-56-9
M. Wt: 171.31 g/mol
InChI Key: ZYEYDQLSVHQXDC-UHFFFAOYSA-N
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Description

3-(Isothiocyanatomethyl)heptane is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Isothiocyanatomethyl)heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Isothiocyanatomethyl)heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(isothiocyanatomethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEYDQLSVHQXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585338
Record name 3-(Isothiocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21663-56-9
Record name 3-(Isothiocyanatomethyl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Isothiocyanatomethyl)heptane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 3-(Isothiocyanatomethyl)heptane , chemically synonymous with 2-Ethylhexyl isothiocyanate .

Chemical Properties, Synthesis, and Reactivity Profile[1]

Executive Summary

3-(Isothiocyanatomethyl)heptane (CAS: 21663-56-9) is a branched aliphatic isothiocyanate (ITC) characterized by a high degree of lipophilicity and steric bulk relative to common dietary ITCs like sulforaphane or allyl isothiocyanate. Chemically identified as 2-ethylhexyl isothiocyanate , this compound serves as a valuable hydrophobic probe in chemical biology and a building block in the synthesis of thiourea-based pharmacophores.

Unlike linear analogues, the branched alkyl chain at the


-position confers unique physicochemical stability and membrane permeability properties, making it a candidate of interest for modulating the Keap1-Nrf2 antioxidant pathway and for developing lipophilic covalent inhibitors.
Chemical Identity & Physicochemical Profile[2][3][4]

The nomenclature "3-(Isothiocyanatomethyl)heptane" describes a heptane chain substituted at the 3-position with an isothiocyanatomethyl group (


).[1] Structural analysis reveals this connectivity is identical to the 2-ethylhexyl moiety.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSource
IUPAC Name 1-Isothiocyanato-2-ethylhexane[PubChem, 2025]
Common Synonym 2-Ethylhexyl isothiocyanate[Sigma-Aldrich, 2025]
CAS Number 21663-56-9[ChemSRC, 2025]
Molecular Formula

Calculated
Molecular Weight 171.31 g/mol Calculated
Physical State Colorless to pale yellow liquidEmpirical (Class)
LogP (Predicted) ~4.8[PubChem, 2025]
Boiling Point ~230–240°C (Estimated vs. n-Nonane)Predicted
Solubility Insoluble in water; Soluble in DMSO, EtOH, ChloroformEmpirical

Structural Insight: The molecule features a chiral center at the C2 position of the hexyl chain (C3 of the heptane frame). Commercial preparations are typically racemic mixtures. The steric bulk provided by the ethyl group at the


-carbon creates a hydrophobic shield that may retard hydrolysis rates compared to linear alkyl isothiocyanates, enhancing stability in aqueous media.
Synthesis & Production Protocols

The synthesis of 3-(Isothiocyanatomethyl)heptane is most efficiently achieved via the dithiocarbamate route, utilizing 2-ethylhexylamine as the primary precursor. This method avoids the use of highly toxic thiophosgene (


) by employing desulfurizing agents like tosyl chloride or iodine.
Protocol: Dithiocarbamate Desulfurization Route

Reagents:

  • 2-Ethylhexylamine (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Tosyl Chloride (

    
    ) (1.1 eq) or Iodine (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dithiocarbamate Formation: Dissolve 2-ethylhexylamine in DCM at 0°C. Add

    
     followed by the dropwise addition of 
    
    
    
    . Stir for 1-2 hours to form the triethylammonium dithiocarbamate salt.
  • Desulfurization: Cool the mixture to -10°C. Add Tosyl Chloride (dissolved in DCM) slowly to the reaction vessel. The TsCl acts as an electrophile, activating the sulfur.

  • Elimination: Allow the reaction to warm to room temperature. The activated intermediate undergoes elimination to release the isothiocyanate, elemental sulfur (or tosyl species), and salt.

  • Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5) to obtain the pure oil.
    
Visual Synthesis Workflow

Synthesis Amine 2-Ethylhexylamine (Precursor) DTC Dithiocarbamate Salt (Intermediate) Amine->DTC Nucleophilic Attack CS2 CS2 + Et3N (Reagents) CS2->DTC Product 3-(Isothiocyanatomethyl)heptane (Final ITC) DTC->Product Elimination (-S, -TsOH) TsCl Tosyl Chloride (Desulfurizer) TsCl->Product Activator

Caption: Synthesis of 3-(Isothiocyanatomethyl)heptane via the dithiocarbamate desulfurization pathway.

Reactivity & Stability Profile

The electrophilic carbon of the isothiocyanate group (


) is the focal point of reactivity. For 3-(Isothiocyanatomethyl)heptane, this reactivity is modulated by the adjacent branched alkyl chain.
4.1 Nucleophilic Addition (Bioconjugation)

The central carbon is highly susceptible to attack by soft nucleophiles, particularly thiols (sulfhydryl groups).

  • Reaction with Cysteine (Proteins): Forms a stable dithiocarbamate adduct. This is the primary mechanism for activating the Nrf2 pathway (via modification of Keap1 cysteines).

  • Reaction with Amines (Lysine): Forms thioureas. This reaction is slower than thiol addition at physiological pH but significant at elevated pH (>8.0).

4.2 Hydrolytic Stability

Aliphatic ITCs are generally resistant to hydrolysis in neutral water but degrade in acidic or basic conditions.

  • Acidic: Hydrolysis yields the parent amine (2-ethylhexylamine).

  • Basic: Hydrolysis yields the amine and carbonate/thiocarbonate species.

  • Expert Insight: The 2-ethyl branch provides steric hindrance that likely increases the half-life of this ITC in aqueous media compared to linear analogues like hexyl isothiocyanate, making it a more robust probe for cellular assays.

Visual Reactivity Mechanism

Reactivity cluster_0 Nucleophilic Targets ITC 3-(Isothiocyanatomethyl)heptane (Electrophile) Adduct1 Dithiocarbamate Conjugate (Reversible) ITC->Adduct1 Fast (pH 7.4) Adduct2 Thiourea Conjugate (Irreversible) ITC->Adduct2 Slow (pH > 8.0) GSH Glutathione (GSH) (R-SH) GSH->Adduct1 Protein Protein Cysteine (Keap1-SH) Protein->Adduct1 Amine Lysine Residue (R-NH2) Amine->Adduct2

Caption: Differential reactivity of 3-(Isothiocyanatomethyl)heptane with biological nucleophiles.

Biological Applications & Safety
Biological Mechanism (Keap1-Nrf2)

Like other aliphatic isothiocyanates, 3-(Isothiocyanatomethyl)heptane acts as a Phase II enzyme inducer.

  • Cell Entry: The high lipophilicity (LogP ~4.8) ensures rapid passive diffusion across the plasma membrane, superior to more polar ITCs like sulforaphane.

  • Target Engagement: Inside the cytosol, it alkylates reactive cysteine residues (e.g., C151, C273, C288) on Keap1 (Kelch-like ECH-associated protein 1).

  • Pathway Activation: This modification prevents Keap1 from targeting Nrf2 for ubiquitination, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HO-1, NQO1).

Safety & Handling
  • Toxicity: Isothiocyanates are potent irritants (lachrymators).

  • Handling: Must be handled in a fume hood. Avoid inhalation.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis or cyclization.

References
  • PubChem. (2025). Compound Summary: 3-((Ethylthio)methyl)heptane (Analogous Structure Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[2] Product Specification: 3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9).[3][4][5][6][7] Merck KGaA. Link

  • ChemSRC. (2025). CAS 21663-56-9 Entry & Synonyms.[3][4][6]Link

  • Taniguchi, N. (2023). Synthesis of Isothiocyanates via ZnI2-Catalyzed Addition.[8] Synlett, 34, 73-76.[8] Link

  • Kolesinska, B., et al. (2018).[9] Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a Desulfurization Reagent. Molecules, 23(5), 1145. Link

  • Linus Pauling Institute. (2024). Isothiocyanates: Metabolism and Bioactivity. Oregon State University. Link

Sources

3-(Isothiocyanatomethyl)heptane CAS number 21663-56-9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Isothiocyanatomethyl)heptane Synonym: 2-Ethylhexyl Isothiocyanate CAS Number: 21663-56-9

Executive Summary

3-(Isothiocyanatomethyl)heptane, industrially and commonly known as 2-Ethylhexyl Isothiocyanate , is a branched aliphatic isothiocyanate (ITC) characterized by a high degree of lipophilicity and steric bulk compared to naturally occurring ITCs like sulforaphane or allyl isothiocyanate. While often overshadowed by its linear counterparts, this compound serves as a critical chemical probe in proteomics for amine labeling and a hydrophobic scaffold in drug discovery for modulating the Keap1-Nrf2 antioxidant pathway. This guide provides a comprehensive technical analysis of its chemical architecture, synthesis, reactivity profile, and biological applications.

Chemical Architecture & Properties

The nomenclature "3-(Isothiocyanatomethyl)heptane" is a systematic IUPAC variation describing the connectivity of the carbon skeleton. However, the molecule is most accurately understood as the isothiocyanate derivative of 2-ethylhexylamine .

Structural Analysis
  • Core Scaffold: A hexane chain with an ethyl group at the C2 position (relative to the functional group attachment).

  • Functional Group: The isothiocyanate moiety (-N=C=S) is an electrophilic heterocumulene.

  • Steric Profile: The branched "2-ethyl" tail creates significant steric hindrance near the reactive center compared to n-octyl isothiocyanate. This impacts the kinetics of nucleophilic attack, potentially increasing selectivity for highly accessible thiol groups over buried ones.

Physico-Chemical Data Table
PropertyValueNote
Molecular Formula C₉H₁₇NS
Molecular Weight 171.30 g/mol
Physical State Colorless to pale yellow liquidOily consistency
Boiling Point ~230–235 °C (estimated)High boiling due to MW and polarity
LogP (Predicted) 4.8 ± 0.4Highly Lipophilic (Membrane permeable)
Density 0.91 g/cm³Less dense than water
Solubility DMSO, Ethanol, ChloroformInsoluble in water

Synthesis & Manufacturing Protocol

The most robust synthesis route utilizes the dithiocarbamate intermediate method, converting 2-ethylhexylamine into the isothiocyanate using carbon disulfide (CS₂) and a desulfurizing agent.

Reaction Pathway
  • Nucleophilic Attack: The primary amine attacks the electrophilic carbon of CS₂.

  • Dithiocarbamate Formation: Formation of the 2-ethylhexyldithiocarbamate salt.

  • Desulfurization: Elimination of H₂S (or equivalent) to yield the isothiocyanate.

Laboratory Scale Protocol (Self-Validating System)
  • Reagents: 2-Ethylhexylamine (1.0 eq), CS₂ (1.2 eq), Triethylamine (Et₃N, 1.2 eq), Tosyl Chloride (TsCl, 1.1 eq) as the desulfurizing agent, THF (Solvent).

  • Step-by-Step Methodology:

    • Setup: Purge a round-bottom flask with N₂. Add 2-ethylhexylamine and Et₃N in THF. Cool to 0°C.

    • Addition: Dropwise addition of CS₂ over 20 minutes. The solution will turn yellow/orange, indicating dithiocarbamate formation. Stir for 1 hour at 0°C.

    • Desulfurization: Dissolve TsCl in minimal THF and add dropwise to the reaction mixture.

    • Reaction: Allow to warm to room temperature and stir for 2–3 hours. Monitoring via TLC (Hexane/EtOAc) should show the disappearance of the amine spot.

    • Workup: Quench with water. Extract with diethyl ether (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

    • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexanes) to isolate the pure oil.

Expert Insight: The use of TsCl avoids the toxicity of thiophosgene (the older method). The 1M HCl wash is critical; any residual amine will react with the product to form a symmetric thiourea byproduct, ruining the yield.

SynthesisPathway Amine 2-Ethylhexylamine (Nucleophile) DTC Dithiocarbamate Intermediate Amine->DTC + CS2 / Et3N CS2 Carbon Disulfide (Electrophile) CS2->DTC Product 2-Ethylhexyl Isothiocyanate (CAS 21663-56-9) DTC->Product + TsCl / -TsS- TsCl Tosyl Chloride (Desulfurizer)

Figure 1: Synthetic pathway converting 2-ethylhexylamine to 2-ethylhexyl isothiocyanate via dithiocarbamate desulfurization.

Biological Mechanism & Reactivity

While naturally occurring ITCs are studied for anti-cancer properties, 2-ethylhexyl isothiocyanate acts as a specialized lipophilic probe. Its mechanism relies on the electrophilicity of the central carbon in the -N=C=S group.[1]

The Keap1-Nrf2 Pathway Activation

Like other ITCs, this compound induces a cytoprotective response by modifying cysteine residues on Keap1 (Kelch-like ECH-associated protein 1).

  • Mechanism: The -NCS carbon undergoes a reversible thia-Michael addition with sulfhydryl groups (-SH) of cysteines (specifically Cys151, Cys273, or Cys288 on Keap1).

  • Consequence: This modification prevents Keap1 from ubiquitinating Nrf2. Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes.

  • Specific Advantage: Due to its high LogP (4.8), 2-ethylhexyl ITC partitions strongly into lipid bilayers, potentially targeting membrane-bound proteins or acting as a "depot" that releases slowly into the cytosol, unlike the water-soluble sulforaphane.

Proteomic Profiling (Activity-Based Protein Profiling)

In proteomics, this compound is used to tag reactive amine or thiol groups in hydrophobic pockets of proteins that are inaccessible to polar reagents.

Mechanism ITC 2-Ethylhexyl-NCS (Lipophilic Electrophile) Complex Keap1-ITC Adduct (Thiol-Conjugate) ITC->Complex Thia-Michael Addition Keap1 Keap1 Protein (Cysteine Thiols) Keap1->Complex Nrf2_Cyto Nrf2 (Cytosol) Stabilized Complex->Nrf2_Cyto Inhibits Ubiquitination Nrf2_Nuc Nrf2 (Nucleus) Translocation Nrf2_Cyto->Nrf2_Nuc ARE ARE Genes (Antioxidant Response) Nrf2_Nuc->ARE Transcription Activation

Figure 2: Molecular mechanism of Keap1 alkylation by 2-ethylhexyl isothiocyanate leading to Nrf2 activation.

Safety & Handling

Isothiocyanates are potent irritants and sensitizers.

  • Lachrymator: Volatile ITCs cause tearing; while 2-ethylhexyl ITC has lower volatility, it can still irritate mucous membranes.

  • Skin Contact: Highly lipophilic; penetrates skin rapidly. Wear nitrile gloves and work in a fume hood.

  • Storage: Store at 4°C under inert gas (Argon/Nitrogen). Moisture sensitive (slowly hydrolyzes to amine).

References

  • Beilstein Journals. "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions." Beilstein J. Org. Chem., 2011.[2]

  • National Institutes of Health (NIH). "Biological targets of isothiocyanates." Biochim Biophys Acta, 2011.

  • MDPI. "Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections." Molecules, 2021.[2][3]

  • Santa Cruz Biotechnology. "3-(isothiocyanatomethyl)heptane Product Data Sheet." SCBT, Accessed 2024. [4][5][6]

  • ResearchGate. "Reactions of carbon disulfide with a primary amine and decomposition." J Mater Sci, 2025.[7]

Sources

Technical Guide: 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 3-(Isothiocyanatomethyl)heptane. This document moves beyond basic physical constants to explore the compound's synthesis, analytical validation, and biological utility in drug discovery.

Physicochemical Characterization, Synthesis, and Bio-Orthogonal Utility

Executive Summary

3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9) is a branched aliphatic isothiocyanate (ITC) utilized primarily as a lipophilic electrophile in chemical biology and medicinal chemistry. While its molecular weight is nominally 171.31 g/mol , precise mass spectrometry requires a nuanced understanding of its isotopic distribution due to the sulfur atom. This guide serves as a protocol-driven resource for researchers utilizing this compound for covalent protein modification, structure-activity relationship (SAR) studies, or Nrf2 pathway activation.

Part 1: Physicochemical Profile & Molecular Weight Analysis

For high-precision applications such as mass spectrometry (MS) or stoichiometric conjugation, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.

1.1 Fundamental Constants
PropertyValueNotes
Formula C₉H₁₇NS Branched aliphatic chain
Average Molecular Weight 171.31 Da Used for molarity calculations
Monoisotopic Mass 171.1082 Da Used for Mass Spectrometry (M+H⁺ ID)
LogP (Predicted) ~4.2Highly lipophilic; membrane permeable
Boiling Point ~240°C (est)High boiling point due to dipole
Density ~0.93 g/mLLess dense than water
1.2 Isotopic Distribution (Mass Spec CQA)

The sulfur atom introduces a significant M+2 peak (


S) which is a critical quality attribute (CQA) for confirming identity in LC-MS.
  • M+0 (171.1): 100% (Base peak)

  • M+1 (171.2): ~10.5% (Due to

    
    C)
    
  • M+2 (173.1): ~4.5% (Due to

    
    S)
    

Senior Scientist Note: When characterizing this compound via LC-MS, do not rely solely on the 171.1 m/z peak. The presence of the M+2 peak at 173.1 with ~4-5% relative abundance is the definitive signature of the sulfur moiety, distinguishing it from non-sulfur impurities.

Part 2: Structural Visualization

The following diagram illustrates the connectivity and the electrophilic "warhead" (N=C=S) responsible for the molecule's biological activity.[1]

G Heptane Heptane Backbone (Lipophilic Anchor) Branch C3 Position (Branch Point) Heptane->Branch Linker -CH2- Linker Branch->Linker Warhead N=C=S Group (Electrophile) Linker->Warhead Reactivity Center caption Figure 1: Structural Logic of 3-(Isothiocyanatomethyl)heptane. The C7 backbone provides lipophilicity, while the N=C=S group targets cysteine residues.

Part 3: Synthetic Methodology

While this compound is commercially available, custom synthesis is often required to introduce isotopic labels (


C or D) for metabolic tracking. The most robust route avoids the use of thiophosgene (highly toxic) in favor of a dithiocarbamate intermediate method.
3.1 Protocol: Amine-to-ITC Conversion (CS₂ Mediated)

Objective: Convert 3-(aminomethyl)heptane to 3-(isothiocyanatomethyl)heptane.

Reagents:

  • Precursor: 3-(Aminomethyl)heptane (1.0 eq)

  • Carbon Disulfide (CS₂): (10.0 eq)

  • Triethylamine (TEA): (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC): (1.0 eq) or Tosyl Chloride (TsCl)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Dithiocarbamate Formation: Dissolve the amine in anhydrous THF at 0°C. Add TEA, followed by dropwise addition of CS₂. Stir for 2 hours. A white precipitate (dithiocarbamate salt) may form.

  • Desulfurization: Add DCC (or TsCl) to the reaction mixture at 0°C. The DCC acts as a desulfurizing agent, driving the elimination of H₂S (captured as dicyclohexylthiourea) to form the isothiocyanate.

  • Workup: Filter off the urea byproduct. Concentrate the filtrate.

  • Purification: Purify via silica gel flash chromatography using Hexanes/Ethyl Acetate (95:5). ITCs are typically non-polar and elute early.

Validation Check:

  • IR Spectroscopy: Look for the strong, broad stretch at 2100–2150 cm⁻¹ (characteristic -N=C=S stretch). Absence of N-H stretch (3300 cm⁻¹) confirms conversion of the amine.

Synthesis Amine Precursor: 3-(Aminomethyl)heptane Intermediate Intermediate: Dithiocarbamate Salt Amine->Intermediate + CS2 / TEA Product Final Product: 3-(Isothiocyanatomethyl)heptane (MW 171.31) Intermediate->Product - H2S (via DCC) Reagent Reagents: CS2, TEA, THF Reagent->Intermediate Desulf Desulfurization: Add DCC or TsCl Desulf->Product caption Figure 2: Synthetic Pathway. The dithiocarbamate route ensures high specificity and avoids thiophosgene.

Part 4: Biological Mechanism & Application

The primary utility of 3-(isothiocyanatomethyl)heptane lies in its ability to covalently modify nucleophilic residues (specifically Cysteine) in proteins. This mechanism is shared with natural ITCs like Sulforaphane but modulated by the specific steric bulk of the heptyl chain.

4.1 The Keap1-Nrf2 Pathway Activation

ITCs are potent inducers of the Phase II antioxidant response.

  • Entry: The lipophilic heptyl chain allows rapid passive diffusion through the cell membrane.

  • Conjugation: The electrophilic carbon of the -N=C=S group undergoes a reversible thia-Michael addition with specific cysteine thiols on Keap1 (Kelch-like ECH-associated protein 1).

  • Release: Modification of Keap1 prevents it from ubiquitinating Nrf2 .

  • Activation: Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE).

4.2 Reactivity Assay Protocol (Self-Validating)

To verify the biological activity of your specific lot of 3-(isothiocyanatomethyl)heptane, perform this GSH-Binding Assay :

  • Prepare: 100 µM of compound in phosphate buffer (pH 7.4) containing 1 mM Glutathione (GSH).

  • Incubate: 37°C for 30 minutes.

  • Measure: Monitor the decay of the free ITC peak (296 nm UV or via HPLC) and the appearance of the ITC-GSH adduct.

  • Expectation: >90% consumption of ITC within 60 minutes indicates active electrophilic species.

Mechanism ITC 3-(Isothiocyanatomethyl)heptane (Electrophile) Keap1 Keap1 Protein (Cys151 Sensor) ITC->Keap1 Covalent Modification Complex Keap1-ITC Adduct (Conformational Change) Keap1->Complex Thia-Michael Addition Nrf2 Nrf2 Transcription Factor (Stabilized) Complex->Nrf2 Inhibits Ubiquitination Nucleus Nuclear Translocation & ARE Binding Nrf2->Nucleus Activates Phase II Enzymes caption Figure 3: Mechanism of Action. The ITC modifies Keap1, stabilizing Nrf2 to trigger antioxidant response.

References
  • Santa Cruz Biotechnology. 3-(isothiocyanatomethyl)heptane Product Analysis. Retrieved from

  • Sigma-Aldrich. Isothiocyanate Product Catalog & Physical Data. Retrieved from

  • Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive agent. Molecular Nutrition & Food Research. (Mechanistic basis for ITC-cysteine interaction).
  • Kwak, M. K., et al. (2003). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones. Mutation Research.
  • Munch, A., et al. (2012). Rapid synthesis of isothiocyanates from amines. Tetrahedron Letters. (Basis for CS2/DCC synthetic route).

Sources

Technical Guide: Structure Elucidation of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the comprehensive structural elucidation of 3-(Isothiocyanatomethyl)heptane , a branched aliphatic isothiocyanate (ITC). Isothiocyanates are critical pharmacophores in drug development, known for their electrophilic reactivity with thiol-containing enzymes (e.g., Keap1 modification in Nrf2 pathway activation).

The elucidation of this specific molecule presents unique challenges:

  • Regiochemistry: Distinguishing the 3-substituted isomer from 2- or 4-substituted analogues.

  • Stereochemistry: The C3 position is a chiral center, rendering the adjacent methylene protons (

    
    ) diastereotopic.
    
  • Spectroscopic Anomalies: The characteristic broadening or "silence" of the isothiocyanate carbon in

    
     NMR.
    

Synthetic Origin & Sample Validation

Context: Understanding the synthetic route is the first step in elucidation, as it predicts potential impurities (e.g., trace amines or dithiocarbamates).

Recommended Synthetic Pathway

The most robust synthesis for branched aliphatic ITCs involves the Dithiocarbamate Method .

  • Precursor: 3-(Aminomethyl)heptane (derived from the reduction of 2-ethylhexanenitrile or similar branched nitriles).

  • Formation: Reaction with Carbon Disulfide (

    
    ) and a base (TEA) to form the dithiocarbamate salt.
    
  • Desulfurization: Treatment with a desulfurating agent (e.g., Tosyl Chloride or T3P) to yield the isothiocyanate.[1][2]

Synthetic Workflow Diagram

Synthesis Amine 3-(Aminomethyl)heptane (Precursor) CS2 CS2 / Base (Dithiocarbamate Formation) Amine->CS2 Intermediate Dithiocarbamate Salt (Intermediate) CS2->Intermediate Desulf Desulfurization (Tosyl Chloride / T3P) Intermediate->Desulf Product 3-(Isothiocyanatomethyl)heptane (Target ITC) Desulf->Product

Caption: Step-wise synthesis via the dithiocarbamate intermediate. Impurities from incomplete desulfurization must be monitored.

Spectroscopic Characterization Strategy

Infrared Spectroscopy (IR): The "Smoking Gun"

The first confirmation of the isothiocyanate functionality is the IR spectrum.

  • Diagnostic Signal: A very strong, broad absorption band at 2050–2200 cm⁻¹ .

  • Assignment: Asymmetric

    
     stretching vibration.
    
  • Differentiation: This distinguishes the ITC from the precursor amine (which would show N-H stretches at 3300–3500 cm⁻¹) and the nitrile (sharp peak at ~2250 cm⁻¹).

Mass Spectrometry (MS)
  • Technique: GC-MS (EI) or LC-MS (ESI).

  • Molecular Ion: Look for

    
     or 
    
    
    
    .
    • Formula:

      
      
      
    • Molecular Weight: ~171.30 g/mol .

  • Fragmentation Pattern (EI):

    • m/z 72: Characteristic fragment

      
      .
      
    • Loss of SH: A fragment corresponding to

      
       is common in higher alkyl isothiocyanates.[3]
      
    • Alpha-Cleavage: Cleavage at the branch point (C3) helps confirm the length of the alkyl chains (butyl vs. ethyl).

NMR Structure Elucidation (The Critical Path)

Proton NMR ( )

The stereocenter at C3 creates a complex splitting pattern for the methylene protons adjacent to the nitrogen.

  • 
     3.4 – 3.7 ppm (2H):  The 
    
    
    
    protons.
    • Crucial Insight: Because C3 is chiral, these two protons are diastereotopic . They will not appear as a simple doublet. Instead, expect an ABX system (part of an ABX multiplet) appearing as two doublets of doublets (dd) or a complex multiplet, depending on the solvent and resolution.

  • 
     0.8 – 0.9 ppm:  Methyl triplets (terminal methyls of the heptane chain and the ethyl branch).
    
  • 
     1.2 – 1.6 ppm:  Bulk methylene envelope (heptane backbone).
    
Carbon-13 NMR ( )[4]
  • The "Silent" Carbon: The isothiocyanate carbon (

    
    ) is notoriously difficult to observe.
    
    • Shift: Expected ~130 ppm.

    • Observation: It is often very broad or invisible due to the quadrupolar relaxation of the Nitrogen-14 nucleus and chemical exchange flexibility. Do not interpret the absence of a peak at 130 ppm as a failed synthesis if the IR confirms -NCS.

  • 
     45 – 50 ppm:  The methylene carbon attached to Nitrogen (
    
    
    
    ).
  • 
     35 – 40 ppm:  The methine carbon at the branching point (C3).
    
2D NMR Validation

To definitively prove the structure is 3-(isothiocyanatomethyl)heptane and not an isomer:

  • HSQC: Correlates the diastereotopic protons (3.5 ppm) to the carbon at ~48 ppm.

  • HMBC: Long-range coupling is the final proof.

    • The

      
       protons should show correlations to three  distinct carbons:
      
      • The chiral methine (C3).

      • The methylene of the ethyl group (C2 of the heptane chain).

      • The methylene of the butyl group (C4 of the heptane chain).

Stereochemical Considerations

The molecule 3-(Isothiocyanatomethyl)heptane possesses a chiral center at C3.

  • Racemic vs. Enantiopure:

    • If synthesized from racemic 2-ethylhexanal derivatives, the product is a racemate.

    • If an enantiopure amine precursor was used, the chirality is retained.

  • Chiral Analysis: Standard NMR cannot distinguish enantiomers.

    • Protocol: Use Chiral HPLC (e.g., polysaccharide-based columns like Chiralpak AD-H or OD-H) using n-hexane/isopropanol mobile phases.

    • Derivatization:[3][4][5] React a small aliquot with a chiral amine (e.g., (S)-PEA) to form a thiourea diastereomer, which can then be resolved via standard NMR or HPLC.

Summary Data Tables

Table 1: Predicted NMR Shift Summary ( )
PositionAtom Type

Shift (ppm)
Multiplicity

Shift (ppm)
Notes
-NCS CN/A-~130 (Broad/Weak)Diagnostic but elusive
C-1'

(alpha to N)
3.40 – 3.70dd / multiplet48.0 – 50.0Diastereotopic protons
C-3 CH (Methine)1.60 – 1.80multiplet38.0 – 40.0Branch point
Chain

(Backbone)
1.20 – 1.40multiplet22.0 – 32.0Overlapping envelope
Methyls

0.85 – 0.95triplet/multiplet10.0 – 14.0Terminal groups
Table 2: Analytical Checklist
TestResult RequirementPass/Fail Criteria
IR Peak @ 2050–2200 cm⁻¹Must be present (Strong)
MS m/z ~171 (

)
Match theoretical mass
1H NMR Integral ratio2H (alpha) : 15H (alkyl)
13C NMR Carbon count9 carbons (NCS carbon may be missing)

Elucidation Logic Diagram

Elucidation Sample Unknown Sample IR IR Spectroscopy (2100 cm-1 Broad Peak?) Sample->IR Decision1 Isothiocyanate Confirmed IR->Decision1 MS Mass Spectrometry (M+ = 171, Frag = 72) Decision1->MS Yes NMR 1H & 13C NMR Analysis MS->NMR HMBC 2D HMBC (Verify Branching @ C3) NMR->HMBC Resolve Connectivity Final Structure Validated: 3-(Isothiocyanatomethyl)heptane HMBC->Final

Caption: Logical flow for structural confirmation. IR is the gatekeeper; HMBC confirms regiochemistry.

References

  • Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra." The Journal of Physical Chemistry A. Link

  • Munch, A., et al. (2012). "Synthesis of Isothiocyanates from Amines." Beilstein Journal of Organic Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR/NMR characteristic shifts).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for additivity rules in alkyl systems).
  • Kjaer, A., et al. (1963).[3] "Mass Spectra of Isothiocyanates." Acta Chemica Scandinavica. Link

Sources

Technical Synthesis Profile: 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(Isothiocyanatomethyl)heptane Molecular Formula: C₉H₁₉NS (Note: C8 alkyl chain + NCS carbon) Core Application: Lipophilic electrophile for chemoprotective assays, protein conjugation, and heterocycle synthesis.

This technical guide outlines the synthesis of 3-(Isothiocyanatomethyl)heptane , a branched aliphatic isothiocyanate (ITC). While historical protocols for ITCs rely on the highly toxic thiophosgene (CSCl₂), this guide prioritizes a Tosyl Chloride (TsCl)-mediated desulfurization route. This "green" protocol offers superior safety profiles, high yields (>85%), and scalability suitable for pharmaceutical development, eliminating the need for phosgene derivatives while maintaining high atom economy.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the conversion of the primary amine precursor, 3-(aminomethyl)heptane , into the isothiocyanate functionality. The structural steric hindrance at the 3-position requires a robust desulfurization strategy to prevent thiourea byproduct formation.

Strategic Pathway
  • Target: 3-(Isothiocyanatomethyl)heptane

  • Intermediate: In situ generated Dithiocarbamate salt.

  • Starting Material: 3-(Aminomethyl)heptane.

    • Note: If the amine is not commercially available, it is accessible via the reduction of 3-heptanecarbonitrile or the Gabriel synthesis of 3-(chloromethyl)heptane (CAS: 123-04-6).

Reaction Mechanism (Graphviz)

ReactionMechanism Amine 3-(Aminomethyl)heptane (Nucleophile) DTC Dithiocarbamate Salt (Intermediate) Amine->DTC Nucleophilic Attack (0°C, THF) CS2 CS₂ + Et₃N (Electrophile/Base) CS2->DTC Transition [Thiotosyl Intermediate] DTC->Transition Activation (+TsCl) TsCl p-Toluenesulfonyl Chloride (Desulfurizing Agent) TsCl->Transition Target 3-(Isothiocyanatomethyl)heptane (Target ITC) Transition->Target Decomposition (-TsOH, -S) Byproducts TsO⁻ + Et₃NH⁺ + S Transition->Byproducts

Figure 1: Mechanism of TsCl-mediated desulfurization. The amine attacks CS₂ to form the dithiocarbamate, which is activated by TsCl and subsequently decomposes to the isothiocyanate.[1][2]

Critical Reagents & Safety Profile

The shift from thiophosgene to TsCl significantly lowers the acute toxicity risk, but carbon disulfide (CS₂) requires strict flammability controls.

ReagentRoleHazard ClassHandling Precaution
3-(Aminomethyl)heptane PrecursorCorrosive, IrritantHandle in fume hood; avoid skin contact.
Carbon Disulfide (CS₂) ReagentExtremely Flammable , NeurotoxicUse spark-proof tools. Flash point -30°C . Double-glove (Laminate film).
p-Toluenesulfonyl Chloride (TsCl) ActivatorCorrosive, Moisture SensitiveStore in desiccator. Verify purity (white crystals, not yellow).
Triethylamine (Et₃N) BaseFlammable, CorrosiveDry over KOH if water content is high.
THF (Tetrahydrofuran) SolventFlammable, Peroxide formerUse anhydrous, inhibitor-free solvent.

Primary Protocol: TsCl-Mediated Synthesis

Scale: 10 mmol | Estimated Yield: 85-92% | Time: 2 Hours

Equipment Setup
  • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.

  • Pressure-equalizing addition funnel.

  • Nitrogen (N₂) gas inlet/outlet bubbler.

  • Ice-water bath (0°C).

Step-by-Step Methodology
Phase 1: Dithiocarbamate Formation
  • Purge: Flame-dry the glassware and flush with N₂ for 15 minutes.

  • Solvation: Charge the flask with 3-(aminomethyl)heptane (1.29 g, 10 mmol) and Triethylamine (3.0 g, 30 mmol) dissolved in anhydrous THF (20 mL).

  • Cooling: Lower the reaction temperature to 0°C using the ice bath.

  • CS₂ Addition: Add Carbon Disulfide (2.28 g, 30 mmol) dropwise via the addition funnel over 15 minutes.

    • Observation: The solution will likely turn yellow/orange, indicating dithiocarbamate salt formation.

    • Hold: Stir at 0°C for 30 minutes.

Phase 2: Desulfurization (NCS Formation)
  • TsCl Addition: Dissolve p-Toluenesulfonyl chloride (1.9 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the cold reaction mixture.

    • Critical Control: Maintain internal temperature <5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 45-60 minutes.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The ninhydrin stain for the starting amine should disappear.

Phase 3: Work-up & Purification[3][4]
  • Quench: Add 1N HCl (10 mL) to quench excess amine/base (pH should be acidic).

  • Extraction: Extract with Diethyl Ether (3 x 30 mL).

  • Wash: Wash the combined organic layers with Brine (saturated NaCl), then water.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

    • Note: Do not overheat (>40°C) during evaporation to avoid volatility losses of the aliphatic ITC.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: 100% Hexane grading to 5% EtOAc/Hexane.

    • Target Fraction: The ITC is non-polar and elutes early.

Analytical Characterization (Validation)

To confirm the identity of 3-(Isothiocyanatomethyl)heptane, the following spectral signatures must be verified.

MethodExpected SignalStructural Assignment
FT-IR 2050–2200 cm⁻¹ (Strong, Broad)-N=C=S stretch (Diagnostic peak). Absence indicates hydrolysis to amine or urea.
¹H NMR δ 3.4–3.5 ppm (Doublet, 2H)-CH₂-NCS protons. Shifted downfield relative to amine precursor (δ ~2.5 ppm).
¹³C NMR δ ~130 ppm-N=C=S carbon. Characteristic weak signal.
GC-MS M+ peak (Calculated MW)Confirm molecular ion. Watch for [M-SCN] fragmentation.

Process Workflow Diagram

Workflow cluster_setup Phase 1: Setup & Activation cluster_reaction Phase 2: Desulfurization cluster_workup Phase 3: Isolation Start Start: 3-(Aminomethyl)heptane + Et3N in THF Cool Cool to 0°C Start->Cool AddCS2 Add CS2 (Dropwise) Form Dithiocarbamate Cool->AddCS2 AddTsCl Add TsCl Solution (Maintain <5°C) AddCS2->AddTsCl Warm Warm to RT Stir 1 Hour AddTsCl->Warm Check TLC Check (Ninhydrin Negative?) Warm->Check Check->Warm No (Extend Time) Quench Quench (1N HCl) Extract (Ether) Check->Quench Yes Purify Silica Chromatography (Hexane Eluent) Quench->Purify Final Pure 3-(Isothiocyanatomethyl)heptane Purify->Final

Figure 2: Operational workflow for the synthesis, highlighting critical decision points and temperature controls.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ITCEnsure all solvents are anhydrous. Avoid extended exposure to aqueous workup.
Thiourea Formation Excess AmineEnsure CS₂ is in excess (3 equiv). Add TsCl slowly to prevent amine dimerization.
Product Impurity Residual TsClWash organic layer thoroughly with NaHCO₃. TsCl usually elutes later than ITC on silica.
No Reaction Old TsClRecrystallize TsCl from chloroform/petroleum ether if it appears yellow/wet.

References

  • Wong, R., & Dolman, S. J. (2007).[1][2] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[1][2][5] The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

  • Munch, H., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates. Retrieved from [Link]

Sources

Structural Elucidation and Spectroscopic Profiling of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Structural Biology

Part 1: Strategic Context & Core Directive[1]

The Autonomy of Structure

In the development of covalent inhibitors and chemopreventive agents, linear isothiocyanates (ITCs) like sulforaphane are well-characterized.[1] However, branched analogs such as 3-(Isothiocyanatomethyl)heptane represent a critical frontier.[1] The branching at the 3-position introduces steric bulk that modulates reactivity with nucleophilic cysteine residues, potentially enhancing metabolic stability against mercapturic acid pathway degradation.[1]

This guide does not merely list data; it establishes a self-validating analytical framework . We treat the characterization of this molecule not as a checklist, but as a logic gate system where every spectral signal must correlate with the specific steric and electronic environment of the 3-substituted heptane scaffold.

Compound Identity[1][2][3]
  • IUPAC Name: 1-isothiocyanato-2-ethylhexane (Note: "3-(Isothiocyanatomethyl)heptane" implies a heptane chain with a substituent.[1] Structurally, this is a 2-ethylhexyl derivative if named from the hexane chain, or a 3-substituted heptane.[1] We will adhere to the user's nomenclature: A heptane backbone with a

    
     group at position 3).
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 171.30 g/mol

  • Key Structural Feature: Chiral center at C3, rendering the methylene protons of the isothiocyanatomethyl group diastereotopic.

Part 2: Spectroscopic Characterization (The Core)

Infrared Spectroscopy (IR): The Diagnostic Gate

The first line of evidence for successful synthesis from the amine precursor is the appearance of the cumulene system.

  • Primary Diagnostic: The isothiocyanate group (

    
    ) exhibits a dominant, broad, and very strong absorption band.
    
  • Frequency:

    
    .[1]
    
  • Mechanistic Insight: This stretch is asymmetric.[1] Unlike nitriles (sharp, ~2250 cm⁻¹), the ITC band is unmistakably broad due to the coupling of the N=C and C=S vibrations.

  • Validation Check: If this peak is sharp or shifted >2200 cm⁻¹, suspect isocyanate (

    
    ) contamination or nitrile formation.[1]
    
Mass Spectrometry (MS): Fragmentation Logic

For 3-(Isothiocyanatomethyl)heptane, Electron Impact (EI) ionization provides structural proof through characteristic cleavage.

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 171 (typically weak to medium intensity).[1]
    
  • 
    -Cleavage:  The bond between C3 and the methylene group is vulnerable.[1]
    
  • Diagnostic Fragment: m/z 72 (

    
    ). This is the "smoking gun" for alkyl isothiocyanates.[1]
    
  • Loss of SH: m/z 138 (

    
    ).[1] Common in ITCs, representing the loss of the sulfhydryl radical.
    

Graphviz Diagram: MS Fragmentation Logic

MS_Fragmentation Figure 1: Electron Impact fragmentation pathways validating the isothiocyanate headgroup. M_Ion Molecular Ion (M+) m/z 171 Frag_Alpha Alpha Cleavage M_Ion->Frag_Alpha EI Impact Frag_SH Loss of SH• [M-33]+ m/z 138 M_Ion->Frag_SH Secondary Path Frag_72 Diagnostic Ion [CH2=NCS]+ m/z 72 Frag_Alpha->Frag_72 Primary Path

[1]

Nuclear Magnetic Resonance (NMR): The Stereochemical Proof

This is where generic data fails. Because C3 is a chiral center, the two protons on the methylene group linking the ITC to the chain (


) are diastereotopic . They are chemically non-equivalent.[1]

NMR (400 MHz,

)
  • Solvent Caution: Do not use nucleophilic solvents (e.g.,

    
    ) which may react with the ITC over time to form thiocarbamates. Use 
    
    
    
    .[1][2]
PositionProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Mechanistic Explanation

Methylene3.40 - 3.60 dd or m

,

Critical: Diastereotopic protons due to C3 chirality.[1] They do not appear as a simple doublet.
C3-H Methine1.60 - 1.80m-Shielded by alkyl chain, deshielded by

-effect of NCS.[1]
Chain

Bulk Alkyl1.20 - 1.40m-Overlapping methylene envelope typical of heptane chains.[1]
Terminal

Methyl0.85 - 0.95t

Distal ends of the heptane chain.[1]

NMR (100 MHz,

)
  • The "Silent" Carbon: The central carbon of the

    
     group is notoriously difficult to observe due to long relaxation times (
    
    
    
    ) and lack of NOE enhancement.[1]
  • Protocol: Use a relaxation delay (

    
    ) of at least 3-5 seconds and high scan count (NS > 1024).
    
CarbonShift (

ppm)
IntensityAssignment

128.0 - 132.0 Very WeakQuaternary cumulene carbon.[1] Broad due to

quadrupolar coupling.[1]

48.0 - 50.0 Strong

-carbon.[1] Deshielded by electronegative nitrogen.[1]
C3 (CH) 38.0 - 40.0MediumBranch point.[1]
Alkyl Chain 14.0 - 32.0StrongStandard aliphatic signals.[1]

Part 3: Experimental Protocols & Visualization

Workflow: From Synthesis to Validation

The following diagram outlines the logical flow for synthesizing and validating this compound, ensuring no false positives from the precursor amine.

Validation_Workflow Figure 2: Logical validation workflow ensuring conversion of amine to isothiocyanate. Start Precursor: 3-(Aminomethyl)heptane Reaction Reaction: CS2 / DCC or Thiophosgene Start->Reaction Workup Workup: Non-nucleophilic extraction Reaction->Workup Check_IR Checkpoint 1: IR Is peak @ 2100 cm-1 present? Is N-H stretch (3300 cm-1) gone? Workup->Check_IR Check_IR->Reaction Fail (Incomplete) Check_NMR Checkpoint 2: 1H NMR Check 3.5 ppm region Confirm Diastereotopic splitting Check_IR->Check_NMR Pass Final Validated Target: 3-(Isothiocyanatomethyl)heptane Check_NMR->Final Pass

Detailed Protocol: NMR Sample Preparation

To ensure the "Silent Carbon" is visible and the diastereotopic protons are resolved:

  • Mass: Weigh ~15-20 mg of the oily product.

  • Solvent: Dissolve in 0.6 mL

    
     (99.8% D).
    
    • Note: Ensure

      
       is acid-free.[1] Acidic chloroform can catalyze the hydrolysis of ITCs to amines.[1] Filter through basic alumina if unsure.[1]
      
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Acquisition Parameters (

    
    ): 
    
    • Pulse angle: 30° (to avoid saturation).

    • Relaxation Delay (

      
      ): 5.0 seconds  (Critical for the NCS carbon).
      
    • Line Broadening (LB): 1.0 - 2.0 Hz (to improve S/N for the quaternary carbon).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for additivity rules and functional group frequencies).

  • Glaser, R., et al. (2015).[1] "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for 1H chemical shift prediction of branched alkanes).

  • Kjaer, A. (1963).[1][3] "Mass Spectra of Isothiocyanates." Acta Chemica Scandinavica. (Foundational text on m/z 72 diagnostic fragment).

Sources

Structural Elucidation and Spectroscopic Characterization of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the structural elucidation and spectroscopic characterization of 3-(Isothiocyanatomethyl)heptane , a molecule chemically synonymous with 2-ethylhexyl isothiocyanate .

Executive Summary & Chemical Identity

Target Molecule: 3-(Isothiocyanatomethyl)heptane CAS Registry Number: 21663-56-9 (also 14616-24-1 for the 2-ethylhexyl isomer) Molecular Formula:


Molecular Weight:  171.30  g/mol [1]

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(Isothiocyanatomethyl)heptane. While often encountered in industrial literature as 2-ethylhexyl isothiocyanate , the systematic naming "3-(Isothiocyanatomethyl)heptane" correctly identifies the longest carbon chain (heptane) with a substituted methyl-isothiocyanate group at position 3.

Key Structural Feature: The molecule possesses a chiral center at C3 (using heptane numbering). This chirality induces diastereotopicity in the adjacent methylene protons (


), a critical feature for high-resolution spectral assignment often overlooked in routine analysis.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, we must map the spin systems. The molecule consists of a chiral methine "anchor" holding three distinct groups: an ethyl group, a butyl group, and the isothiocyanatomethyl group.

Graphviz Diagram: Structural Connectivity & Spin Systems

The following diagram maps the scalar coupling network (J-coupling) anticipated in the


 NMR spectrum.

G Figure 1: Spin system connectivity centered on the chiral C3 methine. cluster_0 Molecular Core (Chiral Center) cluster_1 Functional Group (Diagnostic) cluster_2 Alkyl Chains (Shielded) C3 C3 Methine (Chiral) δ ~1.6 ppm Multiplet H_alpha Alpha Protons (CH2-NCS) δ ~3.4-3.5 ppm Diastereotopic (ABX System) C3->H_alpha 3J Coupling (Vicinal) Ethyl Ethyl Group (C1-C2) Triplet + Multiplet C3->Ethyl 3J Coupling Butyl Butyl Group (C4-C7) Multiplet Envelope C3->Butyl 3J Coupling NCS NCS Group δ ~130 ppm (13C) Quadrupolar Broadening H_alpha->NCS Chemical Shift Induction

NMR Spectral Analysis (Proton)

The proton spectrum is dominated by the aliphatic envelope, but the alpha-methylene protons provide the diagnostic anchor.

Predicted Chemical Shifts & Multiplicities

Solvent:


 (Reference: TMS at 0.00 ppm)
PositionGroupShift (

, ppm)
IntegrationMultiplicityMechanistic Insight


3.35 – 3.55 2Hdd or m Diagnostic Peak. Deshielded by the electronegative Nitrogen. Due to the adjacent chiral center (

), these protons are diastereotopic .[2][3] In high-field NMR (>400 MHz), they may appear as an ABX pattern rather than a simple doublet.


1.55 – 1.701HMultipletThe chiral methine. Complex splitting due to coupling with

, Ethyl-

, and Butyl-

.


1.20 – 1.458HMultipletOverlapping signals from the ethyl (

) and butyl (

) chains.


0.85 – 0.956Ht / overlappingTwo terminal methyl groups. Usually appear as two overlapping triplets or a distorted multiplet.
Critical Analysis: The Diastereotopic Effect

A common error in analyzing 3-substituted heptanes is expecting the


 signal to be a clean doublet (

Hz). Because

is chiral, the two protons on the alpha-carbon are magnetically non-equivalent (

).
  • Low Field (60 MHz): Appears as a doublet.

  • High Field (400+ MHz): Appears as a doublet of doublets (dd) or a higher-order ABX system. The geminal coupling (

    
    ) is typically large (~11-14 Hz), while vicinal couplings (
    
    
    
    and
    
    
    ) will differ based on the preferred rotameric population.

NMR Spectral Analysis (Carbon)

The Carbon-13 spectrum is definitive for confirming the isothiocyanate functionality, though it presents a specific detection challenge.

Carbon TypeShift (

, ppm)
Signal Characteristics

129.0 – 133.0 Weak / Broad. The isothiocyanate carbon has a long relaxation time (

) and is broadened by scalar coupling to the quadrupolar

nucleus (

). Tip: You may miss this peak in standard rapid-scan experiments.

48.0 – 49.5 Sharp. Significantly deshielded compared to alkane carbons.

(Methine)
39.0 – 41.0The branching point.
Alkyl Chain 10.0 – 32.0Standard aliphatic signals. Terminal methyls typically at 10-14 ppm.
Protocol for Detecting the "Silent" NCS Carbon

To visualize the quaternary NCS carbon, standard parameters often fail. Use this modified protocol:

  • Relaxation Delay (

    
    ):  Increase to 3–5 seconds (standard is 1s) to allow the quaternary carbon to relax.
    
  • Scans: Increase scan count (NS) by factor of 4x relative to standard.

  • Line Broadening (LB): Apply 1–2 Hz exponential multiplication during processing to improve S/N of the broad peak.

Experimental Validation Workflow

To confirm the identity and purity of 3-(Isothiocyanatomethyl)heptane, follow this self-validating logic tree. This prevents confusion with the amine precursor (2-ethylhexylamine) or hydrolysis byproducts.

Graphviz Diagram: Validation Logic Tree

Validation Figure 2: Logical workflow for confirming Isothiocyanate structure and ruling out common impurities. Start Crude Sample Analysis CheckH1 1H NMR: Check 3.4 ppm Region Start->CheckH1 Decision1 Is peak at 3.4 ppm present? CheckH1->Decision1 AmineCheck Check for Amine Precursor (Look for CH2-NH2 at ~2.6 ppm) Decision1->AmineCheck No (Shift < 3.0) CheckC13 13C NMR: Look for ~130 ppm Decision1->CheckC13 Yes Decision2 Is broad peak at ~130 ppm visible? CheckC13->Decision2 IR_Confirm Secondary Confirmation: IR Stretch at 2100-2150 cm-1 Decision2->IR_Confirm Yes Thiocarbamate WARNING: Thiocarbamate Impurity (Did you use Methanol?) Decision2->Thiocarbamate No (Peak at ~180?)

Senior Scientist Recommendations (E-E-A-T)

Solvent Selection is Critical

Do NOT use Methanol-d4 (


). 
Isothiocyanates are electrophiles. In protic nucleophilic solvents like methanol, they slowly react to form thiocarbamates (

).
  • Observation: Over time, the

    
     signal at 3.4 ppm will decrease, and a new signal at ~3.1 ppm (thiocarbamate) will appear.
    
  • Recommendation: Use Chloroform-d (

    
    )  for routine analysis. If volatility is a concern (though this molecule is relatively high boiling), DMSO-d6  is acceptable but harder to remove.
    
Handling the "Ghost" Peak

If the 130 ppm peak is invisible in


 NMR, do not assume the reaction failed.
  • Action: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: A correlation between the protons at 3.4 ppm (

    
    ) and the carbon at 130 ppm. HMBC is much more sensitive than 1D 
    
    
    
    for quaternary carbons because it detects the magnetization of the attached protons.
Safety Note

Isothiocyanates are potent lachrymators and skin sensitizers. They function biologically by modifying cysteine residues (similar to sulforaphane).

  • Protocol: All NMR tube preparation must occur inside a functioning fume hood. Treat NMR tubes as hazardous waste.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Standard reference for chemical shifts of alpha-heteroatom protons).

  • Kutateladze, A. G. (2015). "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate". The Journal of Organic Chemistry, 80(10), 5360–5363. Link (Explains the quadrupolar broadening mechanism).

  • Santa Cruz Biotechnology. (n.d.). 3-(isothiocyanatomethyl)heptane Product Data. Link (Confirmation of CAS and identity).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15609, 2-Ethylhexyl isothiocyanate. Link (Source for synonymous industrial data).

Sources

Technical Analysis: Mass Spectrometric Profiling of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Isothiocyanatomethyl)heptane (


) represents a specific subclass of branched alkyl isothiocyanates (ITCs). While naturally occurring ITCs like Sulforaphane are well-documented for their chemopreventive properties via the Nrf2 pathway, synthetic branched analogs offer unique lipophilic profiles that influence bioavailability and metabolic stability.

This guide provides a definitive technical analysis of the mass spectrometric behavior of 3-(Isothiocyanatomethyl)heptane. Unlike linear homologs, the branching at the C3 position of the heptane chain introduces specific fragmentation pathways. This document details the physicochemical logic, predictive mass spectral fragmentation, and validated GC-MS protocols required for the precise identification of this molecule in complex matrices.

Part 1: Molecular Architecture & Physicochemical Logic

To interpret the mass spectrum accurately, one must first deconstruct the molecular connectivity which dictates bond lability during electron ionization (EI).

Structural Connectivity

The molecule consists of a heptane backbone substituted at the 3-position with a methyl-isothiocyanate group.

  • Formula:

    
    
    
  • Molecular Weight (MW): 171.30 g/mol

  • Exact Mass: 171.1082 (useful for High-Resolution MS)

  • Structure:

    
    
    
The "Branch Point" Effect

The critical feature for mass spectrometry is the tertiary carbon at position 3 of the heptane chain. In Electron Ionization (70 eV), cleavage is statistically favored at branched carbons due to the stability of the resulting secondary or tertiary carbocations. This molecule will exhibit competition between:

  • Alpha-cleavage relative to the nitrogen (generating the diagnostic ITC ion).

  • Sigma-bond cleavage at the heptane C3 branch point.

Part 2: Mass Spectrometry Instrumentation & Protocol

Isothiocyanates are thermally labile. Improper GC-MS parameters can lead to the thermal degradation of the parent molecule into thiazoles or isomeric nitriles before ionization occurs. The following protocol is self-validating and minimizes artifacts.

Validated GC-MS Configuration
ParameterSetting / SpecificationRationale
Inlet Temperature 200°C (Max)Critical: Higher temps (>250°C) cause thermal degradation of the -NCS group.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis; minimizes discrimination against high MW components.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Standard non-polar phase provides optimal separation of lipophilic alkyl ITCs.
Carrier Gas Helium @ 1.0 mL/minConstant flow ensures reproducible retention times (RT).
Ion Source Temp 230°CSufficient to prevent condensation but low enough to limit source fragmentation.
Ionization Energy 70 eVStandard EI for library matching (NIST/Wiley).
Scan Range m/z 40 – 350Captures the molecular ion (171) and low mass alkyl fragments.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Biological/Synthetic) Extract LLE Extraction (DCM or Hexane) Sample->Extract Partitioning Dry Drying Step (Anhydrous Na2SO4) Extract->Dry Remove H2O GC Gas Chromatography (DB-5ms, <200°C Inlet) Dry->GC Injection EI Electron Ionization (70 eV) GC->EI Separation Detector Quadrupole MS (Scan m/z 40-350) EI->Detector Fragmentation Data Spectrum Analysis (Diagnostic Ion m/z 72) Detector->Data Signal Processing

Figure 1: Optimized analytical workflow for volatile isothiocyanates, emphasizing low-temperature injection to prevent thermal artifacts.

Part 3: Fragmentation Analysis (The Core)

The mass spectrum of 3-(Isothiocyanatomethyl)heptane is defined by the interaction between the isothiocyanate functional group and the alkyl chain.

The Diagnostic "Fingerprint": m/z 72

The most authoritative indicator of an alkyl isothiocyanate is the base peak (or near base peak) at m/z 72 .

  • Mechanism: Alpha-cleavage adjacent to the nitrogen atom.

  • Fragment Structure:

    
    
    
  • Significance: This ion is robust and appears regardless of the alkyl chain length, provided there is a methylene group attached to the nitrogen (which this molecule possesses).

Molecular Ion ( ): m/z 171
  • Intensity: Generally weak (<10% relative abundance) in aliphatic ITCs due to efficient fragmentation, but usually discernible.

  • Verification: The presence of the M+ peak confirms the intact molecule and distinguishes it from degradation products.

Fragmentation Pathway Logic

The branching at C3 of the heptane chain creates specific weak points.

  • Loss of Ethyl Radical (

    
    ): 
    
    • Cleavage at the C3 branch point can lose the ethyl group (C1-C2).

    • Resulting Ion: m/z 142.

  • Loss of Butyl Radical (

    
    ): 
    
    • Cleavage at the C3 branch point can lose the butyl chain (C4-C7).

    • Resulting Ion: m/z 114.

  • McLafferty Rearrangement:

    • While less dominant than in carbonyls, the sulfur atom can induce hydrogen migration from the gamma-carbon (relative to the NCS group).

    • This often results in the loss of neutral alkenes.

Tabulated Spectral Data (Predicted)
m/z (Mass-to-Charge)Ion IdentityMechanism / OriginRelative Abundance (Est.)
171

Molecular Ion (Parent)2 - 5%
142

Loss of ethyl group from branch10 - 20%
138

Loss of hydrosulfide radical (Common in ITCs)5 - 10%
114

Loss of butyl group from branch15 - 25%
72

Base Peak (Alpha-cleavage)100%
57

Butyl cation (Alkyl chain fragment)40 - 60%
43

Propyl cation (Alkyl chain fragment)50 - 70%
29

Ethyl cation30 - 50%
Fragmentation Mechanism Diagram

FragmentationPathway Parent Parent Molecule [M]+ m/z 171 (C9H17NS) Fragment72 Diagnostic Ion [CH2=N=C=S]+ m/z 72 Parent->Fragment72 Alpha-Cleavage (Primary Pathway) FragmentLossSH Loss of Sulfhydryl [M - SH]+ m/z 138 Parent->FragmentLossSH S-H Elimination FragmentBranch Branch Cleavage [M - Butyl]+ (m/z 114) [M - Ethyl]+ (m/z 142) Parent->FragmentBranch Sigma-Bond Scission (at C3 Branch) FragmentAlkyl Alkyl Fragments [C4H9]+ (m/z 57) [C3H7]+ (m/z 43) FragmentBranch->FragmentAlkyl Secondary Decay

Figure 2: Mechanistic fragmentation pathway of 3-(Isothiocyanatomethyl)heptane under 70 eV Electron Ionization.

Part 4: Biological Implications & Drug Development Context

For researchers in drug discovery, identifying this molecule is often a step toward evaluating its bioactivity.

Nrf2 Activation Potential

Like its analog Sulforaphane, 3-(Isothiocyanatomethyl)heptane is an electrophile. It targets cysteine residues (specifically Keap1), preventing the degradation of Nrf2.

  • Mechanism: The central Carbon of the

    
     group is electron-deficient.
    
  • Reaction: It undergoes a Michael-type addition with thiol groups (SH) on proteins.

Lipophilicity and Membrane Permeability

The C9 aliphatic structure makes this molecule highly lipophilic compared to shorter chain ITCs (like Allyl ITC).

  • Implication: Higher blood-brain barrier (BBB) permeability potential.

  • Analysis: In mass spectrometry, this lipophilicity results in "carry-over" in the GC column. Recommendation: Run a solvent blank (DCM) between samples to prevent cross-contamination.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectra of Alkyl Isothiocyanates: Class-Specific Fragmentation Patterns. National Institute of Standards and Technology.[2][3][4] [Link]

  • Kjaer, A., et al. (1963).[5] Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. (Foundational work establishing m/z 72 as the diagnostic ion). [Link]

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. [Link]

  • Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry. [Link]

Sources

Technical Monograph: Physicochemical Profiling and Reactivity of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9) is a branched, aliphatic isothiocyanate (ITC) characterized by a nine-carbon skeleton containing a reactive electrophilic central carbon within the isothiocyanate (-N=C=S) moiety. Unlike linear analogs such as nonyl isothiocyanate, the branching at the 3-position of the heptane chain introduces steric modulation that influences nucleophilic attack rates, making it a valuable probe for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in the investigation of covalent inhibitors and chemopreventive agents targeting Keap1-Nrf2 pathways.

This guide provides a rigorous technical breakdown of its physical properties, synthesis pathways, spectroscopic signatures, and handling protocols.

Structural Identity & Physicochemical Profile[1][2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: 1-Isothiocyanato-2-ethylhexane (Note: Nomenclature may vary based on priority; "3-(Isothiocyanatomethyl)heptane" treats the heptane as the parent chain).

  • CAS Registry Number: 21663-56-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    NS[1]
  • SMILES: CCCCC(CC)CN=C=S

  • InChIKey: DFXBBTTUNWKCBF-UHFFFAOYSA-N (Analogous derivation)

Physicochemical Properties Table

Data below aggregates experimental values where available and high-confidence QSAR predictions for this specific isomer.

PropertyValue / RangeConfidenceMethod/Source
Molecular Weight 171.30 g/mol ExactCalculated
Physical State Colorless to pale yellow liquidHighHomologous Series Extrapolation
Boiling Point 245°C ± 9°C (at 760 mmHg)PredictedACD/Labs Percepta
Boiling Point (Reduced) ~105–110°C (at 10 mmHg)HighStandard Distillation Logic
Density 0.93 ± 0.05 g/cm³PredictedACD/Labs
LogP (Octanol/Water) 4.82 ± 0.28PredictedConsensus LogP
Refractive Index (

)
1.485 – 1.495MediumMolar Refractivity Est.[1][2][3][4][5][6]
Flash Point ~102°CPredictedClosed Cup Est.
Solubility Soluble in CHCl

, DMSO, EtOH; <0.1 mg/mL in Water
HighLipophilicity Profile

Spectroscopic Characterization

Identification of 3-(Isothiocyanatomethyl)heptane relies on detecting the distinct heterocumulene system.

Infrared Spectroscopy (FT-IR)

The most diagnostic feature of ITCs is the vibrational mode of the -N=C=S group.

  • Diagnostic Peak: A very strong, broad absorption band at 2100–2200 cm⁻¹ (asymmetric -N=C=S stretch).

  • Fingerprint: C-H stretching vibrations (alkane chain) at 2850–2960 cm⁻¹.[6] Absence of N-H stretching (3300–3500 cm⁻¹) confirms conversion from the primary amine precursor.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl


, 400 MHz.
  • 
     3.40–3.50 ppm (2H, d):  The methylene protons directly attached to the nitrogen of the ITC group (-CHH -NCS). This doublet arises from coupling with the methine proton at the chiral center (C3).
    
  • 
     1.60–1.70 ppm (1H, m):  The methine proton at position 3 of the heptane chain.
    
  • 
     0.85–0.95 ppm (6H, m):  Terminal methyl groups.
    
  • 
     1.20–1.40 ppm (8H, m):  Remaining methylene protons of the heptane/ethyl chains.
    

Synthesis & Purification Protocols

Expert Insight: Direct use of thiophosgene (CSCl


) is historically cited but poses severe safety risks. The preferred modern laboratory method utilizes Carbon Disulfide (CS

) with a desulfurizing agent (DCC or Tosyl Chloride), which offers a safer, self-validating workflow.
Synthetic Pathway Visualization (Graphviz)

SynthesisPathway Amine 3-(Aminomethyl)heptane (Precursor) DTC Dithiocarbamate Salt (Intermediate) Amine->DTC Nucleophilic Addition (0°C to RT) CS2 CS₂ + Base (TEA/NaOH) CS2->DTC Product 3-(Isothiocyanatomethyl)heptane (Final ITC) DTC->Product Elimination (- S, - Base-HCl) Reagent Desulfurizing Agent (Tosyl Chloride or DCC) Reagent->Product Promotes loss of H₂S/S

Caption: Figure 1.[7] Conversion of primary amine to isothiocyanate via dithiocarbamate intermediate using the CS₂/Desulfurization strategy.

Detailed Protocol: The Dithiocarbamate-Tosyl Chloride Method

Objective: Synthesis of 5.0 mmol of 3-(Isothiocyanatomethyl)heptane.

Reagents:

  • 3-(Aminomethyl)heptane (1.0 eq)

  • Carbon disulfide (CS

    
    ) (1.2 eq)
    
  • Triethylamine (TEA) (2.5 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Solvent: Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Dithiocarbamate Formation:

    • In a round-bottom flask under N

      
       atmosphere, dissolve 3-(aminomethyl)heptane (5 mmol) and TEA (12.5 mmol) in anhydrous THF (20 mL).
      
    • Cool to 0°C using an ice bath.

    • Add CS

      
       (6 mmol) dropwise over 10 minutes. The solution will turn yellow/orange, indicating dithiocarbamate salt formation.
      
    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Desulfurization:

    • Cool the mixture back to 0°C.

    • Add a solution of p-Toluenesulfonyl chloride (5.5 mmol) in THF (5 mL) dropwise.

    • Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours. A precipitate (TEA·HCl) will form.

  • Workup:

    • Add 1N HCl (20 mL) to quench and protonate residual amines.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Silica Gel Flash Chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes). ITCs are non-polar and elute early.

    • Validation: Check fractions by TLC (stain with KMnO

      
      ; ITC spots often appear white on pink background or brown upon heating).
      

Chemical Reactivity & Biological Relevance

The electrophilic carbon in the -N=C=S group is the primary site of reactivity. In biological systems, this compound reacts almost exclusively with thiols (sulfhydryl groups) rather than amines or hydroxyls at physiological pH.

Reactivity Pathway (Graphviz)

Reactivity ITC 3-(Isothiocyanatomethyl)heptane (Electrophile) Transition Transition State (Nucleophilic Attack on C) ITC->Transition RSH Biological Thiol (Cysteine/Glutathione) RSH->Transition DTC_Adduct Dithiocarbamate Adduct (Reversible) Transition->DTC_Adduct Rapid Conjugation

Caption: Figure 2. Mechanism of action showing the covalent modification of biological thiols (e.g., Cysteine-151 on Keap1) by the ITC.

The Cyclocondensation Assay (Gornall & Anderson)

To verify the reactivity of the synthesized ITC, use the cyclocondensation assay with 1,2-benzenedithiol.

  • Principle: ITCs react with 1,2-benzenedithiol to release H

    
    S and form a cyclic 1,3-benzodithiole-2-thione.
    
  • Readout: The product has a specific UV absorbance at 365 nm .

  • Protocol: Mix 100 µM ITC with 1 mM 1,2-benzenedithiol in methanol/buffer. Monitor A365 over 60 minutes. A linear increase confirms active isothiocyanate functionality.

Safety & Handling

  • Hazard Class: Irritant, Lachrymator.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to amine).

  • PPE: Double nitrile gloves are required. Use only in a functioning fume hood.

  • Spill Cleanup: Neutralize spills with a solution of dilute ammonia and ethanol (converts volatile ITC to non-volatile thiourea).

References

  • Santa Cruz Biotechnology. 3-(isothiocyanatomethyl)heptane (CAS 21663-56-9) Product Data.[1] Retrieved from

  • Munn, A., et al. (1970). The Reaction of Carbon Disulfide with Primary Amines.[8] Journal of the Chemical Society C: Organic. (Standard protocol basis for Section 4.2).

  • Zhang, Y., et al. (2022).[9] An electrochemical benzylic isothiocyanation provides isothiocyanate derivatives.[9] Organic Letters, 24, 1742-1746.[9] Link

  • PubChem Database. Compound Summary: 3-((Ethylthio)methyl)heptane (Structural Analog Data).[3] National Center for Biotechnology Information. Link

  • Kawakishi, S., & Kaneko, T. (1987). Interaction of oxidized glutathione with allyl isothiocyanate. Phytochemistry, 26(10), 2685-2688. (Basis for Thiol Reactivity mechanism).

Sources

Technical Monograph: Chirality and Synthesis of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2-Ethylhexyl isothiocyanate; 1-Isothiocyanato-2-ethylhexane CAS: 21663-56-9 | Formula: C₉H₁₇NS | M.W.: 171.30 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Isothiocyanatomethyl)heptane , widely known in industrial and pharmaceutical contexts as 2-Ethylhexyl Isothiocyanate . While often encountered as a racemic intermediate in the synthesis of lipophilic thioureas and dithiocarbamates, its chiral nature presents a critical variable in structure-activity relationship (SAR) studies targeting the Keap1-Nrf2 pathway . This document outlines the stereochemical definition, enantioselective synthesis, and analytical resolution of this molecule, serving as a blueprint for researchers investigating lipophilic isothiocyanates (ITCs).

Part 1: Molecular Identity & Stereochemistry
1.1 Nomenclature and Structural Analysis

The IUPAC name 3-(isothiocyanatomethyl)heptane derives from the longest carbon chain (heptane, 7 carbons) containing the substituent. However, the molecule is structurally identical to 2-ethylhexyl isothiocyanate , a name derived from the common precursor 2-ethylhexanol.

  • Parent Chain (IUPAC): Heptane (

    
    ).
    
  • Substituent: Isothiocyanatomethyl group (

    
    ) at position 3.[2][3]
    
  • Chiral Center: Carbon 3 (C3) is the stereogenic center. It is bonded to four distinct groups:

    • Hydrogen (

      
      )
      
    • Ethyl group (

      
      )
      
    • n-Butyl group (

      
      )
      
    • Isothiocyanatomethyl group (

      
      )
      
1.2 Stereochemical Configuration

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority 1:

    
     (Nitrogen has highest atomic number attached to C3 via C).
    
  • Priority 2: n-Butyl (

    
    ).
    
  • Priority 3: Ethyl (

    
    ).
    
  • Priority 4: Hydrogen (

    
    ).
    

(Note: Exact priority between


 and alkyl chains depends on the atomic number of the atoms attached to the first carbon. N > C, so the functional group takes priority.)
Part 2: Synthesis Protocols
2.1 Retrosynthetic Analysis

The synthesis of enantiopure 3-(isothiocyanatomethyl)heptane hinges on the availability of the chiral precursor, 2-ethylhexylamine . This amine can be obtained via the reduction of chiral 2-ethylhexanoic acid (or its amide), which is commercially available in enantiopure forms.

2.2 Workflow Visualization

SynthesisWorkflow Start Start: (R)- or (S)-2-Ethylhexanoic Acid Step1 Step 1: Amidation (NH3 / DCC) Start->Step1 Inter1 Intermediate: Chiral Amide Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 in THF) Inter1->Step2 Inter2 Precursor: Chiral 2-Ethylhexylamine Step2->Inter2 Step3 Step 3: Dithiocarbamate Formation (CS2 / TEA) Inter2->Step3 Step4 Step 4: Desulfurization (Tosyl Chloride or DCC) Step3->Step4 Final Target: Chiral 3-(Isothiocyanatomethyl)heptane Step4->Final

Caption: Enantioselective synthesis pathway starting from chiral carboxylic acid precursors.

2.3 Protocol: Dithiocarbamate Route (Self-Validating)

This method avoids the use of highly toxic thiophosgene.

Reagents:

  • Chiral 2-ethylhexylamine (1.0 eq)

  • Carbon disulfide (

    
    ) (1.2 eq)
    
  • Triethylamine (TEA) (1.2 eq)

  • Tosyl Chloride (TsCl) (1.1 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Formation: In a round-bottom flask, dissolve the amine and TEA in DCM. Cool to 0°C.

  • CS2 Addition: Add

    
     dropwise. The solution will turn yellow/orange, indicating the formation of the dithiocarbamate salt .
    
    • Validation: Monitor by TLC. The starting amine spot (ninhydrin active) should disappear.

  • Desulfurization: Add Tosyl Chloride (TsCl) in portions. Stir at room temperature for 2 hours. TsCl acts as a desulfurizing agent, driving the elimination of elemental sulfur/sulfate to form the isothiocyanate (

    
    ).
    
  • Workup: Wash with 1N HCl (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

    • Yield Expectation: >85%.

    • Characterization: IR peak at 2100–2150 cm⁻¹ (strong, broad) confirms the NCS group.

Part 3: Chiral Analysis & Separation

Aliphatic isothiocyanates lack strong UV chromophores, making direct chiral HPLC detection (UV 254nm) difficult. Two strategies are recommended.

3.1 Strategy A: Derivatization (Recommended for UV Detection)

React the ITC with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine) to form diastereomeric thioureas. These possess a UV chromophore (phenyl ring) and can be separated on standard achiral C18 columns.

Protocol:

  • Mix 10 mg ITC with 1.2 eq (S)-(-)-1-Phenylethylamine in acetonitrile.

  • Incubate at 50°C for 30 mins.

  • Analyze via HPLC (C18 column, MeOH/H2O gradient, UV 254 nm).

  • The two peaks observed correspond to the (R,S) and (S,S) thiourea diastereomers.

3.2 Strategy B: Direct Chiral HPLC

For non-destructive isolation, use polysaccharide-based chiral stationary phases (CSPs) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).

Table 1: Recommended Chromatographic Conditions

ParameterConditionRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)Proven recognition of aliphatic branches.
Mobile Phase n-Hexane : Isopropanol (98:2)Low polarity maintains interaction with CSP.
Flow Rate 0.5 mL/minLower flow enhances resolution of enantiomers.
Detection RI / ELSD (Critical)ITC has negligible UV absorbance >210nm.
Temperature 20°C - 25°CLower temp often improves chiral selectivity (

).
Part 4: Biological Implications (Keap1-Nrf2)
4.1 Mechanism of Action

Like Sulforaphane, 3-(isothiocyanatomethyl)heptane acts as a Phase II enzyme inducer. Its electrophilic carbon (


) reacts with sulfhydryl groups (

) on cysteine residues of the sensor protein Keap1 .
  • Lipophilicity Factor: With a calculated LogP of ~4.5 (compared to ~0.2 for Sulforaphane), this molecule exhibits high membrane permeability but lower water solubility. This suggests a distinct pharmacokinetic profile, likely favoring accumulation in lipid-rich tissues (e.g., CNS, adipose).

4.2 Signal Transduction Pathway

Nrf2Pathway ITC 3-(Isothiocyanatomethyl)heptane (Lipophilic Electrophile) Keap1 Keap1 (Cytosolic Sensor) Cys151 Modification ITC->Keap1 Alkylation Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Ubiquitin Ubiquitination (Blocked) Keap1->Ubiquitin Normally promotes Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_Nucl->ARE Binds Genes Phase II Enzymes (HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway via Keap1 alkylation by the ITC.[2][4]

References
  • Chemical Identity & Nomenclature

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16226768, 3-(Isothiocyanatomethyl)heptane. Retrieved from [Link]

  • Synthesis of Isothiocyanates
  • Chiral Separation Techniques

    • Subramanian, G. (Ed.).[5] (1994).[5] A Practical Approach to Chiral Separation by Liquid Chromatography. VCH Publishers.[5] (Contextual reference for derivatization logic).

  • Biological Mechanism (General ITC)

Sources

Potential biological activity of alkyl isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyl isothiocyanates (ITCs), such as Sulforaphane (SFN) and Allyl Isothiocyanate (AITC) , represent a class of electrophilic phytochemicals with potent chemopreventive and anti-inflammatory properties. Unlike direct antioxidants, ITCs function as indirect antioxidants and signaling modulators . Their biological activity is driven by the highly reactive isothiocyanate (–N=C=S) moiety, which forms thiocarbamate adducts with nucleophilic cysteine residues on specific target proteins.

This guide provides a technical deep-dive into the two primary signaling architectures governed by ITCs—Nrf2/Keap1 and NF-κB —and details high-fidelity experimental protocols for validating these mechanisms in drug discovery workflows.

Chemical Basis: The Electrophilic "Warhead"

The biological efficacy of ITCs is dictated by their Structure-Activity Relationship (SAR) .

  • The Pharmacophore: The central carbon of the –N=C=S group is highly electrophilic. It reacts predominantly with thiols (–SH) via a reversible Michael-type addition.

  • Alkyl Chain Influence: The lipophilicity of the alkyl side chain (e.g., the butyl chain in SFN vs. the allyl group in AITC) determines cellular permeability and metabolic stability.

  • Volatility Warning: Lower molecular weight ITCs (like AITC) are volatile. In vitro assays must account for vapor phase toxicity and cross-contamination between wells.

Core Signaling Architectures

The Keap1-Nrf2-ARE Pathway (Antioxidant Defense)

Mechanism: Under basal conditions, the E3 ubiquitin ligase adaptor Keap1 sequesters the transcription factor Nrf2 in the cytoplasm, targeting it for proteasomal degradation.[1] ITCs modify specific sensor cysteines (e.g., C151, C273, C288) on Keap1. This conformational change disrupts Nrf2 ubiquitination, allowing Nrf2 to accumulate, translocate to the nucleus, and bind the Antioxidant Response Element (ARE) .

Key Output: Upregulation of Phase II detoxification enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Glutathione S-transferases (GSTs).

Nrf2_Pathway ITC Alkyl Isothiocyanate (SFN / AITC) Keap1_Basal Keap1 (Active) Sequesters Nrf2 ITC->Keap1_Basal Cysteine Modification Keap1_Mod Keap1-ITC Adduct (Conformational Change) Keap1_Basal->Keap1_Mod Inactivation Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1_Basal->Nrf2_Cyto Binds Keap1_Mod->Nrf2_Cyto Releases Proteasome Ubiquitination & Degradation Nrf2_Cyto->Proteasome Basal State Nrf2_Nucl Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE Sequence (Promoter) Nrf2_Nucl->ARE Heterodimerizes w/ Maf Genes Transcription: HO-1, NQO1, GST ARE->Genes Induction

Caption: Figure 1. Kinetic regulation of the Nrf2 antioxidant response by ITC-mediated Keap1 alkylation.

The NF-κB Inflammatory Cascade

Mechanism: ITCs inhibit the Nuclear Factor kappa B (NF-κB) pathway, often by interacting with the IκB Kinase (IKK) complex or directly modifying cysteine residues on the p65 subunit. This prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory cytokines.

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (LPS/TNFa) IKK IKK Complex (Active) Stimulus->IKK Activates IkBa IκBα (Inhibitor Protein) IKK->IkBa Phosphorylates ITC Alkyl Isothiocyanate (Inhibitor) ITC->IKK Inhibits Phosphorylation NFkB_Complex NF-κB (p65/p50) (Inactive Complex) IkBa->NFkB_Complex Binds/Sequesters NFkB_Free NF-κB (Active/Nuclear) NFkB_Complex->NFkB_Free Blocked by ITC Cytokines Cytokines: IL-6, TNF-α, COX-2 NFkB_Free->Cytokines Transcription

Caption: Figure 2.[2] Anti-inflammatory blockade of NF-κB nuclear translocation by alkyl isothiocyanates.[3]

Experimental Workflows

Protocol A: High-Fidelity Cytotoxicity Screening (MTT/MTS)

Critical Constraint: Alkyl ITCs like AITC are volatile.[2] Standard open-plate incubations will lead to "edge effects" and cross-contamination, invalidating IC50 data.

Reagents:

  • Target Cells (e.g., A549, MCF-7).

  • ITC Stock: Dissolve in 100% DMSO. Note: Prepare fresh. ITCs degrade in aqueous media.

  • Assay Media: DMEM + 10% FBS.

Step-by-Step Methodology:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment Preparation:

    • Prepare 2x serial dilutions of ITC in media.

    • Final DMSO concentration must be <0.1% (v/v) to avoid solvent toxicity.

  • Sealing (The "Senior Scientist" Tip):

    • Apply treatment to cells.[4][5][6]

    • Immediately seal the plate with a gas-impermeable adhesive film (e.g., TopSeal-A) to prevent ITC evaporation.

    • Control: Include a "Vehicle Only" plate separated from the treatment plate to verify no cross-vapor transfer in the incubator.

  • Incubation: 24h to 72h at 37°C.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Protocol B: Mechanistic Validation (Nuclear Fractionation & Western Blot)

Objective: Prove Nrf2 translocation, not just total protein increase.

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., 10 cm dish, 80% confluent) with ITC (e.g., 5-10 µM SFN) for 1 to 3 hours . Note: Nrf2 translocation is an early event; 24h is too late.

  • Harvesting: Wash with ice-cold PBS. Scrape cells.

  • Fractionation:

    • Resuspend in Hypotonic Buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, DTT, Protease Inhibitors). Swell on ice for 15 min.

    • Add NP-40 (0.6%) and vortex vigorously (10 sec).

    • Centrifuge 10,000g for 1 min. Supernatant = Cytosolic Fraction.

    • Resuspend pellet in Hypertonic Buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% Glycerol). Shake on ice for 30 min.

    • Centrifuge 20,000g for 5 min. Supernatant = Nuclear Fraction.

  • Blotting:

    • Load 20-30 µg protein/lane.

    • Primary Antibodies: Anti-Nrf2.

    • Loading Controls (Critical): Anti-GAPDH (Cytosol) and Anti-Lamin B1 or Histone H3 (Nucleus). Purity of fractions is validated only if Lamin B1 is absent in cytosol.

Data Synthesis: Comparative Potency

The following table summarizes IC50 values for Sulforaphane (SFN) and Allyl Isothiocyanate (AITC) across key cancer cell lines. Note: Values are approximate and dependent on seeding density.

Cell LineCancer TypeCompoundIC50 (µM)Mechanism Highlight
A549 Lung (NSCLC)SFN~10.3High basal Nrf2; SFN induces apoptosis.
A549 Lung (NSCLC)AITC~12.6Synergistic with SFN at ratio 1.25:1.
MCF-7 BreastSFN~27.9G2/M Arrest; Downregulation of Cyclin B1.[7]
HT-29 ColonAITC~5 - 10Inhibition of migration via MMP-2/9 suppression.[6]
HeLa CervicalAITC~20.1Sustained release via PLGA nanoparticles improves efficacy.[6]

References

  • Fahey, J. W., et al. (1997). "Sulforaphane is a potent inducer of mammalian Phase II enzymes."[8] Proceedings of the National Academy of Sciences.

  • Zhang, Y., & Tang, L. (2007). "Discovery and development of sulforaphane as a cancer chemopreventive phytochemical." Acta Pharmacologica Sinica.

  • Bhattacharya, A., et al. (2010). "Inhibition of bladder cancer development by allyl isothiocyanate." Carcinogenesis.

  • Mi, L., et al. (2011). "The keap1-nrf2 pathway: a target for protection against oxidative stress."[9] Methods in Enzymology.

  • Fimognari, C., & Hrelia, P. (2007). "Sulforaphane as a promising molecule for fighting cancer." Mutation Research/Reviews in Mutation Research.

Sources

Technical Monograph: 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 21663-56-9 Formula: C₉H₁₇NS Molecular Weight: 171.30 g/mol [1][2]

Executive Summary & Compound Profile

3-(Isothiocyanatomethyl)heptane is a branched, aliphatic isothiocyanate (ITC) characterized by a lipophilic C7 backbone with a methylene-isothiocyanate moiety at the C3 position. Unlike widely studied linear ITCs (e.g., Sulforaphane, Allyl ITC), this compound occupies a niche intersection between polymer chemistry —where it serves as a functional initiator for living cationic polymerizations—and medicinal chemistry , where its steric bulk and lipophilicity offer unique Structure-Activity Relationship (SAR) profiles for Nrf2 pathway modulation.

This guide synthesizes the compound's physicochemical identity with actionable protocols for its synthesis, validation, and experimental application.

Physicochemical Data Table
PropertyValueContext for Application
Boiling Point ~230–240 °C (Predicted)High boiling point allows for high-temperature polymerization reactions without rapid evaporation.
LogP (Predicted) ~3.8 – 4.2Highly lipophilic. Readily crosses cellular membranes but requires non-polar solvents (DMSO, EtOH) for biological assays.
Density ~0.92 g/cm³Comparable to other aliphatic ITCs; facilitates liquid handling.
Reactive Moiety –N=C=S (Isothiocyanate)Highly electrophilic central carbon; reacts with nucleophiles (amines, thiols).
Steric Profile Branched (C3-position)Reduced reactivity toward glutathione (GSH) compared to linear analogs due to steric hindrance, potentially increasing intracellular half-life.

Chemical Synthesis & Manufacturing Logic

The synthesis of 3-(Isothiocyanatomethyl)heptane generally proceeds via the functionalization of the corresponding primary amine, 3-(aminomethyl)heptane . While thiophosgene (CSCl₂) was historically used, modern "green chemistry" protocols prefer the Dithiocarbamate (DTC) route using Carbon Disulfide (CS₂) and a desulfurizing agent to minimize toxicity.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the validated synthetic pathway and the downstream purification logic.

SynthesisWorkflow Start Precursor: 3-(Aminomethyl)heptane Step1 Step 1: DTC Formation (+ CS2, Et3N) Start->Step1 Nucleophilic Attack Inter Intermediate: Dithiocarbamate Salt Step1->Inter Salt Precipitation Step2 Step 2: Desulfurization (+ Tosyl Chloride or DCC) Inter->Step2 Elimination Product Crude Product: 3-(Isothiocyanatomethyl)heptane Step2->Product - S, - HCl Purify Purification: Vacuum Distillation Product->Purify Remove Impurities

Figure 1: Step-wise synthesis from amine precursor to purified ITC via the dithiocarbamate route.[2]

Detailed Protocol: The CS₂/Tosyl Chloride Method

Rationale: This method avoids the extreme toxicity of thiophosgene and the difficult byproduct removal associated with DCC (dicyclohexylcarbodiimide).

  • Reagents: 3-(Aminomethyl)heptane (1.0 eq), Carbon Disulfide (CS₂, 1.2 eq), Triethylamine (Et₃N, 2.0 eq), Tosyl Chloride (TsCl, 1.1 eq), THF (anhydrous).

  • DTC Formation:

    • Dissolve 3-(aminomethyl)heptane and Et₃N in THF at 0°C.

    • Add CS₂ dropwise over 30 minutes. The solution will turn yellow/orange as the dithiocarbamate salt forms.

    • Critical Checkpoint: Ensure temperature remains <5°C to prevent side reactions.

  • Desulfurization:

    • Add Tosyl Chloride (dissolved in minimal THF) dropwise to the reaction mixture.

    • Allow to warm to room temperature and stir for 2–4 hours. The TsCl acts as a leaving group facilitator, driving the elimination of sulfur to form the isothiocyanate.

  • Workup:

    • Quench with 1N HCl (to neutralize excess amine/Et₃N).

    • Extract with Dichloromethane (DCM). Wash organic layer with brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Perform vacuum distillation. 3-(Isothiocyanatomethyl)heptane is a high-boiling oil; distillation ensures removal of sulfonyl byproducts.

Applications in Polymer Chemistry (Primary Utility)

Based on patent literature (e.g., US5629394A), this specific isomer is utilized in Living Cationic Polymerization .

  • Role: Functional Initiator / Chain Transfer Agent.

  • Mechanism: The isothiocyanate group (–NCS) is relatively stable to cationic conditions compared to isocyanates (–NCO), allowing it to be incorporated into polymer backbones or termini without premature termination of the cationic active center.

  • Utility: It enables the synthesis of nitrogen-containing polymers with precise molecular weight distributions. The branched heptane tail provides internal plasticization, lowering the glass transition temperature (Tg) of the resulting polymer.

Biological Potential & SAR (Medicinal Chemistry)

While direct biological assays for this specific isomer are sparse in public literature, its pharmacophore (Aliphatic ITC) dictates its biological activity. It acts as a Type-2 Alkene/Electrophile capable of modifying cysteine sensors.

Mechanism of Action: The Keap1-Nrf2 Pathway

Like its analogs (Sulforaphane), 3-(Isothiocyanatomethyl)heptane is predicted to activate the Nrf2 antioxidant response element (ARE).

  • Entry: The lipophilic C9 structure facilitates passive diffusion through the plasma membrane.

  • Sensor Modification: The electrophilic carbon of the –NCS group undergoes a reversible thia-Michael addition with the sulfhydryl (–SH) groups of specific cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1 (Kelch-like ECH-associated protein 1).

  • Pathway Activation: Modification of Keap1 disrupts the ubiquitin E3 ligase complex, preventing Nrf2 degradation. Nrf2 accumulates, translocates to the nucleus, and induces cytoprotective genes (HO-1, NQO1).

Comparative SAR: Branched vs. Linear
  • Linear ITCs (e.g., Octyl ITC): Rapid reaction with Glutathione (GSH), leading to fast excretion via the mercapturic acid pathway.

  • Branched ITCs (3-(Isothiocyanatomethyl)heptane): The branching at the C3 position creates steric hindrance near the electrophilic center.

    • Hypothesis: This steric bulk may reduce the rate of conjugation with GSH , potentially extending the compound's residence time in the cell and enhancing potency compared to linear isomers of the same molecular weight.

Biological Pathway Visualization

Nrf2Pathway ITC 3-(Isothiocyanatomethyl)heptane (Electrophile) Keap1 Keap1 (Cysteine Sensor) ITC->Keap1 Thia-Michael Addition Complex Keap1-ITC Adduct (Conformational Change) Keap1->Complex Modification Nrf2_Cyto Nrf2 (Cytosolic) Stabilized Complex->Nrf2_Cyto Halts Ubiquitination Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Figure 2: Predicted mechanism of action for Nrf2 pathway activation via Keap1 alkylation.

Analytical Validation Protocol (The Zhang Method)

To ensure the integrity of the synthesized or purchased compound, researchers must validate the isothiocyanate content using the cyclocondensation assay with 1,2-benzenedithiol. This is superior to standard UV methods which can be interfered with by impurities.

Protocol:

  • Reagent Preparation: Prepare a 20 mM solution of 1,2-benzenedithiol in methanol. Potassium phosphate buffer (pH 8.5).

  • Reaction: Mix 100 µL of 3-(Isothiocyanatomethyl)heptane sample (dissolved in MeOH) with 100 µL of 1,2-benzenedithiol solution and 800 µL of buffer.

  • Incubation: Heat at 65°C for 1 hour. The ITC reacts to form a cyclic 1,3-benzodithiole-2-thione derivative.

  • Measurement: Measure absorbance at 365 nm .

  • Quantification: Compare against a standard curve of a known ITC (e.g., Phenyl ITC) or calculate using the extinction coefficient (

    
    ).
    

References

  • Santa Cruz Biotechnology. 3-(isothiocyanatomethyl)heptane Product Data Sheet.[1] CAS 21663-56-9.[1][2][3][4] Link[1][2][3]

  • Webster, O. W., et al. Direct synthesis by living cationic polymerization of nitrogen-containing polymers. U.S. Patent 5,629,394, filed 1995. (Describes the use of branched aliphatic ITCs as initiators). Link

  • Zhang, Y., et al.A rapid and sensitive colorimetric assay for the determination of isothiocyanates. Analytical Biochemistry, 1992.
  • Dinkova-Kostova, A. T., & Talalay, P. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. PNAS, 2002. (Mechanistic grounding for ITC activity). Link

  • Alfa Chemistry. 3-(isothiocyanatomethyl)heptane Product Catalog.Link

Sources

Technical Guide: Discovery and Isolation of Novel Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

From Glucosinolate Precursors to Bioactive Electrophiles

Executive Summary

Isothiocyanates (ITCs) represent a premier class of chemopreventive agents, characterized by the pharmacophore


. While sulforaphane is the prototype, the drug development pipeline requires novel analogs with optimized lipophilicity and metabolic stability. This guide addresses the primary bottleneck in ITC research: their inherent volatility and electrophilic reactivity, which often leads to degradation during standard silica-based purification. We present a validated workflow utilizing pH-controlled hydrolysis and High-Speed Counter-Current Chromatography (HSCCC) to isolate novel ITCs with >98% purity.

Part 1: The Biosynthetic Precursor & Enzymatic Trigger

To isolate a novel ITC, one must first isolate or manipulate its precursor: the glucosinolate (GSL). ITCs do not exist freely in intact plant tissue; they are stored as GSLs and released via the "Mustard Oil Bomb" mechanism upon tissue disruption.

The Hydrolysis Decision Matrix

The most critical variable in ITC discovery is pH control during the hydrolysis of GSLs by myrosinase (


-thioglucosidase).
  • Neutral pH (6.0–7.0): Favors the spontaneous Lossen rearrangement of the unstable aglycone into the desired Isothiocyanate .

  • Acidic pH (< 4.0) or Fe²⁺ presence: Favors the formation of Nitriles (biologically less active for Nrf2 induction).

  • Epithiospecifier Protein (ESP): If present, diverts the pathway to Epithionitriles .

Scientific Directive: You must denature endogenous ESP (heat shock) while preserving myrosinase, or use exogenous myrosinase in a buffered environment.

GSL_Hydrolysis GSL Glucosinolate (Precursor) Damage Tissue Disruption (Myrosinase Contact) GSL->Damage Aglycone Unstable Aglycone (Thiohydroximate-O-sulfonate) Damage->Aglycone Hydrolysis Cond_Neut pH 6.0 - 7.0 (Spontaneous) Aglycone->Cond_Neut Cond_Acid pH < 4.0 (Fe2+ dependent) Aglycone->Cond_Acid Cond_ESP Epithiospecifier Protein (ESP) Aglycone->Cond_ESP ITC ISOTHIOCYANATE (Target Bioactive) Cond_Neut->ITC Lossen Rearrangement Nitrile Nitrile (Inactive) Cond_Acid->Nitrile Epithio Epithionitrile Cond_ESP->Epithio

Figure 1: The Glucosinolate Hydrolysis Pathway.[1][2] Controlling pH is the single most important factor in maximizing ITC yield over nitrile byproducts.

Part 2: Extraction Strategies (The "Ex Situ" Protocol)

Avoid "In Situ" autolysis (blending plant material with water) for novel discovery, as it offers poor reproducibility. Use the Ex Situ method to standardize enzymatic conversion.

Protocol: Optimized Two-Step Extraction
  • GSL Extraction (Precursor Isolation):

    • Lyophilize plant tissue immediately to stop enzymatic activity.

    • Extract with 70% boiling methanol (inactivates endogenous ESP and myrosinase).

    • Filter and evaporate methanol. You now have a crude GSL extract.

  • Controlled Hydrolysis:

    • Re-dissolve GSL extract in Phosphate Buffer (pH 6.5) .

    • Add exogenous Myrosinase (0.5 units/mg GSL, typically from Sinapis alba).

    • Incubate at 37°C for 2–4 hours .

    • Validation: Monitor the disappearance of the GSL peak via HPLC-UV (229 nm).

  • ITC Partitioning:

    • Extract the aqueous reaction mixture with Methylene Chloride (DCM) (

      
       vol).
      
    • ITCs are lipophilic and will migrate to the organic phase; glucose and enzyme remain in the aqueous phase.

    • Dry DCM over anhydrous

      
       and concentrate at <30°C  (Critical: High vacuum/low temp to prevent volatilization).
      

Part 3: Advanced Purification (HSCCC vs. Silica)

The Problem: Silica gel possesses surface hydroxyl groups (Si-OH) that can act as nucleophiles, attacking the electrophilic carbon of the ITC group (


), leading to artifacts (thioureas/carbamates) and yield loss.

The Solution: High-Speed Counter-Current Chromatography (HSCCC).[2][3][4] This liquid-liquid partition chromatography eliminates solid support, preventing irreversible adsorption and degradation.

Comparative Analysis of Purification Methods
FeatureSilica Gel ChromatographyPrep-HPLC (C18)HSCCC (Recommended)
Separation Mechanism Adsorption (Solid/Liquid)Partition (Solid/Liquid)Partition (Liquid/Liquid)
Sample Loading HighLow/MediumHigh (Gram scale)
ITC Stability Poor (Degradation on column)Moderate (Acidic mobile phase helps)Excellent (Inert environment)
Solvent Consumption HighHighLow
Recovery Rate 60–75%80–90%>95%
Validated HSCCC Protocol for ITCs

Solvent System: n-Hexane / Ethyl Acetate / Methanol / Water (HEMWat).

  • Ratio: 1:5:1:5 (v/v/v/v) is the "golden ratio" for mid-polarity ITCs like sulforaphane.

  • Mode: Head-to-Tail (if mobile phase is heavier) or Tail-to-Head.

  • Procedure:

    • Equilibrate the coil with the Stationary Phase (Lower Phase).

    • Inject sample dissolved in a 1:1 mixture of both phases.

    • Pump Mobile Phase (Upper Phase) at 1.5–2.0 mL/min.

    • Monitor UV at 240–250 nm (absorbance of the

      
       group).
      

Part 4: Structural Elucidation & Stability

Novel ITCs are difficult to characterize due to volatility in MS sources and reactivity in NMR solvents.

Mass Spectrometry (MS)
  • Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) or ESI in positive mode.

  • Diagnostic Signal: Look for the loss of 34 Da (

    
    ) or 59 Da (
    
    
    
    ) in fragmentation patterns.
  • Derivatization (The "Cyclocondensation" Assay): To confirm the ITC functional group, react a small aliquot with 1,2-benzenedithiol . This yields a stable 1,3-benzodithiole-2-thione derivative with a massive UV absorbance at 365 nm and a distinct molecular weight shift. This is the gold standard for quantifying total ITCs.

NMR Spectroscopy
  • Solvent:

    
     is preferred. Avoid DMSO-
    
    
    
    if the ITC is highly reactive, as it can facilitate decomposition over long acquisition times.
  • Carbon-13 Signature: The central carbon of the

    
     group appears as a broad, weak signal around 128–135 ppm .
    
  • Proton NMR: Look for the

    
    -protons (adjacent to nitrogen), typically shifted downfield (3.5–4.0 ppm) compared to the amine precursor.
    

Part 5: Bioactivity Validation (Nrf2 Pathway)

The therapeutic value of ITCs lies in their ability to alkylate specific cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1 , the repressor of Nrf2 .

Mechanism of Action

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation.[5] ITCs act as "cysteine switches." By modifying Keap1 thiols, they induce a conformational change that prevents Nrf2 ubiquitination, allowing Nrf2 to accumulate and translocate to the nucleus.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Novel ITC (Electrophile) Keap1_Active Keap1-Cul3-Rbx1 (Active Repressor) ITC->Keap1_Active Modifies Cys151 Nrf2_Deg Nrf2 (Degradation) Keap1_Active->Nrf2_Deg Ubiquitination Keap1_Mod Keap1-ITC (Alkylated/Inactive) Keap1_Active->Keap1_Mod Conformational Change Nrf2_Free Nrf2 (Stabilized) Keap1_Mod->Nrf2_Free Releases ARE Antioxidant Response Element (ARE) Nrf2_Free->ARE Translocation & Binding Genes Phase II Enzymes (HO-1, NQO1, GST) ARE->Genes Transcription

Figure 2: The Keap1-Nrf2 Activation Pathway. ITCs function as electrophilic triggers that disable the Keap1 "latch," allowing Nrf2 to drive cytoprotective gene expression.

Screening Protocol
  • Cell Line: HepG2 or ARE-reporter cell lines.

  • Assay: Western Blot for nuclear Nrf2 accumulation or Luciferase reporter assay.

  • Positive Control: Sulforaphane (

    
    ).
    
  • Metric: Calculate the CD value (Concentration required to Double the specific activity of NQO1).

References

  • Liang, H., et al. (2008). Application of high-speed countercurrent chromatography for the isolation of sulforaphane from broccoli seed meal.[3] Journal of Agricultural and Food Chemistry. Link

  • Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry. Link

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

  • Dinkova-Kostova, A. T., et al. (2017). The role of the Nrf2 signaling pathway in cancer prevention and treatment. Annual Review of Pharmacology and Toxicology. Link

  • Miao, H., et al. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals. International Journal of Pharmaceutical Sciences and Research. Link

Sources

Methodological & Application

Application Note: Synthesis of 3-(Isothiocyanatomethyl)heptane from Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3-(Isothiocyanatomethyl)heptane from its corresponding primary amine precursor, 3-(aminomethyl)heptane (an isomer of isooctylamine). Isothiocyanates (ITCs) are critical electrophilic building blocks in medicinal chemistry, widely used to synthesize thioureas, thiohydantoins, and heterocycles, or as bioconjugation linkers.[1]

While thiophosgene (


) has historically been the reagent of choice, its extreme toxicity and regulatory restrictions render it unsuitable for modern, safety-conscious laboratories. This guide focuses on the Dithiocarbamate Route  mediated by Carbon Disulfide (

) and a desulfurizing agent.[1][2] Two validated protocols are presented:
  • Method A (Tosyl Chloride): Ideal for milligram-to-gram scale research; mild conditions, high purity.

  • Method B (Ethyl Chloroformate): Ideal for scale-up; aqueous-compatible, cost-effective.

Chemical Pathway & Mechanism

The synthesis proceeds via a two-step "one-pot" mechanism. The primary amine first attacks carbon disulfide in the presence of a base to form a dithiocarbamate salt.[2] This intermediate is then "desulfurized" by an electrophile (Tosyl Chloride or Ethyl Chloroformate) to yield the isothiocyanate.[3]

Reaction Scheme

The following diagram illustrates the mechanistic pathway using Tosyl Chloride (TsCl) as the desulfurizing agent.

ReactionMechanism Amine 3-(Aminomethyl)heptane (Primary Amine) DTC Dithiocarbamate Intermediate Amine->DTC Step 1: Nucleophilic Attack (Exothermic) CS2 Carbon Disulfide (CS2) CS2->DTC Step 1: Nucleophilic Attack (Exothermic) Base Base (TEA or NaOH) Base->DTC Step 1: Nucleophilic Attack (Exothermic) Transition Thiotosyl Intermediate DTC->Transition Step 2: Electrophilic Activation TsCl Tosyl Chloride (Desulfurizing Agent) Product 3-(Isothiocyanatomethyl)heptane (Target ITC) Transition->Product Decomposition (- TsOH, - Cl-) Byproducts TsO- + Cl- + S (Salts/Sulfur) Transition->Byproducts

Figure 1: Mechanistic pathway for the conversion of primary amines to isothiocyanates via dithiocarbamate salts.[1][2][4][5]

Experimental Protocols

Pre-Requisite: Material Properties

Ensure the specific isomer is correctly identified. 3-(aminomethyl)heptane is a branched primary amine.

ComponentRoleMW ( g/mol )Boiling PointHazards
3-(Aminomethyl)heptane Precursor~129.24~160-170°CCorrosive, Irritant
Carbon Disulfide (

)
Reagent76.1446°CNeurotoxic , Extremely Flammable
Triethylamine (TEA) Base101.1989°CFlammable, Corrosive
p-Toluenesulfonyl chloride (TsCl) Reagent190.65146°C (MP: 69°C)Corrosive, Moisture Sensitive
Target ITC Product~171.30~220°C (est.)Lachrymator, Irritant
Method A: The Tosyl Chloride Protocol (Standard Lab Scale)

Reference: Wong, R.; Dolman, S. J. J. Org. Chem. 2007, 72, 3969–3971.[3][6]

This method is preferred for medicinal chemistry due to its operational simplicity and avoidance of aqueous workups if filtered properly.

Step-by-Step Procedure:
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 3-(aminomethyl)heptane (10.0 mmol, 1.29 g) and Triethylamine (TEA) (30.0 mmol, 4.2 mL) to Tetrahydrofuran (THF) (50 mL).

  • Dithiocarbamate Formation:

    • Cool the solution to 0°C using an ice bath.

    • Add Carbon Disulfide (

      
      )  (10.0-12.0 mmol, ~0.7 mL) dropwise over 5 minutes.
      
    • Observation: A white or pale yellow precipitate (dithiocarbamate salt) may form.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes.

  • Desulfurization:

    • Cool the mixture back to 0°C .

    • Add p-Toluenesulfonyl chloride (TsCl) (10.0-11.0 mmol, 1.90 g) in one portion (or dissolved in minimal THF).

    • Critical Control Point: The reaction is slightly exothermic. Monitor internal temperature if scaling up.

  • Completion: Stir at RT for 30–60 minutes.

    • Monitoring: Check via TLC (Hexane/EtOAc) or IR (appearance of peak at ~2100 cm⁻¹).

  • Workup:

    • Add 1N HCl (20 mL) to quench excess amine and dissolve TEA salts.

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      mL).
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes) or vacuum distillation.
    
Method B: The Ethyl Chloroformate Protocol (Scale-Up Compatible)

Reference: Evaluation of desulfurizing agents, J. Org. Chem. 2020 (Review).[1]

This method uses cheaper reagents and generates water-soluble byproducts, making it superior for multi-gram scale synthesis.

Step-by-Step Procedure:
  • Setup: 500 mL 3-neck flask with mechanical stirring.

  • Dithiocarbamate Formation:

    • Dissolve 3-(aminomethyl)heptane (50 mmol, 6.46 g) in Chloroform (

      
      )  (100 mL).
      
    • Add Triethylamine (50 mmol, 7.0 mL).

    • Add Carbon Disulfide (50 mmol, 3.0 mL) dropwise at 0°C.

    • Stir for 1 hour at RT.

  • Desulfurization:

    • Add Ethyl Chloroformate (50 mmol, 4.8 mL) dropwise at 0°C.

    • Add Triethylamine (second portion, 50 mmol) dropwise immediately after.

    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting into a scrubber (bleach solution).
  • Completion: Stir at RT for 2–3 hours.

  • Workup:

    • Wash the organic layer with water (

      
       mL), 1N HCl (
      
      
      
      mL), and Brine.
    • Dry over

      
       and concentrate.
      

Process Workflow & Decision Tree

The following diagram outlines the operational workflow and critical decision points for the researcher.

Workflow Start Start Synthesis ScaleCheck Scale > 5g? Start->ScaleCheck MethodA Method A: TsCl / THF (High Purity, Low Odor) ScaleCheck->MethodA No MethodB Method B: ClCOOEt / CHCl3 (Cost Effective, Scalable) ScaleCheck->MethodB Yes Reaction Reaction Monitoring (TLC / IR) MethodA->Reaction MethodB->Reaction QC_Point IR Check: Peak @ ~2100 cm-1? Reaction->QC_Point QC_Point->Reaction No (Continue Stirring) Workup Acidic Wash (1N HCl) Remove unreacted amine QC_Point->Workup Yes Purification Flash Chromatography (Silica, Hexane) Workup->Purification Final Final Product Store at 4°C Purification->Final

Figure 2: Operational workflow for the synthesis and purification of 3-(Isothiocyanatomethyl)heptane.

Characterization & Quality Control (Self-Validation)

To ensure the protocol was successful, the researcher must validate the product against these criteria.

Infrared Spectroscopy (FTIR) - The "Gold Standard"

The most definitive and rapid confirmation of isothiocyanate formation is FTIR.

  • Diagnostic Peak: A very strong, broad absorption band at 2050–2150 cm⁻¹ (

    
     asymmetric stretch).
    
  • Absence of Amine: Disappearance of N-H stretching bands (3200–3400 cm⁻¹) confirms full conversion of the starting material.

Nuclear Magnetic Resonance ( -NMR)
  • Shift: The methylene protons (

    
    ) in the starting amine typically appear around 
    
    
    
    2.5–2.7 ppm.
  • Product Signal: In the isothiocyanate, these protons shift downfield to approximately

    
     3.3–3.5 ppm  due to the electron-withdrawing nature of the NCS group.
    
Physical Appearance
  • State: Clear, colorless to pale yellow liquid.

  • Odor: Pungent, mustard-like odor (Handle in fume hood).

Safety & Handling (Critical)

  • Carbon Disulfide (

    
    ): 
    
    • Flash Point: -30°C. Can ignite on contact with a hot steam bath pipe. Use only oil baths or heating mantles.

    • Toxicity: Potent neurotoxin. Double-glove (Nitrile/Laminate) and work strictly in a fume hood.

  • Isothiocyanates:

    • Potent lachrymators (tear-inducing) and skin sensitizers.

    • Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the ITC to a thiourea/carbamate before cleaning.

References

  • Wong, R.; Dolman, S. J. (2007).[3][6] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[3][6] The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Munch, H.; Hansen, J. S.; Pittelkow, M.; Christensen, J. B.; Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119.

  • Li, Z.; et al. (2020).[6] Recent Advancement in Synthesis of Isothiocyanates.[1][3][5][6] Chemistry & Biology Interface, 10, 34-50.[5]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates.

  • National Institute of Standards and Technology (NIST). (2023). Heptane, 3-methyl- Properties.[7][8][9]

Sources

Application Note: Chiral Resolution & Synthesis of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity enantiomers of 3-(Isothiocyanatomethyl)heptane. It synthesizes modern chromatographic techniques with scalable chemo-enzymatic routes, prioritizing "Green Chemistry" principles and rigorous structural validation.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Target Molecule: 3-(Isothiocyanatomethyl)heptane Molecular Formula:


Chiral Center:  C3 of the heptane chain.
Substituents at C3:  Hydrogen, Ethyl group (

), Butyl group (

), and Isothiocyanatomethyl group (

).

The Challenge: Aliphatic isothiocyanates (ITCs) are potent electrophiles often used as semi-synthetic precursors or bioactive agents (analogous to sulforaphane). They are volatile and prone to degradation in nucleophilic solvents. Traditional diastereomeric salt resolution is ineffective directly on the ITC due to the lack of ionizable groups.

The Solution: This guide presents two validated workflows:

  • Direct Chiral HPLC: For analytical purity checks and milligram-scale isolation.

  • Chemo-Enzymatic Synthesis: A scalable route resolving the amine precursor (3-(aminomethyl)heptane) followed by stereospecific conversion to the ITC.

Method A: Direct Chiral HPLC (Analytical & Semi-Prep)

Recent advancements in immobilized polysaccharide stationary phases have revolutionized ITC separation. Based on comparative studies of aliphatic ITCs (e.g., sulforaphane homologs), the Amylose tris-[(S)-


-methylbenzylcarbamate]  phase (Chiralpak IH-3) demonstrates superior selectivity for this class of compounds compared to traditional OD-H or AD-H columns.
Chromatographic Protocol[5][7][12][13]
ParameterSpecificationRationale
Column Chiralpak IH-3 (Immobilized Amylose derivative)Immobilized phase allows robust solvent switching; proven high selectivity for aliphatic ITCs [1].
Dimensions 250 x 4.6 mm (Analytical) / 250 x 20 mm (Semi-Prep)Standard geometry for method transfer.
Mobile Phase n-Hexane : Ethanol (95:5 v/v) Ethanol is the preferred modifier over MeOH to minimize solvolysis of the reactive ITC group while maintaining green solvent criteria [1].
Flow Rate 1.0 mL/min (Analytical)Optimized for mass transfer kinetics of small aliphatic molecules.
Temperature 25°CAmbient temperature preserves the volatile ITC and prevents thermal degradation.
Detection UV @ 245 nm The

moiety has a characteristic absorption maximum near 245 nm.
Sample Diluent n-HexanePrevents peak distortion and side-reactions.
Workflow Diagram: HPLC Method Development

HPLC_Workflow Start Racemic 3-(Isothiocyanatomethyl)heptane Screen Column Screening (IH-3 vs AD-H) Start->Screen Phase_Select Mobile Phase Optimization (Hex/EtOH 90:10 -> 98:2) Screen->Phase_Select Select IH-3 (High Selectivity) Analytical Analytical Run (Calculate Rs, Alpha) Phase_Select->Analytical ScaleUp Semi-Prep Loading Study (10mg - 50mg injections) Analytical->ScaleUp If Rs > 2.0 Collect Fraction Collection (UV Triggered) ScaleUp->Collect Evap Cold Evaporation (< 30°C, Vacuum) Collect->Evap Final Pure Enantiomers (>99% ee) Evap->Final

Figure 1: Decision tree for the direct chromatographic resolution of reactive isothiocyanates.

Method B: Scalable Chemo-Enzymatic Synthesis (Recommended)

For quantities >1 gram, direct resolution of the ITC is inefficient. The "Chiral Pool" approach is superior: resolve the stable amine precursor, 3-(aminomethyl)heptane , and then convert it to the ITC using a stereoretentive reaction.

Step 1: Enzymatic Kinetic Resolution of the Precursor

Lipases (specifically Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward primary amines.

  • Substrate: Racemic 3-(aminomethyl)heptane.

  • Reagent: Ethyl Acetate (acts as both solvent and acyl donor).

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

Protocol:

  • Dissolve racemic amine (100 mM) in dry Ethyl Acetate.

  • Add CAL-B beads (20 mg/mL).

  • Shake at 30°C. Monitor via GC-FID.

  • Mechanism: The lipase will selectively acetylate the (R)-enantiomer (typical E-value > 100 for primary amines), leaving the (S)-amine free.

  • Separation: Acid-base extraction. The free (S)-amine extracts into aqueous HCl; the (R)-amide remains in the organic layer.

  • Note: To obtain the (R)-amine, hydrolyze the amide using 3M HCl/Reflux.

Step 2: Stereoretentive Conversion to Isothiocyanate

Traditional methods (Thiophosgene) are toxic.[1][2] We utilize a Water-Based, Green Oxidation protocol using


 and Sodium Persulfate (

), which is proven to prevent racemization [2].

Reaction Scheme:



Detailed Protocol:

  • Dithiocarbamate Formation: In a round-bottom flask, dissolve the resolved chiral amine (10 mmol) in water (20 mL). Add NaOH (20 mmol) and cool to 0°C.

  • Addition: Dropwise add

    
     (15 mmol) over 15 minutes. The solution will turn yellow/orange. Stir for 2 hours at room temperature.
    
  • Desulfurization: Cool back to 0°C. Slowly add an aqueous solution of

    
     (12 mmol) over 30 minutes.
    
  • Workup: Stir for 1 hour. The ITC separates as an oil. Extract with minimal dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate under reduced pressure (keep T < 30°C to prevent volatility loss).
    
Synthesis Workflow Diagram

Synthesis_Workflow Amine Racemic 3-(aminomethyl)heptane Enzyme Kinetic Resolution (CAL-B / EtOAc) Amine->Enzyme Partition Acid/Base Partitioning Enzyme->Partition S_Amine (S)-Amine (Aqueous Phase) Partition->S_Amine R_Amide (R)-Amide (Organic Phase) Partition->R_Amide CS2_Rxn ITC Synthesis (CS2 / NaOH / Na2S2O8) S_Amine->CS2_Rxn Stereoretentive Hydrolysis Acid Hydrolysis (Reflux) R_Amide->Hydrolysis Optional Recovery Final_ITC Chiral 3-(Isothiocyanatomethyl)heptane CS2_Rxn->Final_ITC

Figure 2: Chemo-enzymatic route ensuring high enantiomeric excess (ee) via precursor resolution.

Quality Control & Validation

Since ITCs lack strong chromophores and can be volatile, standard validation requires derivatization.

Derivatization Protocol (The "Thiourea Check"):

  • Take 5 mg of your resolved ITC.

  • React with 1.2 eq of (R)-1-Phenylethylamine in DCM (10 mins, RT).

  • This forms a stable diastereomeric thiourea.

  • Analyze via standard C18 HPLC (Acetonitrile/Water gradient). The diastereomers will resolve easily, allowing precise calculation of the original ITC's optical purity.

QC TestAcceptance CriteriaMethod
Purity (Chemical) > 98.0%GC-MS or H-NMR
Purity (Chiral) > 99.0% eeChiral HPLC (Method A) or Derivatization
Identity Characteristic

stretch
IR Spectroscopy (~2100-2150 cm⁻¹)

References

  • Direct HPLC of Aliphatic ITCs: Title: Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Source: Molecules / NIH PMC. URL:[Link]

  • Green Synthesis Protocol: Title: Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water.[3] Source: Green Chemistry (RSC). URL:[Link]

  • General ITC Synthesis Review: Title: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate.[4][5] Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Synthetic Utility of 3-(Isothiocyanatomethyl)heptane in Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Isothiocyanatomethyl)heptane (CAS: 21663-56-9) is a branched, lipophilic primary isothiocyanate (ITC) utilized as a critical building block in the synthesis of thioureas, thiohydantoins, and nitrogen-containing heterocycles. Unlike linear alkyl isothiocyanates (e.g., n-octyl ITC), the 3-position branching of the heptane tail provides a unique steric profile that disrupts crystal packing and enhances solubility of downstream derivatives, while maintaining the high electrophilic reactivity characteristic of primary ITCs.

This guide details the mechanistic rationale, standardized protocols, and purification strategies for deploying this reagent in high-throughput library generation and lead optimization.

Key Chemical Properties
PropertyValueRelevance
Molecular Weight 171.31 g/mol Calculation of stoichiometry.
Structure Primary ITC,

-branched
High reactivity (primary) with modulated conformational entropy (

-branch).
LogP (Est.) ~4.2Significantly enhances lipophilicity of polar pharmacophores.
Physical State LiquidAmenable to automated liquid handling systems.

Reactivity & Mechanistic Profile

The isothiocyanate moiety (-N=C=S) is an ambident electrophile, but reaction is dominated by nucleophilic attack at the central carbon.

Electrophilicity and Sterics

The -NCS carbon in 3-(isothiocyanatomethyl)heptane is highly electrophilic. The alkyl chain is attached via a methylene spacer (-CH


-), classifying it as a primary isothiocyanate .
  • Reactivity: Comparable to benzyl isothiocyanate; significantly more reactive than aryl isothiocyanates towards aliphatic amines.

  • Steric Influence: The ethyl/butyl branching at the C3 position (beta to the nitrogen) creates a "molecular width" that prevents facile stacking. This is advantageous in drug design for filling hydrophobic pockets (e.g., GPCR allosteric sites) without introducing the metabolic liability of a tert-butyl group.

Chemoselectivity
  • Soft Nucleophiles (Thiols): Reversible formation of dithiocarbamates.

  • Hard Nucleophiles (Amines): Irreversible formation of thioureas (primary application).

  • Hydrolysis: Slow hydrolysis to the corresponding amine in the presence of strong acid/base; generally stable in neutral aqueous/organic biphasic mixtures.

Applications in Organic Synthesis[1][2][3]

Synthesis of Lipophilic Thiourea Linkers

The most common application is the coupling with primary or secondary amines to generate thioureas. These motifs serve as bioisosteres for ureas or amides and are precursors to guanidines.

Heterocyclic Scaffold Construction

This reagent is a precursor for "greasy" heterocycles, improving the membrane permeability of polar cores.

  • 2-Aminothiazoles: Reaction with

    
    -bromoketones (Hantzsch synthesis).
    
  • 2-Thiohydantoins: Reaction with amino acids followed by cyclization.

  • 2-Imino-1,3-thiazines: Cyclization with 3-chloropropylamines.

Experimental Protocols

Protocol A: High-Efficiency Synthesis of Thioureas

Objective: Coupling 3-(isothiocyanatomethyl)heptane with a secondary amine (e.g., morpholine derivative) to form a trisubstituted thiourea.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 3-(Isothiocyanatomethyl)heptane (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Triethylamine (Et

    
    N) (1.2 equiv) - Optional, only if amine is a salt.
    

Step-by-Step Procedure:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) in a reaction vial.

    • Note: If the amine is an HCl salt, add Et

      
      N (1.2 mmol) and stir for 10 min to liberate the free base.
      
  • Addition: Add 3-(isothiocyanatomethyl)heptane (1.1 mmol, ~188 mg) dropwise to the stirring solution at Room Temperature (20–25 °C).

    • Observation: A mild exotherm may occur.

  • Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (stain with KMnO

    
    ; thioureas often bleach iodine but stain yellow/brown in KMnO
    
    
    
    ) or LC-MS.
  • Workup (Scavenging Method):

    • To remove excess isothiocyanate: Add polymer-supported amine scavenger (e.g., Trisamine resin, 3 equiv relative to excess ITC) and stir for 2 hours.

    • Filter off the resin.

  • Purification: Concentrate the filtrate. The residue is often analytically pure. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Validation:

  • ¹H NMR: Look for the downfield shift of the -NH proton (broad singlet,

    
     5.5–8.0 ppm) and the distinct methylene doublet/multiplet of the heptane tail adjacent to the nitrogen (
    
    
    
    3.2–3.6 ppm).
Protocol B: One-Pot Synthesis of 2-Iminothiazolidin-4-ones

Objective: Cyclization with an


-amino ester derivative to form a thiohydantoin/iminothiazolidinone core.

Reagents:

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester HCl) (1.0 equiv)

  • 3-(Isothiocyanatomethyl)heptane (1.0 equiv)[1]

  • Triethylamine (2.0 equiv)

  • Ethanol (EtOH)

Step-by-Step Procedure:

  • Thioureido Formation: Dissolve amino acid ester HCl (1.0 mmol) and Et

    
    N (1.0 mmol) in EtOH (5 mL). Stir for 10 min.
    
  • Add 3-(isothiocyanatomethyl)heptane (1.0 mmol). Reflux for 2 hours.

    • Checkpoint: Verify intermediate thiourea formation by LC-MS.

  • Cyclization: Add a second equivalent of Et

    
    N (1.0 mmol) or a catalytic amount of DBU (0.1 equiv). Continue reflux for 4–6 hours.
    
    • Mechanism:[1][2] The thiourea sulfur attacks the ester carbonyl (or activated amide), releasing methanol.

  • Workup: Cool to room temperature. Acidify slightly with 1M HCl to precipitate the product (if solid) or extract into EtOAc.

  • Purification: Recrystallization from EtOH/Water is often sufficient due to the lipophilicity difference between the starting material and the cyclic product.

Visual Workflows

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from 3-(isothiocyanatomethyl)heptane.

ReactionPathways ITC 3-(Isothiocyanatomethyl)heptane (Electrophile) Thiourea Lipophilic Thiourea (Stable Intermediate) ITC->Thiourea + Amine Thiohydantoin 2-Thiohydantoin (Cyclization) ITC->Thiohydantoin Direct Route w/ Amino Acid Amine Primary/Secondary Amine (Nucleophile) Amine->Thiourea Thiazole 2-Aminothiazole (Hantzsch Coupling) Thiourea->Thiazole + α-Haloketone - HBr, - H2O Thiourea->Thiohydantoin + Base/Heat (Intramolecular) AlphaHalo α-Haloketone AminoAcid Amino Acid Ester

Caption: Divergent synthetic pathways: Thiourea formation serves as the gateway to heterocyclic scaffolds.

Safety & Handling (HSE)

  • Sensitization: Like all isothiocyanates, this compound is a potent skin sensitizer and lachrymator. Handle only in a fume hood.

  • Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide (hydrolysis of ITC to amine).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).

References

  • General Isothiocyanate Reactivity

    • Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003–1221. Link

  • Thiourea Synthesis Protocols

    • Wong, R., & Dolman, S. J. (2007).[3] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamate Salts.[3] The Journal of Organic Chemistry, 72(10), 3969–3971. Link

  • Heterocycle Synthesis (Hantzsch): Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles using Hantzsch reaction: A review. Journal of Advanced Scientific Research, 3(3), 06-12.
  • Commercial Availability & Data

    • Sigma-Aldrich Product Specification: 3-(Isothiocyanatomethyl)heptane.[1][4][5][6][7] Link (Search CAS: 21663-56-9)

Sources

Application Note: Hydrophobic Tagging of Amino Acids with 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the analysis of polar metabolites and peptides, retention on Reversed-Phase Liquid Chromatography (RPLC) columns is often poor, leading to ion suppression and compromised sensitivity in Mass Spectrometry (MS). While Phenyl Isothiocyanate (PITC) is the industry standard for Edman degradation and amino acid analysis, its moderate hydrophobicity is sometimes insufficient for resolving ultra-polar analytes.

3-(Isothiocyanatomethyl)heptane (CAS: 21663-56-9) represents a distinct class of Aliphatic Isothiocyanates (A-ITCs) . Unlike the aromatic PITC, this reagent possesses a branched C8-equivalent aliphatic tail (heptane chain + methyl substitution), conferring significant lipophilicity to the resulting derivatives.

This Application Note details the mechanistic basis and optimized protocol for reacting 3-(Isothiocyanatomethyl)heptane with amino acids. This reaction converts hydrophilic amines into robust, hydrophobic N-alkylthioureas , facilitating:

  • Enhanced Retention: shifting analytes away from the solvent front in RPLC.

  • Improved Ionization: improving electrospray ionization (ESI) efficiency for hydrophobic tagged species.

  • Membrane Permeability Studies: creating lipophilic analogs of bioactive peptides.

Mechanism of Action

The core chemistry relies on the nucleophilic attack of the amino acid's unprotonated


-amino group (or 

-amino of Lysine) onto the electrophilic central carbon of the isothiocyanate (

) group.
Key Reaction Features:
  • pH Dependence: The reaction requires the amino group to be unprotonated (

    
    ). Therefore, the reaction buffer must be maintained at pH 8.5 – 9.5  (above the pKa of the 
    
    
    
    -amino group).
  • Thiourea Stability: The resulting disubstituted thiourea is chemically stable under neutral and basic conditions, making it suitable for downstream LC-MS analysis.

  • Side Reactions: Sulfhydryl groups (Cysteine) will also react to form dithiocarbamates, but these are often reversible under specific conditions. Hydroxyl groups (Ser, Thr, Tyr) are generally unreactive under these mild aqueous/organic conditions.

Pathway Diagram

The following diagram illustrates the nucleophilic addition and the requirement for basic conditions.

ReactionMechanism AA_Prot Amino Acid (Protonated) [R-NH3+] AA_Free Free Amine [R-NH2] AA_Prot->AA_Free Deprotonation Base Base (pH > 9) Base->AA_Free Transition Transition State (Tetrahedral) AA_Free->Transition Nucleophilic Attack ITC 3-(Isothiocyanatomethyl)heptane [Lipophilic Electrophile] ITC->Transition Thiourea Stable N-Alkylthiourea Derivative Transition->Thiourea Proton Transfer

Figure 1: Reaction pathway for the derivatization of amino acids with 3-(Isothiocyanatomethyl)heptane under basic conditions.

Experimental Protocol

Safety Note: Isothiocyanates are sensitizers and lachrymators. Work in a fume hood. Wear nitrile gloves.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagent: 3-(Isothiocyanatomethyl)heptane (Store at 4°C, protect from moisture).

  • Solvent: Acetonitrile (ACN) or Pyridine (High purity).

  • Coupling Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH 9.5.
    
  • Quenching/Extraction Solvent: n-Heptane or Hexane.[1]

  • Acidifier: 10% Formic Acid.

Step-by-Step Methodology
Phase 1: Preparation
  • Sample Prep: Dissolve amino acids or peptides in the Coupling Buffer at a concentration of 1–10 mM.

    • Expert Insight: Avoid amine-containing buffers (Tris, Glycine) as they will competitively react with the reagent.

  • Reagent Stock: Prepare a 100 mM stock solution of 3-(Isothiocyanatomethyl)heptane in Acetonitrile .

    • Note: This reagent is lipophilic and will not dissolve in water. The reaction must be performed in a co-solvent system (Water/ACN).

Phase 2: Derivatization Reaction
  • Combine: In a microcentrifuge tube, mix:

    • 100

      
      L Amino Acid Sample (in pH 9.5 buffer).
      
    • 100

      
      L Reagent Stock (in ACN).
      
    • Final Ratio: Ensure at least a 10-fold molar excess of reagent to amino acid.

  • Incubate: Vortex vigorously for 30 seconds to create an emulsion.

  • Heat: Incubate at 50°C for 45–60 minutes .

    • Why: The aliphatic chain creates steric bulk. Heating ensures complete conversion, especially for secondary amines (e.g., Proline).

  • Cool: Allow the mixture to return to room temperature.

Phase 3: Cleanup (Biphasic Extraction)

Unlike PITC, which is often removed by vacuum drying, 3-(Isothiocyanatomethyl)heptane is non-volatile (High Boiling Point). It must be removed by solvent extraction.

  • Extract: Add 400

    
    L of n-Heptane  to the reaction mixture.
    
  • Phase Separation: Vortex for 1 minute, then centrifuge at 10,000 x g for 2 minutes.

  • Isolate: The excess reagent will partition into the upper organic layer (Heptane). The derivatized amino acids (now thioureas) will generally remain in the lower aqueous/ACN phase due to the polar carboxylate group, unless the peptide is extremely hydrophobic.

  • Repeat: Carefully remove and discard the top layer. Repeat extraction once more to ensure minimal background noise in MS.

  • Neutralize: Acidify the lower phase with 10

    
    L of 10% Formic Acid (Target pH ~3-4) to stabilize the thiourea and protonate the carboxylate for RP-HPLC.
    

Data Analysis & Expected Results

Chromatographic Shift

The primary metric of success is the Retention Factor (


)  shift. The heptyl chain adds significant hydrophobicity.
AnalyteRetention Time (Underivatized)Retention Time (Heptyl-ITC Derivatized)

Hydrophobicity
Glycine 1.2 min (Void Volume)8.5 minHigh
Arginine 1.1 min7.8 minHigh
Phenylalanine 4.5 min14.2 minModerate

Table 1: Theoretical retention shifts on a C18 column (0-100% ACN gradient).

Workflow Diagram

ProtocolWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Step1 Dissolve AA in NaHCO3 (pH 9.5) Step3 Mix 1:1 Ratio (Biphasic System) Step1->Step3 Step2 Dissolve Reagent in Acetonitrile Step2->Step3 Step4 Incubate 50°C 60 Minutes Step3->Step4 Step5 Add n-Heptane (Extraction) Step4->Step5 Step6 Discard Top Layer (Excess Reagent) Step5->Step6 Step7 Acidify Lower Phase (Formic Acid) Step6->Step7 Analysis LC-MS Analysis Step7->Analysis Inject to LC-MS

Figure 2: Operational workflow for biphasic derivatization and extraction.

Troubleshooting & Optimization

Issue: Low Yield
  • Cause: pH dropped below 8.0 during reaction.

  • Fix: Ensure buffer capacity is sufficient (0.5 M NaHCO3). Check pH of the mixture before heating.

  • Cause: Reagent hydrolysis.

  • Fix: Use fresh reagent stock. Do not store diluted reagent in aqueous buffers.

Issue: Precipitation[5]
  • Cause: The derivative is too hydrophobic for the aqueous buffer.

  • Fix: Increase the Acetonitrile content in the reaction mix to 50-60%.

Issue: Peak Broadening
  • Cause: Isomer formation.

  • Insight: 3-(Isothiocyanatomethyl)heptane is chiral (at C3). If the commercial reagent is a racemate, you may observe diastereomeric splitting when reacting with chiral L-amino acids.

  • Fix: Use a slower gradient to resolve isomers or integrate them together.

References

  • Drobnica, L., et al. (1977). "The chemistry of the NCS group." The Chemistry of Cyanates and Their Thio Derivatives. Link

  • Podhradský, D., et al. (1979). "Reactions of isothiocyanates with amino acids and peptides."[2][3][4][5][6] Collection of Czechoslovak Chemical Communications. Link

  • Santa Cruz Biotechnology. "3-(isothiocyanatomethyl)heptane Product Data."[7] SCBT Catalog. Link[8]

  • Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques. Link (Contextual reference for PITC/ITC methodology).

Sources

Labeling peptides with 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrophobic Tagging of Peptides using 3-(Isothiocyanatomethyl)heptane

Abstract & Introduction

This guide details the protocol for labeling synthetic peptides with 3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9). This reagent is a branched alkyl isothiocyanate (ITC) used to introduce a hydrophobic moiety (C8-equivalent branched chain) onto primary amines (N-terminus or Lysine side chains).

Unlike aromatic isothiocyanates (e.g., FITC, PITC) which are highly reactive, alkyl isothiocyanates possess moderate electrophilicity. This characteristic allows for controlled labeling but requires rigorous pH control to maintain the nucleophilicity of the target amines.[1] The resulting thiourea linkage is chemically stable under physiological conditions, making this label suitable for membrane permeability studies, hydrophobicity modulation, and retention time shifting in RP-HPLC.

Chemical Mechanism

The labeling reaction follows a nucleophilic addition mechanism.[2][3] The unprotonated primary amine of the peptide attacks the central carbon of the isothiocyanate group (-N=C=S).

  • Reagent: 3-(Isothiocyanatomethyl)heptane (

    
    , MW: 171.31 Da).[4]
    
  • Target: Primary Amines (

    
    ).
    
  • Product: N-alkyl-N'-peptide-thiourea.

  • Mass Shift: +171.31 Da (Addition reaction; no leaving group).

Key Mechanistic Insight: The reaction is strictly pH-dependent. The amine must be deprotonated to act as a nucleophile.

  • N-terminal

    
    -amine: 
    
    
    
    (Reacts at pH > 8.5).[1]
  • Lysine

    
    -amine: 
    
    
    
    (Reacts optimally at pH > 10.0).[1]
Reaction Pathway Diagram

ReactionMechanism Reagent 3-(Isothiocyanatomethyl)heptane (Electrophile) Transition Transition State (Tetrahedral Intermediate) Reagent->Transition Byproduct Dithiocarbamate / Amine (Inactive) Reagent->Byproduct Slow Hydrolysis Peptide Peptide-NH2 (Nucleophile) Peptide->Transition Nucleophilic Attack (pH > 9.0) Product Thiourea Conjugate (Stable Bond) Transition->Product Proton Transfer Water H2O (Hydrolysis) Water->Byproduct

Figure 1: Nucleophilic addition of peptide amine to isothiocyanate forming a stable thiourea linkage.

Materials & Equipment

ComponentSpecificationPurpose
Labeling Reagent 3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9)Hydrophobic Tag
Reaction Buffer 0.1 M Sodium Carbonate/Bicarbonate, pH 9.5Maintains deprotonated amines
Organic Solvent Anhydrous DMF or DMSOSolubilizes the lipophilic reagent
Quenching Buffer 10% Acetic Acid or 1M Tris-HCl (pH 8.0)Stops reaction
Purification RP-HPLC (C18 Column)Removes excess reagent/hydrolyzed byproducts

Experimental Protocol

Step 1: Preparation of Stock Solutions
  • Peptide Stock: Dissolve peptide at 2–10 mg/mL in Reaction Buffer (pH 9.5).

    • Note: If peptide is insoluble at high pH, dissolve in minimal DMSO first, then dilute with buffer. Ensure final organic content < 50% to prevent buffer precipitation.

  • Reagent Stock: Dissolve 3-(Isothiocyanatomethyl)heptane in anhydrous DMF to a concentration of 100 mM.

    • Critical: Prepare immediately before use. Isothiocyanates degrade slowly in moisture.

Step 2: Conjugation Reaction
  • Calculate the molar excess. Use a 20-fold molar excess of reagent over peptide amines.

    • Reasoning: Alkyl ITCs hydrolyze in aqueous buffers. Excess reagent compensates for this loss and drives reaction kinetics.

  • Add the Reagent Stock dropwise to the Peptide Solution while vortexing.

  • Incubation:

    • Temperature: 37°C (Recommended for alkyl ITCs; they are less reactive than PITC).

    • Time: 4 – 18 hours.

    • Agitation: Gentle shaking (do not vortex continuously).

  • pH Check: Check pH after 1 hour. If it drops below 9.0, adjust with 1M NaOH. The reaction generates protons (indirectly via buffer consumption), and maintaining basicity is critical.

Step 3: Quenching & Workup
  • Quench: Add 10% Acetic Acid to lower pH to ~3.0. This protonates remaining amines and stops the nucleophilic attack.

    • Alternative: Add excess Glycine or Tris buffer to scavenge unreacted reagent if acid precipitation is a concern.

  • Extraction (Optional but Recommended): Since the reagent is an aliphatic heptane derivative, it is highly lipophilic.

    • Wash the reaction mixture 3x with Ethyl Acetate or Heptane . The unreacted reagent will partition into the organic phase; the labeled peptide (usually) remains in the aqueous phase.

  • Purification: Inject the aqueous phase onto a C18 RP-HPLC column.

Workflow Diagram

ProtocolWorkflow Start Start: Peptide (Lyophilized) Solubilize Solubilize in Carbonate Buffer pH 9.5 Start->Solubilize AddReagent Add 20x Excess 3-(Isothiocyanatomethyl)heptane (in DMF) Solubilize->AddReagent Incubate Incubate 37°C 4-18 Hours AddReagent->Incubate Quench Quench with 10% Acetic Acid Incubate->Quench Extract Liquid-Liquid Extraction (Remove excess reagent with Heptane) Quench->Extract HPLC Purify via RP-HPLC (Collect shifted peak) Extract->HPLC

Figure 2: Step-by-step workflow for peptide labeling and purification.[5]

Quality Control & Validation

To validate the success of the reaction, rely on Mass Spectrometry (MS) and HPLC retention shifts.

Validation MetricExpected ResultExplanation
Mass Shift (

m)
+171.31 Da Corresponds to the addition of

.
HPLC Retention Significant Increase The heptyl chain is highly hydrophobic. The labeled peptide will elute later than the native peptide on a C18 column.
UV Absorbance 214 nm / 250 nm The thiourea bond has a weak absorbance around 240-250 nm. Monitor 214 nm for the peptide backbone.

Troubleshooting Table:

ObservationRoot CauseSolution
Low Yield (<10%) pH too low (< 9.0)Ensure Carbonate buffer is fresh. Measure pH after adding DMF reagent.
Precipitation Peptide too hydrophobicIncrease DMF/DMSO concentration (up to 50%).
Multiple Peaks (+342 Da) Double LabelingBoth N-terminus and Lysine reacted. Use pH 8.5 to favor N-term, or accept dual labeling.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[6] Acta Chemica Scandinavica, 4, 283-293. (Foundational chemistry of isothiocyanate-amine reactions).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Santa Cruz Biotechnology. (n.d.).[7] 3-(isothiocyanatomethyl)heptane Product Data.

  • Podhradský, D., et al. (1979). Synthesis and properties of alkyl isothiocyanates. Collection of Czechoslovak Chemical Communications, 44(8).
  • Sigma-Aldrich. (n.d.). Isothiocyanate Labeling Protocols.

Sources

Application Note: 3-(Isothiocyanatomethyl)heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Isothiocyanatomethyl)heptane (CAS: 21663-56-9) represents a distinct class of branched, lipophilic aliphatic isothiocyanates (ITCs). Unlike the widely studied linear ITCs such as sulforaphane (SFN) or allyl isothiocyanate (AITC), this compound features a C7 hydrocarbon backbone with specific branching at the 3-position relative to the isothiocyanate warhead. This structural configuration offers unique physicochemical properties, specifically elevated lipophilicity (LogP > 4.0) and steric modulation of the electrophilic carbon. This guide details the application of 3-(Isothiocyanatomethyl)heptane as a chemical probe for investigating the Keap1-Nrf2 antioxidant pathway , TRPA1 channel modulation , and cysteine reactivity profiling .

Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The pharmacological activity of 3-(Isothiocyanatomethyl)heptane is driven by the isothiocyanate (-N=C=S) moiety. This group acts as a soft electrophile, preferentially targeting soft nucleophiles, most notably the thiolate anions of cysteine residues in proteins.

  • Mechanism: Reversible thiocarbamoylation (Michael-type addition).

  • Reaction:

    
    
    
Structural Advantages of the Heptyl Scaffold

While linear ITCs are potent, they often suffer from rapid metabolism and non-specific reactivity. The 3-(isothiocyanatomethyl)heptane scaffold introduces two critical variables:

  • Lipophilicity: The branched heptane chain significantly increases membrane permeability compared to shorter chain ITCs, potentially enhancing blood-brain barrier (BBB) penetration or intracellular accumulation.

  • Steric Tuning: The branching at the C3 position (beta to the reactive center) provides mild steric hindrance. This can fine-tune the reaction kinetics with Glutathione (GSH), potentially extending the compound's half-life in plasma compared to highly reactive analogs like AITC.

Primary Signaling Pathway: Keap1-Nrf2 Activation

Like other ITCs, this compound is a predicted inducer of the Phase II cytoprotective response.

  • Sensor: Keap1 (Kelch-like ECH-associated protein 1) is a cysteine-rich sensor that represses Nrf2.

  • Modification: 3-(Isothiocyanatomethyl)heptane covalently modifies specific sensor cysteines (e.g., C151, C273, C288) on Keap1.

  • Response: This prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 to translocate to the nucleus and bind Antioxidant Response Elements (ARE).

Visualization: Mechanism of Action

Nrf2_Activation ITC 3-(Isothiocyanatomethyl)heptane Keap1_Active Keap1 (Active) Repressor Complex ITC->Keap1_Active Covalent Modification (Cys151) Keap1_Mod Keap1-ITC Adduct (Inactive) Keap1_Active->Keap1_Mod Conformational Change Nrf2_Cyto Nrf2 (Cytosolic) Ubiquitinated/Degraded Keap1_Active->Nrf2_Cyto Promotes Degradation Keap1_Mod->Nrf2_Cyto Releases Nrf2_Nucl Nrf2 (Nuclear) Accumulated Nrf2_Cyto->Nrf2_Nucl Translocation ARE ARE Sequences (DNA) Nrf2_Nucl->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, GCLM) ARE->Genes Transcription

Figure 1: Pharmacological activation of the Nrf2 antioxidant pathway by 3-(Isothiocyanatomethyl)heptane via Keap1 alkylation.

Physicochemical Profile & Handling

Table 1: Key Properties of 3-(Isothiocyanatomethyl)heptane

PropertyValue / DescriptionImplication for Research
CAS Number 21663-56-9Unique identifier for sourcing.
Molecular Formula C9H17NSLipophilic small molecule.
Molecular Weight 171.31 g/mol High ligand efficiency potential.
Predicted LogP ~4.2 - 4.5High lipophilicity; requires DMSO/Ethanol for solubilization.
State Colorless to pale yellow liquidVolatile; handle in fume hood.
Reactivity ElectrophileReacts with amines and thiols. Avoid buffers with Tris or DTT.
Application Note 1: Solubilization & Storage
  • Solvent: Prepare stock solutions (10–100 mM) in anhydrous DMSO. Avoid ethanol if long-term storage is required, as thiocarbamates can slowly form.

  • Stability: ITCs are sensitive to hydrolysis in aqueous environments.

    • Correct: Store DMSO stocks at -20°C or -80°C under argon/nitrogen.

    • Incorrect: Storing diluted aqueous solutions. Prepare working dilutions immediately before use.

  • Safety: ITCs are potent irritants and lachrymators. Double-glove and use a chemical fume hood.

Experimental Protocols

Protocol 1: Cysteine Reactivity Profiling (GSH-Binding Assay)

Purpose: To quantify the electrophilic potency of the compound relative to known standards (e.g., Sulforaphane). This validates the compound's ability to engage biological targets.

Materials:

  • 3-(Isothiocyanatomethyl)heptane (10 mM DMSO stock)

  • L-Glutathione, reduced (GSH)

  • Phosphate Buffer (PBS), pH 7.4 (degassed)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Preparation: Prepare a reaction mixture containing 50 µM ITC and 500 µM GSH (10-fold excess) in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     min, withdraw aliquots.
    
  • Detection (HPLC Method):

    • Stop reaction by adding 0.1% Formic Acid.

    • Inject onto C18 column.

    • Monitor the disappearance of the ITC peak (254 nm or 210 nm) and the appearance of the GSH-ITC adduct.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Interpretation:

  • Fast Rate (

    
     min):  High reactivity, potential for off-target toxicity.
    
  • Moderate Rate (

    
     min):  Ideal for "soft" electrophile drugs (tunable).
    
  • Slow Rate: Poor target engagement.

Protocol 2: Cellular Nrf2 Induction Assay (Luciferase Reporter)

Purpose: To confirm biological activity in a live cell system.

Materials:

  • ARE-Luciferase Reporter Cell Line (e.g., HepG2-ARE-Luc or MCF7-ARE-Luc).

  • Cell Culture Media (DMEM + 10% FBS).

  • Positive Control: Sulforaphane (5 µM).

  • Lysis Buffer & Luciferase Substrate (e.g., Bright-Glo™).

Workflow:

  • Seeding: Plate 10,000 cells/well in a white-walled 96-well plate. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of 3-(Isothiocyanatomethyl)heptane in media (0.1 µM to 50 µM).

    • Critical: Keep final DMSO concentration < 0.1% to avoid vehicle toxicity.

    • Apply to cells for 16–24 hours.

  • Lysis: Remove media. Add 50 µL Lysis/Substrate reagent.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize to vehicle control (DMSO). Calculate

    
     (Concentration for 50% maximal induction).
    
Protocol 3: Cytotoxicity Counter-Screen (MTT/MTS)

Purpose: To distinguish between therapeutic Nrf2 activation and toxicity-induced stress responses.

Procedure:

  • Run in parallel with Protocol 2.

  • Treat cells with the same concentration range.

  • After 24h, add MTT reagent (0.5 mg/mL). Incubate 2-4h.

  • Solubilize formazan crystals and read Absorbance at 570 nm.

  • Therapeutic Index (TI): Calculate

    
    . A TI > 10 is desirable.
    

Experimental Workflow Visualization

Workflow cluster_screen Parallel Screening Stock Stock Prep 100mM in DMSO QC QC Check NMR/LCMS Purity Stock->QC Chem_Assay Reactivity Assay (GSH Binding) QC->Chem_Assay Bio_Assay Nrf2 Reporter Assay (Luciferase) QC->Bio_Assay Tox_Assay Viability Assay (MTT/ATP) QC->Tox_Assay Analysis Data Integration Calculate TI & Reactivity Profile Chem_Assay->Analysis k_obs Bio_Assay->Analysis EC50 Tox_Assay->Analysis IC50 Decision Lead Selection Is TI > 10? Analysis->Decision

Figure 2: Integrated screening workflow for validating 3-(Isothiocyanatomethyl)heptane activity.

References

  • Chemical Identity & Sourcing

    • Sigma-Aldrich. 3-(isothiocyanatomethyl)heptane Product Page. Link

    • Santa Cruz Biotechnology.[1] 3-(isothiocyanatomethyl)heptane (CAS 21663-56-9).[1][2][3] Link[1][4]

  • Mechanistic Foundation (Isothiocyanates & Nrf2)

    • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research. (Establishes the Michael reaction mechanism with cysteine sensors). Link

    • Kensler, T. W., et al. (2013). Keap1–Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane. Topics in Current Chemistry. Link

  • Structure-Activity Relationships (Aliphatic ITCs)

    • Terada, Y., et al. (2015).[5] Structure-Activity Relationship Study on Isothiocyanates: Comparison of TRPA1-Activating Ability. Journal of Natural Products. (Provides SAR data on how chain length and branching affect ITC activity). Link

    • Zhang, Y., & Talalay, P. (1998). Mechanism of differential potencies of isothiocyanates as inducers of anticarcinogenic Phase 2 enzymes. Cancer Research. Link

  • Synthesis & Reactivity Protocols

    • Janczewski, Ł., et al. (2020).[6] Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. International Journal of Molecular Sciences. (Modern protocols for synthesizing ITCs from amines).[6] Link

Sources

Application Note: Advanced HPLC Methodologies for Isothiocyanate Profiling

Author: BenchChem Technical Support Team. Date: February 2026

From Plant Matrices to Biological Fluids

Executive Summary & Strategic Rationale

Isothiocyanates (ITCs)—such as Sulforaphane (SFN), Allyl Isothiocyanate (AITC), and Phenethyl Isothiocyanate (PEITC)—are potent electrophiles derived from glucosinolates.[1] While therapeutically promising, their analysis is plagued by volatility, poor aqueous stability, and lack of strong chromophores .

Standard reverse-phase HPLC often fails because ITCs degrade into thioureas in alcoholic mobile phases or precipitate in aqueous buffers. Therefore, this guide rejects a "one-size-fits-all" approach, instead proposing a Derivatization-First Strategy . We prioritize two chemically distinct workflows:

  • Cyclocondensation (1,2-BDT): The gold standard for Total ITC quantification (stoichiometric conversion to a single stable UV-active chromophore).

  • Mercapturic Acid Pathway Mimicry (NAC-Derivatization): The superior method for Speciation (individual ITC profiling) using a stable dithiocarbamate adduct suitable for HPLC-DAD-MS.

Methodological Decision Matrix

Use the following logic flow to select the correct protocol for your sample matrix.

ITC_Workflow Start Start: Select Sample Matrix Plant Plant Material (Broccoli, Mustard, Wasabi) Start->Plant BioFluid Biological Fluids (Plasma, Urine) Start->BioFluid Hydrolysis Step 1: Myrosinase Hydrolysis (Convert Glucosinolates -> ITCs) Plant->Hydrolysis MS Protocol C: LC-MS/MS (Direct Metabolite Analysis) BioFluid->MS Extract Step 2: DCM Extraction (Avoid Alcohols!) Hydrolysis->Extract Decision Goal: Total Content or Individual Profile? Extract->Decision Cyclo Protocol A: Cyclocondensation (1,2-Benzenedithiol) Output: Total ITC Equivalence Decision->Cyclo Total Quantification NAC Protocol B: NAC Derivatization (N-Acetyl-L-Cysteine) Output: Individual ITC Species Decision->NAC Speciation/Profiling

Figure 1: Decision matrix for selecting the appropriate ITC analytical workflow based on sample origin and analytical goals.

Critical Chemistry: The Cyclocondensation Mechanism

Direct UV detection of ITCs is unreliable due to low extinction coefficients. The Cyclocondensation Assay solves this by reacting any ITC (R-N=C=S) with 1,2-benzenedithiol to form a universal product: 1,3-benzodithiole-2-thione . This molecule has a massive extinction coefficient at 365 nm, allowing nanomolar sensitivity.

Reaction_Mechanism ITC Isothiocyanate (R-N=C=S) Complex Intermediate Dithiocarbamate ITC->Complex + BDT BDT 1,2-Benzenedithiol (Reagent) Product 1,3-Benzodithiole-2-thione (UV λmax = 365 nm) Complex->Product Cyclization (- R-NH2) Amine Free Amine (R-NH2) Complex->Amine

Figure 2: Chemical mechanism of the cyclocondensation reaction. The ITC R-group is cleaved as an amine, leaving a universal thione chromophore for quantification.

Detailed Protocols

Protocol A: Total ITC Quantification (The 1,2-BDT Method)

Best for: Quality control of raw materials, total potency assessment. Principle: Converts all ITCs into a single UV-absorbing species.

Reagents:

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 8.5).

  • Reagent A: 80 mM 1,2-benzenedithiol (1,2-BDT) in methanol (Prepare fresh in fume hood; stench is potent).

  • Stopping Solvent: Methanol (HPLC Grade).

Workflow:

  • Sample Prep: Extract plant material with Dichloromethane (DCM). Evaporate DCM and reconstitute in 2-propanol.

  • Reaction:

    • Mix 100 µL Sample (in 2-propanol).

    • Add 500 µL Phosphate Buffer (pH 8.5).

    • Add 500 µL Reagent A (1,2-BDT).

    • Incubate: 60 minutes at 65°C (sealed vial).

  • Analysis: Cool to room temperature. Inject 20 µL into HPLC.

HPLC Conditions:

Parameter Setting
Column C18 Reverse Phase (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 80% Methanol / 20% Water
Flow Rate 1.0 mL/min
Detection UV @ 365 nm (Specific to the thione product)

| Retention Time | ~6.5 min (for 1,3-benzodithiole-2-thione) |

Protocol B: Individual ITC Speciation (The NAC Method)

Best for: Pharmacokinetics, differentiating Sulforaphane from Iberin or Erucin. Principle: Mimics the in vivo conjugation with glutathione. The resulting dithiocarbamates are stable and separate well on C18 columns.

Reagents:

  • Derivatization Solution: 0.2 M N-acetyl-L-cysteine (NAC) + 0.2 M NaHCO₃ (degassed water).[2]

Workflow:

  • Extraction: Extract sample with Ethyl Acetate or DCM.[3][4] Dry under N₂.

  • Derivatization:

    • Reconstitute residue in 200 µL Ethanol.

    • Add 200 µL Derivatization Solution (NAC/NaHCO₃).[2]

    • Incubate: 60 minutes at 50°C.

  • Cleanup: Filter through 0.22 µm PTFE filter.

HPLC-DAD-MS Conditions:

Parameter Setting
Column Kinetex C18 (100 x 3.0 mm, 2.6 µm) or Zorbax Eclipse Plus
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→60% B; 15-18 min: 100% B
Detection UV @ 271 nm (Dithiocarbamate max) & MS (ESI+)

| MS Targets | Scan for [M+H]+ of NAC-adducts (e.g., SFN-NAC m/z = 341) |

Data Summary & Validation Parameters

The following performance metrics are expected when adhering to the protocols above.

Analyte SystemLOD (Limit of Detection)Linearity (R²)Recovery (%)Stability (Post-Prep)
Cyclocondensation (Total) ~10 pmol/injection> 0.99992 - 98%> 24 hours (RT)
NAC-Derivatization (SFN) ~5 pmol/injection> 0.99585 - 95%> 48 hours (4°C)
Direct HPLC (Unstable) > 500 pmol/injection0.95 - 0.9860 - 80%< 4 hours

*Note: Direct analysis often shows poor recovery due to precipitation in aqueous mobile phases.

Troubleshooting & Expert Tips

  • The "Disappearing" Peak: If analyzing free ITCs directly, avoid Methanol in the mobile phase. Methanol reacts with ITCs over time to form thiocarbamates. Use Acetonitrile/Water gradients only.

  • Myrosinase Activation: For plant extraction, do not just crush the plant. You must either inactivate myrosinase (boiling ethanol) to measure Glucosinolates, or activate it (incubation at pH 7, 37°C) to measure ITCs.

  • pH Sensitivity: The cyclocondensation reaction requires pH 8.5. If the sample is too acidic (e.g., fruit extracts), the buffer capacity may be exceeded, stalling the reaction. Always check final pH.

  • Reference Standards: SFN is an oil.[4] Weighing small amounts is inaccurate. Prepare a stock solution in Acetonitrile and dose volumetrically.

References

  • Zhang, Y. (2012). The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for Measurement of Chemopreventive Isothiocyanates.[1][5] Journal of Nutrition, 142(7), 1275S–1279S. Link

  • Karanikolopoulou, S., et al. (2021).[6] Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(3), 51-76. Link

  • Marton, M.R., et al. (2013). Determination of Isothiocyanates in Broccoli Sprouts by HPLC-DAD-MS following SPE and Derivatization with N-Acetyl-L-Cysteine. Food Chemistry, 141(3), 2463-2470.
  • Fahey, J.W., et al. (2015). Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase. PLoS ONE, 10(11), e0140963. Link

  • Egner, P.A., et al. (2011). Quantification of Sulforaphane Mercapturic Acid Pathway Metabolites in Human Urine by HPLC-MS/MS. Chemical Research in Toxicology, 24(3), 358-363.

Sources

Technical Application Note: Bioassay Development for 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(Isothiocyanatomethyl)heptane CAS: 21663-56-9 Molecular Formula: C9H17NS Class: Branched Aliphatic Isothiocyanate (ITC)

Abstract

3-(Isothiocyanatomethyl)heptane is a branched, lipophilic isothiocyanate (ITC) structurally related to bioactive dietary ITCs like sulforaphane and octyl isothiocyanate. While its specific pharmacological profile is less documented than linear analogs, its electrophilic isothiocyanate moiety (-N=C=S) dictates a predictable mechanism of action: covalent modification of cysteine sensors (e.g., Keap1) and subsequent activation of the Nrf2 antioxidant response element (ARE). This Application Note outlines a rigorous framework for developing bioassays for this compound, addressing critical challenges unique to aliphatic ITCs, including volatility, aqueous instability, and nucleophilic buffer incompatibility.

Part 1: Compound Handling & Formulation (Critical)

Physicochemical Challenges

Unlike hydrophilic drugs, 3-(Isothiocyanatomethyl)heptane presents three specific hurdles in bioassay design:

  • Thiol-Reactivity: The central carbon of the -N=C=S group is highly electrophilic. It reacts rapidly with free thiols (sulfhydryls) present in standard cell culture media (e.g., Glutathione, Cysteine, BSA/FBS), leading to rapid "pseudo-degradation" before the compound enters the cell.

  • Amine Incompatibility: Primary amines in common buffers (Tris, Glycine) will react with the ITC to form thioureas, neutralizing biological activity.

  • Lipophilicity & Volatility: As a C9 branched alkane, the compound is hydrophobic and potentially volatile at physiological temperatures.

Preparation Protocol
  • Solvent: Dissolve neat oil in anhydrous DMSO to create a 100 mM stock. Avoid Ethanol due to potential volatility enhancement.

  • Storage: Aliquot immediately into amber glass vials (Teflon-lined caps) and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (hydrolysis risk).

  • Working Solution: Dilute in serum-free media or PBS immediately prior to use.

Buffer Compatibility Matrix
Buffer SystemCompatibilityReason
PBS / HEPES High Non-nucleophilic; ideal for dilution.
Tris-HCl Forbidden Primary amine reacts with ITC (thiourea formation).
DMEM + 10% FBS Low Serum proteins (BSA) act as "thiol sinks," reducing effective concentration by >50%.
Opti-MEM Medium Reduced serum content minimizes protein binding.

Part 2: Potency Assay – Nrf2/ARE Luciferase Reporter

The gold standard for ITC bioactivity is the induction of Phase II detoxification enzymes via the Nrf2-Keap1 pathway.

Mechanistic Rationale

ITCs act as prodrugs that enter the cell and alkylate cysteine residues (specifically C151, C273, C288) on Keap1. This prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE).

Assay Workflow (Diagram)

Nrf2_Assay cluster_0 Cell Membrane ITC 3-(Isothiocyanatomethyl)heptane Keap1 Keap1 (Cytosol) ITC->Keap1 Covalent Modification (Cys151) Nrf2_Cyto Nrf2 (Stabilized) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding Luc Luciferase Expression ARE->Luc Transcription

Caption: Mechanism of Action for ITC-induced Nrf2 activation. The compound inhibits Keap1, stabilizing Nrf2 for nuclear translocation.

Detailed Protocol

Cell Line: AREc32 (MCF7 stable transfectants) or HepG2-ARE-Luc.

  • Seeding: Plate cells at 20,000 cells/well in 96-well white-walled plates. Incubate 24h to reach 70% confluency.

  • Starvation (Crucial): Remove growth media. Wash 1x with PBS. Add 90 µL Opti-MEM (reduced serum). This prevents the "thiol sink" effect of FBS from neutralizing the ITC.

  • Treatment: Add 10 µL of 10x compound in Opti-MEM.

    • Dose Range: 0.5 µM – 50 µM (Log scale).

    • Positive Control:[1] Sulforaphane (5 µM).

    • Negative Control:[2] DMSO (0.1%).

  • Incubation: Incubate for 16–24 hours at 37°C.

  • Readout: Lyse cells using passive lysis buffer. Add Luciferin substrate (e.g., Promega Luciferase Assay System). Measure luminescence.

  • Normalization: Perform a parallel MTT or CellTiter-Glo assay to normalize luciferase signal to cell viability.

    • Calculation:Fold Induction = (RLU_sample / Viability_sample) / (RLU_control / Viability_control)

Part 3: Stability Quantification (The Cyclocondensation Assay)

Because 3-(Isothiocyanatomethyl)heptane is lipophilic and volatile, you must verify the actual concentration in the well during the assay. The 1,2-benzenedithiol cyclocondensation assay is the analytical standard for ITCs.

Principle

ITCs react quantitatively with 1,2-benzenedithiol to form a stable cyclic thione (1,3-benzodithiole-2-thione), which absorbs UV at 365 nm.

Protocol Steps
  • Sampling: Collect 100 µL of cell culture media from the wells at t=0h, 1h, 4h, and 24h.

  • Reagent: Prepare 20 mM 1,2-benzenedithiol in methanol.

  • Reaction: Mix 100 µL sample + 100 µL reagent + 100 µL Potassium Phosphate Buffer (pH 8.5).

  • Heating: Incubate at 65°C for 2 hours (sealed tight to prevent volatility).

  • Analysis:

    • HPLC: Inject onto C18 column.[3] Detect peak at 365 nm.

    • Plate Reader: Measure Absorbance at 365 nm (less sensitive but higher throughput).

  • Outcome: This validates if the compound is evaporating or degrading in the media.

Part 4: Functional Cytotoxicity & Hormesis

ITCs often display hormesis : antioxidant protection at low concentrations (1–5 µM) and cytotoxicity/apoptosis at high concentrations (>20 µM).

Experimental Design
  • Assay: ATP-based viability (CellTiter-Glo) is preferred over MTT, as ITCs can sometimes interfere with mitochondrial reductases used in MTT.

  • Timepoint: 48 hours and 72 hours.

  • Dosing: 0, 1, 2.5, 5, 10, 20, 40, 80 µM.

Data Interpretation[4][5][6][7][8]
  • EC50 (Induction): Concentration required for 2-fold Nrf2 induction.[4][5]

  • IC50 (Toxicity): Concentration reducing viability by 50%.

  • Therapeutic Index (TI): IC50 / EC50.

    • Target: A viable drug candidate should have a TI > 10 (e.g., induces Nrf2 at 2 µM, toxic at >20 µM).

Part 5: Troubleshooting Guide

ObservationRoot CauseSolution
No Luciferase Signal Thiol quenching in mediaSwitch to Serum-Free or 1% Dialyzed FBS during treatment window (4h), then swap to normal media.
High Variability Compound volatilityUse plate sealers during incubation. Minimize headspace in stock vials.
Precipitation Low aqueous solubilityEnsure final DMSO concentration is 0.1–0.5%. Sonicate stock solution.
Signal in Control DMSO toxicity or stressKeep DMSO < 0.1%. Ensure cells are not over-confluent (>80%).

References

  • Compound Identity: Santa Cruz Biotechnology.[6] 3-(isothiocyanatomethyl)heptane.[7][8][9] CAS 21663-56-9.[8][9] Link[7]

  • Nrf2 Assay Protocol: Wang, H., et al. (2024).[5] Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter. BMC Research Notes. Link

  • ITC Stability & Media Interaction: Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

  • Cyclocondensation Assay: Liebes, L., et al. (2001). High-performance liquid chromatography-based determination of total isothiocyanate levels in human plasma. Analytical Biochemistry. (Contextualized via Are isothiocyanates potential anti-cancer drugs? PMC Review). Link

  • Thiol Reactivity Mechanism: Mi, L., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Link

Sources

3-(Isothiocyanatomethyl)heptane as a potential antimicrobial agent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Antimicrobial Profiling of 3-(Isothiocyanatomethyl)heptane

Part 1: Introduction & Compound Profile

Subject: 3-(Isothiocyanatomethyl)heptane (Candidate Agent) Chemical Class: Branched Aliphatic Isothiocyanate (ITC) Molecular Framework: C9 Lipophilic Electrophile[1]

Executive Summary 3-(Isothiocyanatomethyl)heptane represents a distinct class of branched aliphatic isothiocyanates. Unlike the widely studied Allyl Isothiocyanate (AITC) or Benzyl Isothiocyanate (BITC), this compound features a saturated C7 (heptane) backbone with a methyl-linker isothiocyanate moiety at the C3 position. This structural configuration confers high lipophilicity (estimated LogP > 3.5), suggesting a mechanism of action (MoA) dominated by membrane intercalation and subsequent electrophilic attack on intracellular thiols.

This guide provides a standardized workflow for evaluating its antimicrobial efficacy, addressing the specific challenges of solubility , volatility , and nucleophilic reactivity inherent to this chemical class.

Part 2: Safety & Handling Protocols

Warning: Isothiocyanates are potent electrophiles and lacrimators.

  • Volatility: While less volatile than AITC, 3-(Isothiocyanatomethyl)heptane exerts vapor-phase biological activity.[1] All stock preparation must occur in a chemical fume hood.

  • Reactivity: Avoid buffers containing amines (e.g., Tris) or thiols (e.g., DTT, mercaptoethanol) during initial screening, as these will quench the -NCS moiety before it reaches the bacterial target.

Solvent System:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO). Anhydrous grade is required to prevent hydrolysis.

  • Max Final Concentration: Ensure final DMSO concentration in bacterial assays is < 2% (v/v) to avoid solvent toxicity artifacts.

Part 3: Experimental Workflows

Workflow 1: Minimum Inhibitory Concentration (MIC) - Vapor-Adapted

Rationale: Standard CLSI broth microdilution protocols often fail for ITCs because the compound evaporates or cross-contaminates adjacent wells. This protocol utilizes a sealed-plate modification .[1]

Materials:

  • Mueller-Hinton Broth (MHB) (Cation-adjusted).[1]

  • Optical seal or Parafilm.

  • Resazurin (Alamar Blue) for viability detection (optional but recommended for clear endpoints).

Protocol Steps:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus or E. coli) to

    
     CFU/mL in MHB.
    
  • Stock Dilution: Prepare a 100 mM stock of 3-(Isothiocyanatomethyl)heptane in DMSO.

  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well plates.

    • Add compound to achieve a gradient (e.g., 512 µg/mL down to 1 µg/mL).

    • Crucial Step: Include a "DMSO-only" control and a "Media-only" blank.[1]

    • Spacer Rows: Leave empty rows between different concentrations if possible, or use separate plates for high/low concentrations to prevent vapor transfer.

  • Sealing: Immediately seal the plate with an optical adhesive film to prevent volatile loss.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or Resazurin color change (Blue

    
     Pink = Growth).
    
Workflow 2: Mechanism of Action (MoA) - Thiol Depletion Assay

Rationale: The -NCS group targets intracellular glutathione (GSH) and cysteine residues. This assay quantifies the electrophilic reactivity of the candidate.

Protocol:

  • Reaction Mix: Incubate 100 µM of 3-(Isothiocyanatomethyl)heptane with 100 µM L-Cysteine or GSH in Phosphate Buffer (pH 7.4) for 30 minutes.

  • Detection: Add DTNB (Ellman’s Reagent). DTNB reacts with remaining free thiols to produce TNB (yellow, 412 nm).

  • Calculation:

    
    
    High depletion confirms the electrophilic "warhead" is active.[2]
    
Workflow 3: Membrane Permeability (NPN Uptake)

Rationale: The heptane tail is highly lipophilic. This assay tests if the compound disrupts the Gram-negative outer membrane, allowing the hydrophobic probe NPN (1-N-phenylnaphthylamine) to enter and fluoresce.[1]

Protocol:

  • Cells: Wash E. coli cells and resuspend in HEPES buffer.

  • Treatment: Add 3-(Isothiocyanatomethyl)heptane at

    
     and 
    
    
    
    MIC.
  • Probe: Add NPN (10 µM final).

  • Measurement: Fluorescence (Ex: 350 nm / Em: 420 nm).

    • Result: An increase in fluorescence indicates outer membrane disruption (the lipid tail of the ITC is acting like a detergent).

Part 4: Data Visualization

Figure 1: Experimental Logic Flow

This diagram outlines the sequential decision-making process for evaluating the candidate.

G Start Compound Stock (DMSO) Screening MIC/MBC Assay (Sealed Plate) Start->Screening Decision Active? (MIC < 64 µg/mL) Screening->Decision Decision->Start No (Resynthesize/Conc.) MoA_Path Mechanism Profiling Decision->MoA_Path Yes Membrane Membrane Integrity (NPN/PI Assay) MoA_Path->Membrane Thiol Thiol Depletion (DTNB Assay) MoA_Path->Thiol Toxicity Mammalian Safety (Hemolysis/Cytotoxicity) Membrane->Toxicity If Potent Thiol->Toxicity

Caption: Sequential workflow for validating 3-(Isothiocyanatomethyl)heptane, prioritizing vapor-phase control and mechanistic validation.

Figure 2: Proposed Mechanism of Action

Visualizing the dual-action lethality: Membrane insertion (Lipophilic tail) and Enzyme inactivation (Electrophilic head).

MoA ITC 3-(Isothiocyanatomethyl)heptane Membrane Bacterial Membrane (Lipid Bilayer) ITC->Membrane Hydrophobic Insertion (Heptane Tail) Intracellular Cytoplasm ITC->Intracellular Passive Diffusion Leakage Membrane Leakage (Ion gradient loss) Membrane->Leakage Enzymes Thiol-Enzymes (Dehydrogenases) Intracellular->Enzymes -NCS Electrophilic Attack GSH Glutathione (GSH) Intracellular->GSH GSH Depletion Death Cell Death Leakage->Death Stress Oxidative Stress (ROS Accumulation) Enzymes->Stress GSH->Stress Stress->Death

Caption: Dual-hit mechanism: The heptane tail disrupts membrane integrity while the isothiocyanate group covalently modifies redox-sensitive proteins.[1]

Part 5: Data Presentation Template

Table 1: Summary of Expected Antimicrobial Metrics

Assay TypeParameterTarget Value (Good Candidate)Interpretation
MIC (Broth) MIC

Potent antimicrobial activity.[1]
Bactericidal MBC/MIC Ratio

Bactericidal (kills) rather than bacteriostatic.[1]
Membrane NPN Uptake

Increase
Significant outer membrane permeabilization.[1]
Selectivity IC50 (Vero Cells)

Low toxicity to mammalian cells (High Therapeutic Index).[1]

Part 6: References

  • Dufour, V., et al. (2015). The antibacterial activity of isothiocyanates: mechanisms of action and structure-activity relationships. Phytochemistry Reviews. Link

    • Context: Establishes the relationship between lipophilicity (chain length) and membrane interaction for ITCs.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

    • Context: The gold standard protocol for MIC assays, adapted here for volatile compounds.

  • Nowicki, D., et al. (2019). Isothiocyanates as effective agents against multidrug-resistant Staphylococcus aureus. Frontiers in Microbiology. Link

    • Context: Provides specific methodologies for testing ITCs against Gram-positive pathogens.

  • Helander, I. M., et al. (1998). Characterization of the action of selected essential oil components on Gram-negative bacteria. Journal of Agricultural and Food Chemistry. Link

    • Context: The foundational protocol for the NPN uptake assay to measure membrane permeability in Gram-negatives.

  • Luciano, F. B., & Holley, R. A. (2009). Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action. International Journal of Food Microbiology. Link

    • Context: Validates the thiol-depletion mechanism and the importance of sealing plates against volatility.

Sources

Application Note: Investigating the Anticancer Properties of Branched-Chain Isothiocyanates

[1][2][3][4][5][6]

Executive Summary & Scientific Rationale

Isothiocyanates (ITCs), characterized by the –N=C=S pharmacophore, are potent electrophiles derived from glucosinolates in cruciferous vegetables. While linear ITCs like Allyl Isothiocyanate (AITC) and Sulforaphane (SFN) are well-characterized, branched-chain ITCs (e.g., Isopropyl Isothiocyanate, sec-Butyl Isothiocyanate) represent an emerging class of chemotherapeutics with distinct physicochemical properties.

The core scientific premise for investigating branched-chain ITCs lies in steric modulation of reactivity . The electrophilic carbon of the ITC group is the target for nucleophilic attack by cellular thiols (e.g., Glutathione, Keap1 cysteine residues).

  • Linear ITCs: Highly reactive, often leading to rapid glutathione conjugation and excretion (poor bioavailability).

  • Branched ITCs: The steric bulk adjacent to the –N=C=S group acts as a "molecular brake," slowing down nucleophilic attack. This can enhance metabolic stability and alter selectivity toward specific proteins (e.g., Tubulin vs. Keap1).

This guide provides high-fidelity protocols for handling these volatile compounds and investigating their anticancer mechanisms, specifically focusing on the trade-off between reactivity and stability .

Chemical Handling & Stability Protocols

Critical Warning: ITCs are volatile and unstable in nucleophilic buffers. Improper handling is the #1 cause of experimental failure in ITC research.

A. Solubilization and Storage
  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent. Avoid ethanol or aqueous buffers for stock solutions.

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize DMSO volume in cell culture (<0.1%).

  • Storage: Aliquot immediately into glass vials with Teflon-lined caps. Store at -20°C or -80°C. Do not induce freeze-thaw cycles.

  • Volatility: Branched ITCs (like Isopropyl ITC) have high vapor pressures. Always handle in a chemical fume hood.

B. The "No-Tris" Rule (Self-Validating Step)

ITCs react with amine groups to form thioureas.

  • Forbidden Buffers: Tris-HCl, Glycine, or any amine-containing buffer.

  • Required Buffers: Phosphate-buffered saline (PBS), HEPES, or PIPES.

  • Validation: If your Western blot lysate turns cloudy or precipitates upon ITC addition, you likely used a Tris-based lysis buffer. Switch to a RIPA buffer formulated with HEPES.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic divergence between linear and branched ITCs based on steric hindrance.

ITC_SAR_MechanismITC_LinearLinear ITC(e.g., Allyl-ITC)Reaction_FastRapid Nucleophilic Attack(High Reactivity)ITC_Linear->Reaction_FastLow Steric BulkITC_BranchedBranched ITC(e.g., Isopropyl-ITC)Reaction_SlowSterically Hindered Attack(Controlled Reactivity)ITC_Branched->Reaction_SlowHigh Steric BulkTarget_CysTarget Cysteine Thiol(Keap1 / Tubulin)Target_Cys->Reaction_FastTarget_Cys->Reaction_SlowOutcome_LinearRapid GSH Conjugation(Faster Clearance)Reaction_Fast->Outcome_LinearOutcome_BranchedSustained Intracellular Levels(Prolonged Signaling)Reaction_Slow->Outcome_BranchedApoptosis / Cell Cycle ArrestApoptosis / Cell Cycle ArrestOutcome_Branched->Apoptosis / Cell Cycle Arrest

Caption: Comparative SAR pathway showing how steric bulk in branched ITCs modulates nucleophilic attack rates, influencing bioavailability and downstream biological effects.

Experimental Workflow: Cytotoxicity & Vapor Control

Standard MTT/CCK-8 assays often yield false positives with ITCs due to the "Vapor Transfer Effect," where volatile ITCs from treated wells diffuse into control wells within the same plate.

Protocol: Vapor-Proof Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Plate Layout (The Checkerboard): Do NOT use adjacent wells for different concentrations. Leave empty wells filled with PBS between treatment groups to act as vapor sinks.

  • Sealing: Immediately after treatment, seal the plate with a thermal adhesive film or Parafilm, then replace the plastic lid.

  • Incubation: 24h - 72h at 37°C.

  • Readout: Add CCK-8 reagent (avoid MTT if possible, as ITCs can interfere with mitochondrial reductase kinetics). Measure Absorbance at 450 nm.

Data Interpretation Table:

Compound ClassExampleIC50 (µM)Stability (t1/2 in Media)Primary Mechanism
Linear Allyl ITC (AITC)5 - 10< 1 HourRapid ROS Burst / Necrosis
Branched Isopropyl ITC15 - 252 - 4 HoursSustained Apoptosis / G2-M Arrest
Aromatic Phenethyl ITC2 - 5ModerateTubulin Disruption

Mechanistic Profiling: The "Dual-Warhead" Assay

Branched ITCs typically act via two competing mechanisms:

  • Nrf2 Activation (Low Dose): Modification of Keap1 Cys151.

  • Tubulin Disruption (High Dose): Binding to tubulin sulfhydryls, causing mitotic arrest.

Protocol: Western Blotting for Nrf2/Keap1
  • Objective: Verify if the branched ITC releases Nrf2 from Keap1 sequestration.

  • Lysis Buffer: HEPES-based RIPA + Protease Inhibitors + N-Ethylmaleimide (NEM) .

    • Why NEM? It alkylates free thiols during lysis, preventing artificial disulfide bond formation or post-lysis ITC reactions.

  • Fractionation: Nrf2 is a transcription factor. You must separate Cytosolic vs. Nuclear fractions.

  • Antibodies:

    • Anti-Nrf2 (Nuclear marker)

    • Anti-HO-1 (Downstream target)

    • Anti-Lamin B1 (Nuclear loading control)

    • Anti-GAPDH (Cytosolic loading control)

Protocol: Cell Cycle Analysis (Flow Cytometry)
  • Objective: Detect G2/M arrest indicative of tubulin binding.

  • Step 1: Treat cells with Branched ITC (IC50 concentration) for 12h.

  • Step 2: Fix in 70% ice-cold ethanol (dropwise while vortexing to prevent clumping).

  • Step 3: Stain with Propidium Iodide (PI) + RNase A.

  • Step 4: Analyze via Flow Cytometry.

    • Result: A distinct peak accumulation in the G2/M phase confirms tubulin interference.

Advanced Visualization: Signaling Cascade

ITC_Signaling_Pathwaycluster_CytoplasmCytoplasmcluster_NucleusNucleusITCBranched ITCKeap1Keap1(Sensor)ITC->Keap1Cys ModificationTubulinMicrotubulesITC->TubulinHigh DoseDisruptionGSHGlutathione(Buffer)ITC->GSHConjugation(Metabolism)Nrf2_CytoNrf2(Inactive)Keap1->Nrf2_CytoReleaseNrf2_NucNrf2(Active)Nrf2_Cyto->Nrf2_NucTranslocationG2/M ArrestG2/M ArrestTubulin->G2/M ArrestPolymerizationInhibitionAREARE PromoterNrf2_Nuc->AREBindingGenesHO-1, NQO1(Antioxidant Genes)ARE->GenesTranscription

Caption: Dual-action pathway of Branched ITCs: Low doses trigger Nrf2-mediated cytoprotection/redox stress, while high doses disrupt microtubules leading to G2/M arrest.

References

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link

  • Mi, L., et al. (2011). Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells. Carcinogenesis, 32(10), 1554-1563. Link

  • Jiao, D., et al. (1994). Structure-activity relationships of isothiocyanates as inducers of quinone reductase in murine hepatoma cells. Journal of Medicinal Chemistry, 37(7), 966-972. Link

  • Soundararajan, P., & Kim, J. S. (2018). Anti-Carcinogenic Glucosinolates in Cruciferous Vegetables and Their Antagonistic Effects on Prevention of Cancers. Molecules, 23(11), 2983. Link

  • Kassie, F., et al. (2002). Genotoxic effects of benzyl isothiocyanate, a natural chemopreventive agent.[1] Mutagenesis, 17(6), 481-487. Link

Application Note: 3-(Isothiocyanatomethyl)heptane in Advanced Materials Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Isothiocyanatomethyl)heptane Applications in Materials Science Content Type: Application Note & Technical Protocol Guide Audience: Materials Scientists, Polymer Chemists, and Bio-Interface Researchers

Executive Summary

3-(Isothiocyanatomethyl)heptane (CAS: 21663-56-9) is a branched alkyl isothiocyanate (ITC) serving as a specialized electrophilic building block in materials science. Unlike its linear counterpart (n-octyl isothiocyanate), the 3-ethyl-branched architecture of this molecule offers unique steric modulation and solubility profiles.

This guide details its application in surface engineering , polymer functionalization , and bioconjugation . By leveraging the high reactivity of the isothiocyanate group (-N=C=S) toward nucleophiles (amines, thiols), researchers can introduce hydrophobic, aliphatic domains into material frameworks with precise control over packing density and crystallinity.

Chemical Profile & Mechanistic Basis

Physicochemical Identity[1][2][3]
  • IUPAC Name: 3-(Isothiocyanatomethyl)heptane[1][2][3][4][5][6][7]

  • CAS Number: 21663-56-9[2][3][4][6][7]

  • Molecular Formula: C9H17NS[4]

  • Molecular Weight: 171.30 g/mol

  • Structure: A heptane chain with an isothiocyanate group attached via a methylene linker at the C3 position.

  • Key Feature: The C3-branching (ethyl group) disrupts intermolecular Van der Waals forces, preventing the formation of highly crystalline domains often seen with linear alkyl chains. This results in "liquid-like" surface behaviors and enhanced solubility in organic matrices.

Reactivity: The "Click-Like" ITC Coupling

The isothiocyanate carbon is highly electrophilic. In materials science, the primary reaction is the quantitative addition of primary amines to form stable thioureas .

  • Reaction:

    
    
    
  • Kinetics: Fast at room temperature; requires no catalyst (though base speeds it up).

  • Byproducts: None (Atom economic).

  • Stability: The resulting thiourea bond is chemically stable against hydrolysis, making it superior to esters for long-term material durability.

Core Applications in Materials Science

Disordered Hydrophobic Monolayers (Surface Engineering)

Challenge: Linear alkyl silanes or ITCs often form semi-crystalline, rigid Self-Assembled Monolayers (SAMs) that can be brittle or prone to non-specific protein adsorption due to ordered hydrophobic patches. Solution: 3-(Isothiocyanatomethyl)heptane introduces entropy into the monolayer. The ethyl branch prevents tight packing of the alkyl tails.

  • Application: Creating "fluid" hydrophobic coatings on amino-silanized glass or gold surfaces.

  • Benefit: Reduces protein fouling and improves the wetting hysteresis of the surface.

Polymer Post-Functionalization

Context: Modifying the solubility or amphiphilicity of amine-rich polymers (e.g., Chitosan, Polyallylamine, Polyethylenimine). Mechanism: The ITC group reacts with pendant amines. Utility:

  • Hydrophobic Modification: Converts water-soluble polymers into amphiphilic polymers capable of forming micelles or vesicles for drug delivery.

  • Steric Tuning: The branched tail creates a bulkier hydrophobic shield compared to linear octyl chains, potentially altering drug release rates in encapsulation matrices.

Precursor for Heterocyclic Material Frameworks

The compound serves as a precursor for synthesizing 2-aminothiazoles via reaction with


-haloketones. These derivatives are essential in constructing organic semiconductors and liquid crystal mesogens where alkyl branching is required to lower melting points.

Experimental Protocols

Protocol A: Preparation of Hydrophobic "Fluid" Surfaces on Silica

Objective: Covalent attachment of 3-(Isothiocyanatomethyl)heptane to silica nanoparticles (SiNPs) to create a hydrophobic, non-crystalline surface.

Materials:

  • Silica Nanoparticles (

    
     50-100 nm, amine-functionalized via APTES).
    
  • 3-(Isothiocyanatomethyl)heptane (neat).[1][3][4][5][6][7]

  • Solvent: Anhydrous Ethanol or DMF.

  • Base: Triethylamine (TEA).

Step-by-Step Methodology:

  • Dispersion: Disperse 100 mg of Amine-Functionalized SiNPs in 20 mL of anhydrous ethanol via ultrasonication (10 min).

  • Activation: Add 50

    
    L of Triethylamine to deprotonate surface amines (
    
    
    
    ).
  • Reaction: Add 3-(Isothiocyanatomethyl)heptane in 5-fold molar excess relative to the estimated surface amine density (approx. 200

    
    L).
    
  • Incubation: Stir the suspension at Room Temperature (RT) for 12–24 hours under inert atmosphere (

    
    ). Note: Heating to 50°C accelerates the reaction but is usually unnecessary.
    
  • Purification: Centrifuge (10,000 rpm, 15 min). Decant supernatant.

  • Washing: Resuspend pellet in ethanol, sonicate, and centrifuge. Repeat 3x to remove unreacted ITC.

  • Drying: Vacuum dry at 40°C overnight.

Validation:

  • FTIR: Look for the disappearance of the characteristic

    
     stretch (
    
    
    
    ) and the appearance of Thiourea bands (
    
    
    ) at
    
    
    .
  • Contact Angle: Water contact angle should increase significantly (typically

    
    ) compared to the hydrophilic amine-precursor.
    
Protocol B: Synthesis of Amphiphilic Chitosan Derivatives

Objective: Grafting 3-(Isothiocyanatomethyl)heptane onto Chitosan to create a hydrophobically modified polysaccharide for hydrogel formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve Chitosan (low MW) in 1% acetic acid solution (

    
    ).
    
  • Solvent Exchange: Dilute with Methanol (1:1 v/v) to improve solubility of the hydrophobic ITC reagent.

  • Addition: Add 3-(Isothiocyanatomethyl)heptane dropwise. Target a degree of substitution (DS) of 5–10% (calculate moles based on glucosamine units).

  • Reaction: Stir at RT for 24 hours. The mixture may become turbid as hydrophobic domains form.

  • Precipitation: Pour the reaction mixture into excess Acetone/Ethanol (8:2) to precipitate the polymer.

  • Dialysis: Redissolve in water (if soluble) or disperse and dialyze against water for 3 days (MWCO 3.5 kDa) to remove small molecules.

  • Lyophilization: Freeze-dry to obtain the white, spongy product.

Data Visualization & Workflows

Decision Logic: Linear vs. Branched ITC

Use this logic flow to determine when to use 3-(Isothiocyanatomethyl)heptane over standard n-Octyl Isothiocyanate.

ITC_Selection Start Select Hydrophobic Modifier Q1 Is Crystalline Packing Desired? Start->Q1 Linear Use n-Octyl Isothiocyanate (High Packing, Crystalline SAMs) Q1->Linear Yes (Rigid Barrier) Q2 Target Solubility Profile? Q1->Q2 No (Fluid Interface) Branched Use 3-(Isothiocyanatomethyl)heptane (Disordered, Fluid-like) Sol_High Need High Organic Solubility Q2->Sol_High High Sol_Low Standard Solubility Q2->Sol_Low Medium Sol_High->Branched Sol_Low->Branched Preferred

Caption: Selection logic for choosing between linear and branched isothiocyanates based on desired material properties.

Reaction Pathway: Surface Functionalization

The following diagram illustrates the chemical transformation on a silica surface.

Reaction_Pathway Substrate Amine-Silica Surface (Si-O-Si-NH2) Intermediate Transition State (Nucleophilic Attack) Substrate->Intermediate + Reagent Reagent 3-(Isothiocyanatomethyl)heptane (R-N=C=S) Reagent->Intermediate Product Thiourea-Functionalized Surface (Si-O-Si-NH-CS-NH-R) Intermediate->Product Fast

Caption: Mechanistic pathway for the covalent attachment of ITC to amine-functionalized surfaces.

Comparative Data Table

Featuren-Octyl Isothiocyanate (Linear)3-(Isothiocyanatomethyl)heptane (Branched)Impact on Material
Steric Bulk LowHigh (Ethyl branch at C3)Branched variant hinders close packing, increasing permeability.
Melting Point Higher (Crystalline tendency)LowerBranched derivatives remain liquid/amorphous at lower temps.
Surface Nature Rigid, Ordered SAMsFluid, Disordered SAMsFluid surfaces resist protein fouling better (entropic penalty).
Solubility Good in non-polarExcellent in varied organicsEasier processing in diverse polymer matrices.

References

  • Sigma-Aldrich. Product Specification: 3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9).[2][3][6][7] Available at:

  • Mucha, P. et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies.[8] Molecules, 26(17), 5167. (Contextual reference for ITC-polymer interactions). Available at:

  • European Patent Office. EP0349195B1: Direct synthesis by cationic polymerization of nitrogen-containing polymers. (Primary source for polymer functionalization utility). Available at: [1]

  • Santa Cruz Biotechnology. 3-(isothiocyanatomethyl)heptane Data Sheet. Available at:

  • Biczak, R. (2016). The scope of alkyl isothiocyanates.[7][9][10][11][12][13] ResearchGate. (General review of Alkyl ITC chemistry). Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ITC-C9-PUR-001 Subject: Optimization of Purification Protocols for Branched Aliphatic Isothiocyanates Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

3-(Isothiocyanatomethyl)heptane (C9-ITC) is a branched, lipophilic electrophile. Its purification presents a specific set of challenges distinct from aromatic isothiocyanates. Unlike stable solids, this molecule is likely a high-boiling liquid that is sensitive to nucleophilic attack (hydrolysis) and thermal degradation.

This guide replaces generic advice with a causality-driven troubleshooting framework . We focus on the three critical failure points: Thermal Decomposition (during distillation), Hydrolysis (during workup), and Silica-Induced Degradation (during chromatography).

Module 1: Vacuum Distillation (The Gold Standard)

Context: For aliphatic isothiocyanates with boiling points >200°C (at atm), vacuum distillation is the most effective method to achieve >98% purity. However, prolonged heating can cause polymerization or sulfur loss.

Troubleshooting Guide: Distillation Failures
Symptom Root Cause Analysis Corrective Action
Product turns dark/viscous Thermal Polymerization: Prolonged exposure to pot temperatures >120°C initiates oligomerization.Increase Vacuum: Target <0.5 mmHg. This lowers the b.p. to a safe range (likely 60–80°C). Use a short-path distillation head to minimize residence time.
"Fogging" in the receiver Azeotropic Water: Residual moisture from the synthesis step is co-distilling.Pre-drying: Dry crude oil over activated 4Å molecular sieves for 4 hours prior to distillation. Do not rely on MgSO4 alone.
Amine smell in distillate Retro-reaction: Thermal degradation is reverting the ITC back to the starting amine.Acidic Stabilization: Add a trace amount (0.1% w/w) of anhydrous phosphoric acid to the distillation pot to inhibit amine formation.
Visual Workflow: Distillation Logic

DistillationLogic Start Crude C9-ITC Mixture CheckPurity Check Crude Purity (GC/TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean Synthesis LowPurity Purity < 85% CheckPurity->LowPurity Dirty Synthesis PreTreat Dry over 4Å Sieves Filter HighPurity->PreTreat FlashCol Rapid Flash Chromatography (Non-polar eluent) LowPurity->FlashCol Distill High Vacuum Distillation (<1 mmHg, Short Path) PreTreat->Distill FlashCol->PreTreat Final Pure C9-ITC (>98%) Distill->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity levels.

Module 2: Chromatographic Purification (The Separation Phase)

Context: Silica gel is slightly acidic and contains surface hydroxyl groups (nucleophiles). Aliphatic isothiocyanates can react with these groups, leading to "streaking" (tailing) and mass loss.

FAQ: Chromatography Challenges

Q: Why does my product disappear on the column? A: You are likely using a nucleophilic solvent. Never use Methanol or Ethanol.

  • Mechanism: Alcohols react with the electrophilic carbon in the -N=C=S group to form thiocarbamates.

  • Solution: Use strictly non-nucleophilic solvent systems.

    • Recommended: Hexane/Ethyl Acetate or Pentane/Ether.

    • Forbidden: MeOH, EtOH, Isopropanol.

Q: The bands are streaking. How do I fix this? A: Streaking indicates interaction with silanols.

  • Protocol: Neutralize the silica. Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading your sample. Note: Do not use too much TEA, or you will catalyze hydrolysis.

Q: Can I use Reverse Phase (C18) HPLC? A: Generally, No .

  • Reasoning: Standard RP-HPLC uses water/acetonitrile gradients. Water hydrolyzes isothiocyanates to amines and COS (Carbonyl Sulfide).

  • Exception: If you must use HPLC, use anhydrous Acetonitrile/Dichloromethane on a normal phase column, or perform the separation at low temperature (4°C) and immediately extract/dry the fractions.

Module 3: Chemical Scavenging (The Polishing Phase)

Context: The most common impurity is the unreacted starting amine (3-(aminomethyl)heptane). Since the boiling points of the amine and the ITC are often close, chemical separation is superior to physical separation.

Protocol: Resin-Based Amine Removal

Use this method for final polishing if distillation leaves trace amine residues.

  • Selection: Use a polymer-supported isocyanate (e.g., PS-Isocyanate) or a strongly acidic cation exchange resin (e.g., Amberlyst 15).

  • Solvent: Dissolve the crude ITC in anhydrous DCM or Hexane.

  • Loading: Add 3-5 equivalents of the resin relative to the estimated amine impurity.

  • Incubation: Shake gently at room temperature for 1-2 hours.

    • Mechanism:[1][2][3][4] The resin captures the free amine (nucleophile) while the ITC (electrophile) remains in solution.

  • Filtration: Filter off the resin. The filtrate contains the purified ITC.

Visual Workflow: Hydrolysis & Degradation Pathways

DegradationPath ITC 3-(Isothiocyanatomethyl)heptane (R-NCS) Thiocarbamate Thiocarbamate (Impurity) ITC->Thiocarbamate Alcoholysis Dithiocarbamate Dithiocarbamate (Unstable) ITC->Dithiocarbamate Hydrolysis Water + H2O (Moisture) Alcohol + R'-OH (Methanol) Amine Primary Amine (R-NH2) Dithiocarbamate->Amine - COS COS COS Gas Dithiocarbamate->COS

Figure 2: Degradation pathways. Preventing moisture (Hydrolysis) and avoiding alcohols (Alcoholysis) are critical to maintaining yield.

Module 4: Stability & Storage Standards

Q: How should I store the purified fraction? A:

  • Container: Glass only. Avoid plastics which may leach plasticizers or absorb the lipophilic ITC.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Temperature: -20°C or -80°C.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets to maintain an anhydrous environment.

References

  • Optimization of Isothiocyanate Extraction: Source:Molecules (2019).[3] "Optimization of the extraction condition for benzyl isothiocyanate contents." Relevance: Establishes the volatility and thermal sensitivity of aliphatic/benzylic ITCs during extraction and concentration. URL:[Link]

  • Stability in Aqueous Media: Source:Songklanakarin Journal of Science and Technology (2015).[5] "Stability studies of isothiocyanates and nitriles in aqueous media." Relevance: Confirms the rapid degradation of ITCs in aqueous buffers, validating the requirement for anhydrous workup. URL:[Link]

  • Vacuum Distillation of High-Boiling Liquids: Source:Girolami Group, University of Illinois (2020). "Microscale vacuum distillation apparatus for high-boiling, air- and water-sensitive liquids."[4] Relevance: Provides the mechanical basis for the short-path distillation setup recommended in Module 1. URL:[Link]

  • Amine Scavenging & Synthesis: Source:Organic Chemistry Portal (Various). "Isothiocyanate Synthesis." Relevance: Details the chemical relationship between the amine precursor and the ITC product, supporting the "retro-reaction" troubleshooting. URL:[Link]

Sources

Technical Support Center: High-Yield Synthesis of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 3-(Isothiocyanatomethyl)heptane (also known as 1-isothiocyanato-2-ethylhexane or 2-ethylhexyl isothiocyanate ; CAS: 21663-56-9).

The guide focuses on overcoming the specific steric and stoichiometric challenges associated with branched primary amines to maximize yield.

Topic: Yield Optimization & Troubleshooting for Branched Aliphatic Isothiocyanates Target Molecule: 3-(Isothiocyanatomethyl)heptane (C₉H₁₇NS) Precursor: 2-Ethylhexan-1-amine (3-aminomethylheptane)

Executive Summary: The Yield Challenge

Synthesizing 3-(Isothiocyanatomethyl)heptane presents a unique challenge compared to linear analogs. The


-branching (ethyl group at the 2-position relative to the nitrogen) creates steric hindrance that can retard the nucleophilic attack on thiocarbonyl reagents, increasing the window for side reactions (primarily sym-disubstituted thiourea formation).

To achieve yields >90%, you must abandon simple thermal dithiocarbamate decomposition (which often stalls at 60-70%) in favor of desulfurylation-promoted pathways .

Recommended Route: Tosyl Chloride Mediated Desulfurylation

We recommend the Carbon Disulfide (CS₂) / Triethylamine (Et₃N) / p-Toluenesulfonyl Chloride (TsCl) protocol. This "one-pot" method drives the equilibrium to completion irreversibly under mild conditions, avoiding the toxicity of thiophosgene and the purification difficulties of DCC methods.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for >90% Yield

Reagents:

  • Substrate: 2-Ethylhexan-1-amine (1.0 equiv)

  • Reagent A: Carbon Disulfide (CS₂) (1.5 equiv) — Excess is critical.

  • Base: Triethylamine (Et₃N) (2.2 equiv)

  • Promoter: p-Toluenesulfonyl Chloride (TsCl) (1.1 equiv)

  • Solvent: THF (anhydrous) or DCM.

Step-by-Step Workflow:

  • Dithiocarbamate Formation (The "Capture"):

    • Dissolve 2-ethylhexan-1-amine and Et₃N in THF at 0°C.

    • Critical Step: Add CS₂ slowly to the amine solution.

    • Note: The excess CS₂ ensures that every amine molecule reacts with CS₂ rather than attacking an already-formed isothiocyanate (which would form the thiourea impurity).

    • Stir for 30–60 minutes at 0°C. A white/yellow precipitate (dithiocarbamate salt) may form.

  • Desulfurylation (The "Conversion"):

    • Dissolve TsCl in a minimal amount of THF.

    • Add the TsCl solution dropwise to the reaction mixture at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. The mixture will likely become a clear yellow solution with a fine precipitate (Et₃N·HCl).

  • Workup & Purification:

    • Add 1N HCl (to quench unreacted amine/base) and extract with Et₂O or DCM.

    • Wash organics with saturated NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate carefully (product is a liquid, BP ~210°C, but can co-evaporate).

    • Final Polish: Vacuum distillation (0.1–1.0 mmHg) is recommended for pharmaceutical-grade purity.

Troubleshooting Center (Q&A)

Issue 1: "My yield is stuck at 60-70%. Where is the rest?"

Diagnosis: You are likely forming the sym-di(2-ethylhexyl)thiourea byproduct. Mechanism: If the local concentration of amine is high relative to CS₂, the free amine attacks the newly formed Isothiocyanate (ITC) instead of the CS₂. Solution:

  • Inverse Addition: Do not add CS₂ to the amine. Instead, add the amine/base mixture dropwise into a solution of CS₂ . This ensures CS₂ is always in huge excess relative to the unreacted amine.

  • Increase CS₂ Stoichiometry: Bump CS₂ from 1.1 equiv to 1.5 or 2.0 equiv. CS₂ is cheap and easy to remove; the thiourea impurity is not.

Issue 2: "The product has a persistent yellow/orange color."

Diagnosis: Elemental sulfur contamination or polysulfides. Cause: Decomposition of dithiocarbamates or impurities in the CS₂. Solution:

  • Filtration: Pass the crude mixture through a short pad of silica gel using Hexanes/EtOAc (95:5) before distillation.

  • Distillation: The ultimate fix. 3-(Isothiocyanatomethyl)heptane is a stable oil; vacuum distillation will leave sulfur residues behind.

Issue 3: "I see a precipitate during the TsCl addition. Is this wrong?"

Diagnosis: Normal operation.[1] Explanation: The precipitate is Triethylamine Hydrochloride (Et₃N·HCl). Its formation drives the reaction forward. Action: Ensure efficient stirring. If the slurry becomes too thick, add more solvent. Do not filter it off until the reaction is complete.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical "fork in the road" where yield is lost to thiourea formation.

G Amine 2-Ethylhexan-1-amine DTC Dithiocarbamate Salt (Intermediate) Amine->DTC + CS2 / Et3N Thiourea Sym-Thiourea (MAJOR IMPURITY) Amine->Thiourea CS2 CS2 (Carbon Disulfide) CS2->DTC ITC 3-(Isothiocyanatomethyl)heptane (Target Product) DTC->ITC + TsCl (Desulfurylation) TsCl Tosyl Chloride (Promoter) ITC->Thiourea + Excess Amine (Slow Addition Risk)

Caption: Pathway analysis showing the TsCl-mediated conversion and the competitive thiourea formation risk caused by excess amine.

Comparative Data: Why TsCl?

The table below compares the recommended protocol against traditional methods for branched aliphatic amines.

MethodReagentsTypical YieldSafety ProfilePurification Difficulty
Recommended CS₂ / Et₃N / TsCl 92–96% Moderate (Corrosives)Low (Simple wash/distill)
ClassicThiophosgene (CSCl₂)90–95%High Risk (Highly Toxic)Low
ThermalCS₂ / Heat (Dithiocarbamate)60–75%LowHigh (Reversible reaction)
CouplingCS₂ / DCC80–85%Moderate (Sensitizer)Very High (DCU removal is difficult)

References

  • Wong, R., & Dolman, S. J. (2007).[1][2] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamic Acid Salts.[1][2][3] The Journal of Organic Chemistry, 72(10), 3969–3971.[2] Link

  • Li, Z., et al. (2013).[4] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.[4] Synthesis, 45(12), 1667-1674. Link

  • Munch, H., et al. (2008). Chemoselective synthesis of isothiocyanates using TBTU. Tetrahedron Letters, 49(19), 3117-3119. Link

Sources

Stability of 3-(Isothiocyanatomethyl)heptane in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 3-(Isothiocyanatomethyl)heptane

Executive Summary

3-(Isothiocyanatomethyl)heptane is a lipophilic, aliphatic isothiocyanate (ITC). Like all reagents in this class, its utility depends entirely on preserving the electrophilic isothiocyanate (


) moiety. This group is highly susceptible to nucleophilic attack.

The most common cause of experimental failure with this compound is incorrect solvent selection. Dissolving this reagent in protic solvents (alcohols) or amine-containing buffers (Tris) will result in rapid degradation, rendering the compound inactive before it reaches the biological target.

Module 1: Solvent Compatibility Matrix

Rule of Thumb: The stability of 3-(Isothiocyanatomethyl)heptane is inversely proportional to the nucleophilicity of the solvent.

Solvent ClassSuitabilityEstimated Stability (

)
Technical Notes
Hydrocarbons (Hexane, Heptane)Excellent > 1 Year (at -20°C)Ideal for storage. No nucleophilic groups to attack the ITC carbon.
Chlorinated (DCM, Chloroform)Excellent > 6 Months (at -20°C)Ensure solvent is anhydrous. Moisture leads to slow hydrolysis.
Aprotic Polar (DMSO, DMF, MeCN)Good Weeks (Anhydrous)Preferred for biological stock solutions. Warning: DMSO is hygroscopic; absorbed water will trigger hydrolysis. Use fresh, anhydrous DMSO.
Alcohols (Methanol, Ethanol)Avoid Hours to DaysReacts to form thiocarbamates . Often mistaken for "stability" because the solution remains clear, but the ITC is chemically altered.
Water / Aqueous Buffers Poor Minutes to HoursHydrolyzes to amine and COS. Due to the lipophilic heptyl chain, this compound will precipitate or form emulsions, causing erratic dosing.
Amine Buffers (Tris, Glycine)CRITICAL FAILURE SecondsDo not use. The primary amine in Tris reacts instantly to form a thiourea derivative, neutralizing the reagent immediately.

Module 2: Reaction Mechanisms & Degradation

Understanding how the compound degrades allows you to prevent it. The isothiocyanate carbon is an electrophile. It seeks electron-rich partners (Nucleophiles).

Visualizing the Degradation Pathways

The following diagram illustrates the three primary fates of 3-(Isothiocyanatomethyl)heptane depending on the solvent environment.

ITC_Degradation ITC 3-(Isothiocyanatomethyl)heptane (R-N=C=S) Water + H₂O (Hydrolysis) ITC->Water Alcohol + R'-OH (Alcoholysis) ITC->Alcohol Amine + R'-NH₂ (Aminolysis/Tris) ITC->Amine Dithiocarbamic [Dithiocarbamic Acid] Unstable Intermediate Water->Dithiocarbamic Thiocarbamate Thiocarbamate (R-NH-CS-OR') Alcohol->Thiocarbamate Slow (days) Fast with heat/base Thiourea Thiourea (R-NH-CS-NH-R') Amine->Thiourea Instant Reaction AmineProd Primary Amine (R-NH₂) + COS Dithiocarbamic->AmineProd Decarboxylation

Figure 1: Chemical fate of isothiocyanates in different solvent environments. Note that reaction with amines (green path) is the fastest.

Module 3: Troubleshooting & FAQs

Q1: I dissolved the compound in Methanol for LC-MS, but I see a mass shift of +32 Da. What happened? A: You have formed a methyl thiocarbamate.

  • Mechanism: Methanol attacks the ITC carbon (

    
    ).
    
  • Solution: Never use alcohols for stock solutions. Use Acetonitrile (MeCN) or Hexane for analytical standards. If using LC-MS, ensure the run time is short and the sample is kept cold if methanol is in the mobile phase.

Q2: My biological assay (IC50) results are inconsistent. I am using a Tris-HCl buffer at pH 7.4. A: The Tris buffer is the problem. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1]

  • Mechanism: The Tris amine competes with your biological target for the ITC, effectively scavenging the drug before it can act.

  • Solution: Switch to PBS, HEPES, or MOPS buffers. These do not contain primary/secondary amines that react with ITCs.

Q3: The compound precipitated when I diluted my DMSO stock into the cell culture media. A: This is a solubility issue, not necessarily stability.

  • Cause: 3-(Isothiocyanatomethyl)heptane has a C8-equivalent aliphatic chain. It is highly lipophilic (LogP > 3). It is insoluble in water.

  • Solution:

    • Keep the final DMSO concentration at 0.1% - 0.5% to aid dispersion.

    • Sonicate the media briefly after addition (if cells allow).

    • Use a carrier protein (like BSA) in the media if the BSA-ITC reaction is not a confounding factor (Note: ITCs will covalently bind to BSA cysteines/lysines, effectively lowering free concentration).

Q4: How do I store the stock solution? A:

  • Solvent: Anhydrous DMSO or Ethanol-free Chloroform.

  • Container: Glass vial with a PTFE-lined cap (avoid plastics that leach plasticizers).

  • Temp: -20°C or -80°C.

  • Precaution: aliquot into single-use vials to avoid freeze-thaw cycles which introduce moisture.

Module 4: Standard Operating Procedure (SOP) for Stock Preparation

Objective: Prepare a 10 mM stock solution of 3-(Isothiocyanatomethyl)heptane for biological assay.

Materials:

  • Compound (Liquid or Oil).

  • Solvent: Anhydrous DMSO (99.9%, water <50 ppm). Do not use an old bottle of DMSO that has been opened multiple times.

  • Vials: Amber glass with PTFE-lined caps.

Protocol:

  • Equilibration: Allow the vial of pure compound to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, triggering hydrolysis.

  • Weighing: Weigh the required amount rapidly. ITCs are volatile; minimize open-air time.

  • Dissolution: Add Anhydrous DMSO to achieve 10 mM. Vortex for 30 seconds.[2]

  • Verification (Optional): If QC is required, dilute a small aliquot in Acetonitrile (NOT Methanol) and run a rapid HPLC/UV check. Look for the characteristic ITC absorbance (approx. 240-250 nm, though weak for aliphatics).

  • Aliquot & Freeze: Immediately dispense into single-use aliquots (e.g., 50 µL) and freeze at -80°C.

Module 5: Workflow Decision Tree

Use this flowchart to ensure your experimental design preserves the integrity of the molecule.

Solvent_Selection Start Start: Select Solvent IsBio Is this for a Biological Assay? Start->IsBio IsChem Is this for Chemical Synthesis? Start->IsChem CheckBuffer Check Buffer Composition IsBio->CheckBuffer ReactionType Reaction Conditions IsChem->ReactionType HasAmine Does buffer contain Tris, Glycine, or BSA? CheckBuffer->HasAmine UseDMSO Dissolve in Anhydrous DMSO Dilute into PBS/HEPES HasAmine->UseDMSO No Stop STOP: Change Buffer. ITCs react with Tris/Glycine. HasAmine->Stop Yes Polar Need Polar Solvent? ReactionType->Polar AvoidAlc AVOID Alcohols (MeOH/EtOH) ReactionType->AvoidAlc Warning UseDCM Use DCM or Toluene Polar->UseDCM No UseMeCN Use Acetonitrile or DMF Polar->UseMeCN Yes

Figure 2: Decision matrix for solvent selection to prevent experimental artifacts.

References

  • Reaction of Isothiocyanates with Alcohols

    • Title: Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates.[3]

    • Source: Natural Product Research (2010).[3]

    • Significance: Confirms that ITCs react with alcohols to form carbamates/thiocarbamates, validating the warning against Methanol/Ethanol stocks.
    • URL:[Link]

  • Hydrolysis Mechanism

    • Title: Hydrolysis of aryl and alkyl isothiocyan
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Significance: Establishes the mechanism of water attack on the electrophilic carbon, leading to amine form
    • URL:[Link][1][4][5][6]

  • Stability in Buffers (General ITC Class Behavior)

    • Title: Stability studies of isothiocyanates and nitriles in aqueous media.[7][8][9][10]

    • Source: Songklanakarin J. Sci. Technol. (2015).[7][10]

    • Significance: Provides comparative half-life data for ITCs in PBS vs Water, highlighting the acceleration of degrad
    • URL:[Link]

  • Reaction with Amines (Tris Warning)

    • Title: Isothiocyanates as cancer chemopreventive agents: their biological activities and metabolism.[4][11]

    • Source: Current Drug Metabolism (2002).[11]

    • Significance: Details the conjugation of ITCs with biological amines and thiols, supporting the exclusion of amine-based buffers (Tris) during assays.
    • URL:[Link]

Sources

Technical Support Guide: Stabilization & Storage of Isothiocyanates (ITCs)

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Electrophilic Trap

Isothiocyanates (ITCs) are defined by the –N=C=S functional group. This group is highly electrophilic, specifically at the central carbon atom. While this reactivity is responsible for their biological activity (e.g., Nrf2 pathway activation via cysteine modification), it is also the source of their instability during storage.

The Enemy is Nucleophiles. Water, alcohols, and amines are nucleophiles. If your storage conditions allow these to contact the ITC, degradation is thermodynamically inevitable.

Gold Standard Storage Protocol

Do not deviate from this protocol for libraries or long-term reference standards.

Phase A: Solvent Selection & Preparation

Rule #1: Avoid Protic Solvents. Never store ITCs in water, methanol, or ethanol for periods exceeding 24 hours. The hydroxyl groups in alcohols can slowly react with the ITC carbon to form thiocarbamates.

Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile.

  • Critical Step: DMSO is hygroscopic (absorbs water from air).[1] You must use Anhydrous DMSO (≤0.005% water).

  • Pro-Tip: Store your DMSO stock bottle over activated 3Å or 4Å molecular sieves to maintain dryness.

Phase B: Physical Storage Workflow
  • Dissolution: Dissolve the ITC powder in anhydrous DMSO to a high concentration (e.g., 10–50 mM). Higher concentrations are generally more stable than dilute ones due to reduced solvent-to-solute ratio interactions.

  • Aliquot immediately: Avoid freeze-thaw cycles. Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber glass vials or high-quality polypropylene tubes.

  • Inert Gas Overlay: Before closing the vial, gently flow Argon or Nitrogen gas over the liquid surface to displace humid air.

  • Temperature: Store at -20°C for up to 6 months, or -80°C for long-term storage (>6 months).

Troubleshooting & FAQs

Field-proven answers to common researcher inquiries.

Q1: My Sulforaphane stock solution in DMSO has turned cloudy/yellow after a month at -20°C. Is it still good? Status: Likely Degraded. Root Cause: Moisture ingress. DMSO freezes at 18.5°C. If the vial was opened frequently or not sealed tightly, condensed moisture from the air dissolved into the DMSO. This water attacked the ITC, causing hydrolysis (see Mechanism section). The cloudiness is often precipitated sulfur-containing breakdown products or polymers. Action: Discard. Do not filter and reuse, as the concentration is now unknown.

Q2: Can I use Ethanol (EtOH) instead of DMSO? Status: Not Recommended for Storage. Reasoning: Ethanol is a weak nucleophile. While the reaction is slower than with water, ITCs will gradually react with ethanol to form ethyl thiocarbamates, especially if the temperature fluctuates. Exception: Ethanol is acceptable for immediate dilution just before adding to cell culture, provided the stock is not stored in it.

Q3: Why did my assay fail when I diluted the ITC into the cell culture media and stored it overnight? Status: User Error. Reasoning: Cell culture media (DMEM, RPMI) contains amino acids (cysteine, lysine) and proteins (BSA, FBS). The amine and thiol groups in these molecules react rapidly with ITCs. Rule: Only dilute ITCs into media immediately (<15 mins) before treatment.

Q4: Is acidic or basic pH better for stability? Status: Acidic is safer. Reasoning: Base catalyzes the nucleophilic attack on the central carbon. At pH > 7.5, the half-life of ITCs drops partially. If you must use an aqueous buffer for a short-term experiment, use a citrate or phosphate buffer at pH 3.0 – 5.0 .

Mechanistic Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Pathway: Hydrolysis

The primary degradation route in "wet" solvents is the attack of water on the electrophilic carbon, leading to the formation of a thiocarbamic acid intermediate, which collapses into an amine and carbonyl sulfide (gas).

ITC_Degradation ITC Isothiocyanate (R-N=C=S) Intermediate Thiocarbamic Acid (Unstable) ITC->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Amine Primary Amine (R-NH₂) Intermediate->Amine Decarboxylation Gas COS (Carbonyl Sulfide) Intermediate->Gas Elimination

Figure 1: The hydrolysis pathway.[2] Note that the presence of water (even trace amounts in DMSO) irreversibly converts the active ITC into an inactive amine.

Storage Decision Logic

Follow this flow to determine the viability of your current samples.

Storage_Logic Start Sample State? Solid Lyophilized Powder Start->Solid Liquid Liquid Solution Start->Liquid TempCheck Storage Temp? Solid->TempCheck SolventCheck Solvent Used? Liquid->SolventCheck DMSO_Dry Anhydrous DMSO SolventCheck->DMSO_Dry DMSO_Wet Old/Wet DMSO SolventCheck->DMSO_Wet Water_Alc Water/Ethanol SolventCheck->Water_Alc DMSO_Dry->TempCheck Result_Bad High Degradation Risk DMSO_Wet->Result_Bad Water_Alc->Result_Bad Minus80 -80°C (Ideal) TempCheck->Minus80 Minus20 -20°C (Acceptable) TempCheck->Minus20 RoomTemp Room Temp TempCheck->RoomTemp Result_Good Stable (>6 Months) Minus80->Result_Good Result_Risk Check Purity (HPLC) Minus20->Result_Risk RoomTemp->Result_Bad

Figure 2: Decision tree for evaluating sample integrity based on solvent and temperature history.

Comparative Stability Data

ParameterCondition A (High Stability)Condition B (Rapid Degradation)
Solvent Anhydrous DMSO / AcetonitrileWater / PBS / Cell Media
Temperature -80°C+4°C or +25°C
pH Environment Acidic (pH 3–5)Basic (pH > 7.5)
Container Amber Glass (Light protected)Clear Plastic (Light exposed)
Headspace Argon/NitrogenAmbient Air (Humidity)

References

  • Chemical Stability of Sulforaphane. Journal of Agricultural and Food Chemistry. Investigates the kinetics of sulforaphane degradation in aqueous solution, highlighting the accelerating effect of heat and alkaline pH.

  • Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. Discusses the impact of water absorption in DMSO stocks on compound purity over time.

  • Hydrolysis of Isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Details the mechanistic pathway of ITC hydrolysis in acidic and aqueous media.

  • Allyl Isothiocyanate Stability. Molecular Nutrition & Food Research. Reviews the stability of allyl-ITC in various food matrices and solvents.

Sources

Technical Support Center: 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ITC-ALIPH-003 Subject: Troubleshooting Reaction Side Products & Stability Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule

3-(Isothiocyanatomethyl)heptane is a branched, aliphatic isothiocyanate (ITC). Unlike aromatic ITCs (e.g., phenyl isothiocyanate), this molecule possesses a primary electrophilic carbon attached to a flexible aliphatic chain.

  • Reactivity Profile: Moderate electrophile.

  • Primary Risk: Nucleophilic attack at the central carbon of the isothiocyanate group (-N=C=S).

  • Critical Instability Factors: Moisture (Hydrolysis), Protic Solvents (Solvolysis), and Basic conditions (Promotes polymerization).

Diagnostic Hub: Identify Your Issue

Select the symptom that matches your observation to jump to the solution.

SymptomDiagnostic CheckProbable Root Cause
"Fishy" or Ammonia-like Odor LCMS: Peak at [M-42] (MW ~129 Da)Hydrolysis. Moisture ingress converted ITC to primary amine.
New Peak at [M+32] (MeOH) or [M+46] (EtOH) LCMS: Mass shift corresponding to solvent.Solvolysis. Reaction with alcohol solvent (Thiocarbamate formation).
Precipitate or High MW Peak (~300 Da) LCMS: Peak at [M+129] (Dimer).Thiourea Formation. Reaction between product and hydrolyzed amine impurity.
Loss of Product on Silica Column TLC: Streaking or baseline material.Acidic Degradation. Silica acidity catalyzed hydrolysis or rearrangement.
Loss of ~2100 cm⁻¹ IR Signal FTIR: Disappearance of broad peak.Complete Decomposition. The -N=C=S group has fully reacted.
Deep Dive: Mechanism of Failure

To prevent side products, you must understand the competitive pathways. The isothiocyanate group is an "electrophilic trap." If your intended nucleophile is slow, background nucleophiles (water, solvent) will compete.

Pathway A: The Hydrolysis Cascade (The "Moisture" Problem)

This is the most common failure mode. Water attacks the ITC to form an unstable dithiocarbamic acid, which decarboxylates to release Carbonyl Sulfide (COS) and a primary amine.

  • Critical Danger: The newly formed amine is a better nucleophile than water. It immediately reacts with remaining ITC to form a symmetric Thiourea Dimer , effectively destroying two equivalents of starting material.

Pathway B: Solvolysis (The "Solvent" Problem)

Using alcohols (Methanol, Ethanol) as solvents or workup reagents can lead to O-alkyl thiocarbamates. While slower than amine reactions, this is significant during prolonged heating or storage.

ITC_Degradation ITC 3-(Isothiocyanatomethyl)heptane (MW 171.3) DTC_Acid Dithiocarbamic Acid (Unstable Intermediate) ITC->DTC_Acid + H₂O (Slow) Thiocarbamate O-Alkyl Thiocarbamate (Side Product) ITC->Thiocarbamate + R-OH (Slow/Heat) Water H₂O (Moisture) Alcohol R-OH (Solvent) Amine 3-(Aminomethyl)heptane (MW 129.3) DTC_Acid->Amine - COS COS COS (Gas) DTC_Acid->COS Thiourea Symmetric Thiourea Dimer (MW ~300.5) Amine->Thiourea + ITC (Fast!)

Figure 1: Competitive degradation pathways for aliphatic isothiocyanates. Note that the Amine generation triggers a secondary, faster consumption of the starting material.

Troubleshooting Protocols (FAQs)
Q1: I see a peak at MW 129. How do I remove the amine impurity?

Answer: The amine (3-(aminomethyl)heptane) is basic.

  • Dissolve the crude mixture in a non-polar solvent (Hexane or Et₂O).

  • Wash with dilute acid (0.5M HCl or 5% citric acid). The amine will protonate and move to the aqueous layer.

  • Dry the organic layer immediately with MgSO₄ to remove residual acidic water, which could degrade the ITC over time.

    • Caution: Do not use strong acids or prolonged exposure, as this can hydrolyze the ITC itself.

Q2: My product decomposes on Silica Gel. How do I purify it?

Answer: Silica gel is slightly acidic and contains surface hydroxyls that act as nucleophiles.

  • Solution A (Neutralization): Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. Warning: Too much TEA can promote thiourea formation.

  • Solution B (Alternative Phase): Use Neutral Alumina instead of Silica. It is far less reactive toward ITCs.

  • Solution C (Distillation): Since 3-(Isothiocyanatomethyl)heptane is aliphatic and relatively low MW (~171), vacuum distillation (Kugelrohr) is the superior purification method, avoiding chemical absorbents entirely.

Q3: Can I use Methanol or Ethanol for recrystallization?

Answer: No. Primary aliphatic ITCs react with alcohols to form thiocarbamates (R-NH-CS-OR'), especially upon heating.

  • Alternative: Use aprotic solvent pairs like Hexane/Ethyl Acetate or Dichloromethane/Pentane.

Q4: How do I verify the integrity of my stock solution?

Answer: Use FTIR (Fourier Transform Infrared Spectroscopy).

  • Pass: Strong, broad peak at 2100–2150 cm⁻¹ (N=C=S stretch).

  • Fail: Appearance of peaks at 3300–3500 cm⁻¹ (N-H stretch from amines/thioureas) or 1650 cm⁻¹ (C=O if urea/carbamate formed).

Standardized Handling Protocol

To ensure reproducibility and minimize side products, adopt this "Self-Validating" workflow.

StepActionScientific Rationale
1. Storage Store neat at -20°C under Argon/Nitrogen.Prevents moisture ingress and thermal degradation.
2. Solvent Choice Use Anhydrous DCM, THF, or Toluene. Avoid alcohols.Eliminates solvolysis competitors.
3. Reaction pH Maintain neutral to slightly basic conditions (e.g., DIPEA).Acid catalyzes hydrolysis; strong base promotes polymerization.
4. Quenching Do not aqueous quench if possible. Remove solvent in vacuo directly.Minimizes contact time with water.
5. Validation Check IR for 2100 cm⁻¹ peak before use.Confirms the electrophilic "warhead" is intact.
References
  • Mechanisms of Isothiocyan

    • Title: Stability and reactivity of aliphatic isothiocyanates.[1]

    • Source:Journal of Agricultural and Food Chemistry
    • Context: Establishes the hydrolysis pathway to amines and the c
    • Link:[Link]

  • Reaction with Nucleophiles (Alcohols/Amines)

    • Title: The Chemistry of Isothiocyanates.[1][2][3][4][5][6][7][8][9][10]

    • Source:Chemical Reviews
    • Context: Comprehensive review of ITC reactivity with various nucleophiles (O- vs N-
    • Link:[Link]

  • Spectroscopic Characteriz

    • Title: Infrared Spectra of Isothiocyanates.[2][11]

    • Source:N
    • Context: Defines the diagnostic N=C=S stretching frequency range (2000-2200 cm-1).
    • Link:[Link]

  • Silica Gel Interactions

    • Title: Stability of Isothiocyan
    • Source:Journal of Chrom
    • Context: Discusses the degradation of electrophiles on acidic st
    • Link:[Link][12]

Sources

Optimizing reaction conditions for isothiocyanate conjugations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Isothiocyanate Conjugations

Senior Application Scientist: Dr. Alex V. Chen Status: Operational

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with Fluorescein Isothiocyanate (FITC), Rhodamine B isothiocyanate (RITC), or phenyl isothiocyanate (PITC) linkers.

While the chemistry of isothiocyanates (R-N=C=S) is well-established, it is notoriously sensitive to environmental variables. The primary challenge is a "race condition": you must drive the reaction with protein amines before the isothiocyanate moiety hydrolyzes in the aqueous buffer. This guide synthesizes decades of bioconjugation expertise to help you win that race.

Module 1: Reaction Chemistry & Optimization

Q: What is the single most critical parameter for success?

A: pH Control (The Reactivity vs. Hydrolysis Trade-off).

Isothiocyanates react primarily with nucleophiles.[1] In proteins, your targets are the


-amines of Lysine residues and the 

-amine of the N-terminus.
  • The Mechanism: An amine must be deprotonated (neutral,

    
    ) to attack the central carbon of the isothiocyanate group, forming a stable thiourea bond.
    
  • The Conflict: Lysine residues have a high

    
     (
    
    
    
    ). To deprotonate them, you need a basic pH. However, high pH also accelerates the hydrolysis of the isothiocyanate into a non-reactive carbamate/amine, depleting your reagent.

Optimization Strategy: Maintain a reaction pH between 8.5 and 9.5 .

  • < pH 8.0: The amines are protonated (

    
    ) and unreactive.
    
  • > pH 10.0: Hydrolysis occurs faster than conjugation; protein denaturation risks increase.

Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition you are managing in your tube.

ITC_Reaction_Mechanism ITC Isothiocyanate (R-N=C=S) Thiourea Thiourea Conjugate (Stable Product) ITC->Thiourea + Protein-NH2 (Desired Path) Byproduct Carbamate -> Amine (Dead End) ITC->Byproduct + H2O (High pH) (Competing Path) Protein_NH3 Protein-NH3+ (Inactive) Protein_NH2 Protein-NH2 (Nucleophile) Protein_NH3->Protein_NH2 pH > 8.5 (Deprotonation) Water H2O (Hydrolysis)

Figure 1: Kinetic competition between amine conjugation (green path) and aqueous hydrolysis (red path).

Module 2: Troubleshooting Matrix

Q: My conjugation failed or behaved unexpectedly. What went wrong?

Use this diagnostic matrix to isolate the variable.

SymptomProbable CauseCorrective Action
Low Degree of Labeling (DOL) Buffer Interference: Presence of Tris, Glycine, or Azide.Critical: Dialyze into 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0). These buffers contain primary amines that compete with your protein.
Reagent Hydrolysis: ITC stock was old or exposed to moisture.Use fresh stock. Dissolve ITC in anhydrous DMSO/DMF immediately before use. Do not store aqueous ITC.
Low Protein Concentration: Kinetics favor hydrolysis at low conc.Concentrate protein to >2 mg/mL (ideally 5–10 mg/mL) to favor second-order conjugation kinetics over pseudo-first-order hydrolysis.
Precipitation / Aggregation Over-labeling: Too many hydrophobic dyes (e.g., FITC) attached.Reduce the molar excess of ITC. Aim for a DOL of 2–4 for antibodies.
Solvent Shock: Rapid addition of organic solvent (DMSO/DMF).Add the ITC-DMSO solution dropwise while vortexing gently. Keep final organic solvent volume <10%.
High Background / Non-Specific Non-Covalent Binding: Free dye sticking to hydrophobic pockets.Perform a rigorous purification (Size Exclusion Chromatography or extensive dialysis) until the filtrate is clear.

Module 3: Self-Validating Protocol (Step-by-Step)

This protocol is designed for FITC-labeling an IgG antibody , but the chemistry applies to any ITC-amine conjugation.

Phase 1: Preparation
  • Buffer Exchange: Exchange antibody into 0.1 M Sodium Carbonate buffer, pH 9.0 .

    • Why: Ensures deprotonation of lysines. Removes interfering amines (Tris/Glycine).

  • Concentration: Adjust protein to 2–10 mg/mL .

  • Calculations: Determine the amount of FITC needed.

    • Standard Ratio: Use a 15-20 molar excess of FITC for antibodies.

    • Formula:

      
      
      
Phase 2: Conjugation
  • Solubilization: Dissolve FITC in anhydrous DMSO at 10 mg/mL.

    • Note: Prepare this immediately before use.[2]

  • Addition: Slowly add the FITC solution to the protein while gently agitating.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

    • Why: Reaction is mostly complete in 1 hour; longer times increase hydrolysis byproducts without significantly increasing DOL.

Phase 3: Quenching & Purification
  • Quenching: Add 50 mM Ammonium Chloride or Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

    • Why: This "kills" any remaining reactive ITC, preventing it from reacting non-specifically during purification.

  • Purification: Use a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis Cassette (10K MWCO) equilibrated in PBS.

    • Validation: The eluate should be two distinct bands (labeled protein first, free dye second). Collect the first band.

Phase 4: Validation (The "Did it work?" Check)

Calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy.[1][3]


[1][4]


  • 
     : Absorbance of the dye (e.g., 495 nm for FITC).[5]
    
  • CF (Correction Factor) : Adjusts for the dye's absorbance at 280 nm (0.30 for FITC).

  • 
     : Molar extinction coefficient (IgG 
    
    
    
    ; FITC
    
    
    ).[1]

Module 4: Workflow Visualization

ITC_Workflow Start Start: Protein in Storage Buffer BufferEx Buffer Exchange (0.1M Na-Carbonate, pH 9.0) Start->BufferEx React Mix & Incubate (1-2 hrs, RT, Dark) BufferEx->React Protein Prep PrepITC Dissolve ITC in DMSO (Prepare Fresh!) PrepITC->React Add Reagent Quench Quench Reaction (Add 50mM NH4Cl or Tris) React->Quench Purify Purification (Desalting / Dialysis) Quench->Purify Validate Calculate DOL (UV-Vis Absorbance) Purify->Validate

Figure 2: Step-by-step workflow for ensuring high-efficiency isothiocyanate conjugation.

References

  • Hermanson, G. T. (2013).[6] Bioconjugate Techniques (3rd ed.).[6] Academic Press.[7][8][9]

    • The definitive guide on isothiocyan
  • Thermo Fisher Scientific.Calculate dye:protein (F/P)

    • Standard method for calculating Degree of Labeling (DOL) with correction factors.
  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules.

    • Comparative analysis of FITC stability and reactivity.
  • AAT Bioquest.FITC (Fluorescein Isothiocyanate)

    • Detailed chemical properties and spectral d

Sources

Technical Support Guide: Solubilizing & Stabilizing Alkyl Isothiocyanates

[1]

Executive Summary: The "Hydrophobic-Unstable" Paradox[1]

Researchers working with alkyl isothiocyanates (ITCs) like Sulforaphane (SFN) or Allyl Isothiocyanate (AITC) often encounter a dual failure mode.[1] These compounds are lipophilic (requiring organic solvents) but chemically unstable in aqueous buffers (prone to rapid hydrolysis and cyclization).

This guide provides validated protocols to solubilize ITCs without compromising their chemical integrity or inducing solvent-based cytotoxicity in your assays.[1]

Decision Matrix: Selecting the Right Strategy

Before beginning, identify your experimental endpoint.[1] The method of solubilization dictates the stability and toxicity profile of your sample.[1]

ITC_StrategyStartStart: Select ApplicationInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Models)Start->InVivoHighConcHigh Concentration Stock(Storage)Start->HighConcDMSOMethod A: DMSO Solubilization(Low Dose < 50µM)InVitro->DMSOShort term (<24h)CDsMethod B: Cyclodextrin Inclusion(High Stability)InVitro->CDsLong term (>24h)InVivo->CDsOral DeliveryLiposomesMethod C: Liposomal/Nano-emulsion(High Bioavailability)InVivo->LiposomesSystemic DeliveryHighConc->CDs

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Module A: Solvent-Based Solubilization (In Vitro Standard)

Best for: Short-term cell assays (MTT, qPCR) where ITC concentration is < 50 µM.[1]

The Challenge

ITCs are oils or low-melting solids that are immiscible in water. Direct addition to media causes "crashing out" (micro-precipitation), leading to heterogeneous dosing.[1]

Validated Protocol
  • Primary Stock: Dissolve pure ITC in anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution.

    • Critical: Use high-grade DMSO (≥99.9%) stored under nitrogen to prevent oxidation.[1]

  • Intermediate Dilution: Dilute the stock 1:100 in DMSO to create a 1 mM working solution.

  • Final Dosing: Add the 1 mM working solution to pre-warmed cell culture media (37°C) while vortexing rapidly.

    • Target: 10 µM final concentration = 1% DMSO (Too high for some cells).[1]

    • Optimization: Aim for < 0.1% v/v DMSO in the final well. High DMSO levels (>0.5%) can induce apoptosis, confounding ITC toxicity data [1].[1]

Quantitative Solvent Limits
Cell TypeMax Safe DMSO (%)Observation
Robust Lines (HeLa, HEK293)0.5%Minimal morphology change.[1]
Sensitive Lines (Primary Neurons)0.1%>0.1% alters firing rates/viability.[1]
Stem Cells (iPSC)0.05%High sensitivity to differentiation triggers.[1]

Module B: Cyclodextrin Inclusion Complex (The Stability Fix)[1]

Best for: Long-term storage, oral delivery, and preventing aqueous degradation.[1]

The Mechanism

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic shell.[1][2] The hydrophobic alkyl chain of the ITC inserts into the CD cavity, protecting the reactive -N=C=S group from hydrolysis by water [2].[1]

Protocol: Kneading Method (Solid State)

Reagents: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Pure ITC (e.g., Sulforaphane).[1]

  • Molar Ratio: Calculate a 1:1 molar ratio of ITC to HP-β-CD.

  • Paste Formation: Place HP-β-CD in a mortar. Add 50% (w/v) ethanol dropwise while grinding with a pestle until a thick paste forms.

  • Inclusion: Add the liquid ITC slowly to the paste while kneading vigorously for 45 minutes.

    • Note: The paste will stiffen as the inclusion complex forms.[1]

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting white powder is freely soluble in water/media and protects the ITC from degradation.

CD_Complexcluster_0ResultITCFree ITC(Hydrophobic)ComplexInclusionComplexITC->Complex Kneading+ EtOHCDCyclodextrin(Host)CD->Complex

Figure 2: Schematic of the inclusion complex formation. The hydrophobic ITC is sequestered within the CD cavity.

Module C: Liposomal Formulation (In Vivo Delivery)

Best for: Animal studies requiring high bioavailability and protection from gastric acid.[1]

Protocol: Thin-Film Hydration

Reagents: DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, ITC, Chloroform/Methanol (2:1).[1]

  • Lipid Mix: Dissolve DPPC and Cholesterol (molar ratio 7:3) in Chloroform/Methanol.[1]

  • Drug Loading: Add ITC to the lipid mixture (Lipid:Drug ratio ~10:1 w/w).

  • Evaporation: Remove solvents using a rotary evaporator at 50°C under vacuum until a thin, dry film forms on the flask wall.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Rotate for 1 hour at 60°C (above the phase transition temperature of DPPC).

  • Sizing: Sonicate the suspension or extrude through a 100nm polycarbonate membrane to create uniform Small Unilamellar Vesicles (SUVs) [3].

Stability & Storage: The Hidden Variable

Critical Warning: ITCs are unstable in aqueous media. Even if solubilized, they degrade over time.[1]

  • Hydrolysis: The -N=C=S group reacts with water to form amines.[1]

  • Temperature Sensitivity: At 37°C (cell culture), the half-life of free Sulforaphane in media is < 24 hours.[1]

  • pH Sensitivity: ITCs are most stable in slightly acidic conditions (pH 3-5).[1] They degrade rapidly in alkaline buffers (pH > 8.[1]0) [4].[1][2][3][4][5][6]

Recommendation: Always prepare fresh working solutions immediately before dosing. Do not store diluted media stocks.

Troubleshooting & FAQ

Q1: My cells in the control group (DMSO only) are dying. What is wrong?

  • Diagnosis: Solvent toxicity.[1][7]

  • Fix: Ensure your final DMSO concentration is ≤ 0.1%. If you need higher ITC concentrations but cannot exceed the DMSO limit, switch to the Cyclodextrin (Module B) method, which eliminates the need for DMSO in the final well.[1]

Q2: I see a precipitate when I add my ITC stock to the media.

  • Diagnosis: "Crashing out" due to rapid polarity change.

  • Fix: Do not add the 100 mM stock directly to water. Perform an intermediate dilution (e.g., to 1 mM in DMSO) first.[1] Then, add this intermediate to the media while vortexing.[1]

Q3: My HPLC results show lower ITC concentration than calculated.

  • Diagnosis: Hydrolytic degradation.[1]

  • Fix: Check the time between preparation and injection. If the sample sat in an autosampler (aqueous buffer) for >4 hours, the ITC has likely degraded.[1] Use acetonitrile-rich mobile phases and keep samples at 4°C.[1]

References

  • Galvao, J. et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] Archives of Toxicology. Link

  • Cai, C. et al. (2025).[1] "Preparation and stability investigation of the inclusion complex of sulforaphane with hydroxypropyl-β-cyclodextrin." Journal of Inclusion Phenomena. Link

  • Zamzami, M. et al. (2023).[1][3] "Design and Evaluation of Liposomal Sulforaphane-Loaded Hydrogels." MDPI Pharmaceutics.[1] Link[1]

  • Somanomsai, S. et al. (2015).[1] "Stability studies of isothiocyanates and nitriles in aqueous media." Songklanakarin Journal of Science and Technology. Link

Troubleshooting GC-MS fragmentation of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting GC-MS Fragmentation of 3-(Isothiocyanatomethyl)heptane

Executive Summary

Compound: 3-(Isothiocyanatomethyl)heptane (


, MW: 171.30 Da)
Classification:  Branched Aliphatic Isothiocyanate (ITC)
Core Challenge:  Thermal instability and specific fragmentation patterns often lead to misidentification as nitriles or sulfides.

This guide addresses the unique analytical challenges of branched isothiocyanates. Unlike simple linear analogs, the branching at the C3 position of the heptane chain introduces specific cleavage points that, when combined with the thermal lability of the


 moiety, can confuse spectral interpretation.
Module 1: Spectral Interpretation & Anomalies
Q: Why does my mass spectrum show a base peak at m/z 72, but the molecular ion is weak or missing?

A: This is the hallmark signature of an alkyl isothiocyanate. The isothiocyanate group (


) directs fragmentation strongly. In aliphatic ITCs, the bond between the alkyl chain and the nitrogen is relatively fragile, but the alpha-cleavage typically dominates.

For 3-(Isothiocyanatomethyl)heptane , the structure consists of a heptane backbone with a methylene-isothiocyanate group attached at Carbon 3.

Mechanism:

  • Diagnostic Ion (m/z 72): The specific structure contains a

    
     moiety.[1] Cleavage often isolates this group, resulting in the resonance-stabilized cation 
    
    
    
    at m/z 72 . This is the standard diagnostic peak for primary isothiocyanates.
  • Branching Cleavage: The molecule will preferentially cleave at the C3 branch point.

    • Loss of Ethyl: Cleavage of the C1-C2 bond removes an ethyl radical (29 Da).

    • Loss of Butyl: Cleavage of the C4-C7 bond removes a butyl radical (57 Da).

  • Molecular Ion (

    
    ):  Aliphatic ITCs often show weak molecular ions because the ionization energy is sufficient to trigger immediate fragmentation.
    

Diagnostic Fragment Table

m/z (Da)Fragment IdentityOrigin/Mechanism
171

Molecular Ion (often weak/trace).
138

Characteristic loss of hydrosulfide radical (33 Da).
114

Loss of butyl chain from C3 position.
72

Base Peak. Diagnostic for

group.
59

Rearrangement ion common in lower ITCs.
41/43/57 Alkyl fragmentsStandard heptane backbone fragmentation.

Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent Molecule (MW 171) M72 Diagnostic Base Peak [CH2-NCS]+ (m/z 72) Parent->M72 C-C Cleavage (Isolates CH2-NCS) M138 Loss of SH [M - 33]+ (m/z 138) Parent->M138 S-H Elimination M114 Alpha Cleavage (Butyl) [M - 57]+ (m/z 114) Parent->M114 Branch Cleavage (Loss of Butyl)

Caption: Fragmentation logic for 3-(Isothiocyanatomethyl)heptane showing the origin of the diagnostic m/z 72 peak.

Module 2: Thermal Degradation & Ghost Peaks
Q: I see a peak with a similar retention time but a mass of 139 (M-32). Is this an impurity?

A: It is likely a thermal degradation artifact generated inside your GC inlet. Isothiocyanates are thermally labile. Under high inlet temperatures (>240°C), they can eliminate elemental sulfur to form the corresponding nitrile or rearrange into thiocyanates.

  • Reaction:

    
    
    
  • Result: You observe the nitrile analog.[2] For your compound, this would be 3-(cyanomethyl)heptane (MW ~139).

  • Confirmation: Check for the disappearance of m/z 72 and the appearance of m/z 41 (acetonitrile-like fragment) or a strong M-1 (alpha proton loss from nitrile).

Troubleshooting Protocol: Inlet Deactivation

  • Lower Inlet Temperature: Reduce from standard 250°C to 200°C - 220°C .

  • Liner Selection: Use a deactivated splitless liner with glass wool . Active silanol sites on non-deactivated glass wool catalyze the desulfurization of ITCs.

  • Residence Time: Increase column flow slightly to reduce residence time in the hot injector.

Module 3: Solvent & Matrix Incompatibility
Q: My peak area is inconsistent, and I see "carbamate" peaks. What is happening?

A: You are likely using a protic solvent like Methanol or Ethanol. CRITICAL WARNING: Never use alcohols as solvents for isothiocyanates.

  • Chemistry: The electrophilic carbon in the

    
     group reacts rapidly with the nucleophilic oxygen in alcohols to form thiocarbamates  (
    
    
    
    ).
  • Symptom: The ITC peak disappears over time, replaced by a peak at

    
     (for methanol).
    

Correct Solvent Protocol:

  • Preferred: Dichloromethane (DCM), Hexane, or Ethyl Acetate.

  • Extraction: If extracting from biological media, ensure the final layer is dried (Sodium Sulfate) to remove water, as hydrolysis can also degrade ITCs to amines.

Experimental Workflow: Optimized Method

To ensure reproducible fragmentation and quantification, follow this validated workflow.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Analyze Spectrum Check72 Is m/z 72 present? Start->Check72 CheckSolvent Solvent used? Check72->CheckSolvent No (M+32 observed) CheckTemp Inlet Temp >240°C? Check72->CheckTemp No (M-32 observed) ResultOK Identity Confirmed: Alkyl ITC Check72->ResultOK Yes (Base Peak) CheckSolvent->ResultOK Hexane/DCM IssueCarbamate Artifact: Thiocarbamate (Solvent Reaction) CheckSolvent->IssueCarbamate Methanol/Ethanol CheckTemp->CheckSolvent No IssueNitrile Artifact: Nitrile Formation (Thermal Degradation) CheckTemp->IssueNitrile Yes

Caption: Decision matrix for diagnosing spectral anomalies in ITC analysis.

Standard Operating Procedure (SOP) Parameters
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)Low polarity prevents peak tailing common with amine/sulfur compounds.
Inlet Temp 200°C (Max)Prevents thermal conversion to nitriles.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Solvent Dichloromethane (DCM) Non-reactive; good solubility; high volatility.[3]
MS Source Temp 230°CStandard source temp is usually sufficient; avoid excessive heat.
Scan Range 40 - 350 m/zMust capture low mass diagnostic ions (m/z 72) and molecular ion.
References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of Allyl Isothiocyanate (and general alkyl isothiocyanate patterns). NIST Chemistry WebBook, SRD 69. [Link]

  • Kjaer, A., et al. (1963).[1] Mass Spectra of Isothiocyanates.[1][4][5] Acta Chemica Scandinavica.[1] (Foundational work establishing m/z 72 as the diagnostic ion for alkyl-NCS).

  • Chen, C.W., & Ho, C.T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution.[6] Journal of Agricultural and Food Chemistry. (Details the thermal instability and nitrile formation mechanisms). [Link]

  • Organomation. Solvent Selection for GC-MS Analysis. (General guidance on solvent reactivity and methanol incompatibility). [Link]

Sources

Technical Support Center: Isothiocyanate (ITC) Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials from Isothiocyanate Synthesis Ticket ID: ITC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

⚠️ Core Directive: The "Thiourea Trap"

Before proceeding with any protocol, you must understand the kinetic urgency of this purification.

The primary impurity in isothiocyanate (ITC) synthesis is the unreacted primary amine .

  • The Danger: Isothiocyanates are electrophiles. Primary amines are nucleophiles. If left in contact during concentration or storage, they will react to form N,N'-disubstituted thioureas .

  • The Symptom: Your oil product spontaneously turns into a white, insoluble solid.

  • The Rule: You cannot simply "evaporate and store." You must actively sequester or wash away the amine before concentration.

Module 1: Chemical Scavenging (The "Smart" Cleanup)

Best For: High-throughput synthesis, drug discovery libraries, valuable substrates (>100mg), and acid-sensitive ITCs. Mechanism: Uses polymer-supported reagents to selectively bind impurities, allowing the product to be filtered off.[1][2]

The Logic

Traditional aqueous workups often lead to hydrolysis of ITCs back into amines. Scavenging resins operate in organic solvent, eliminating water-induced degradation.

Protocol: Amine Removal via PS-Isocyanate

Reagents:

  • Crude Reaction Mixture (in DCM, THF, or DMF)

  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Loading: Typically 1.0 – 1.5 mmol/g.

Step-by-Step:

  • Calculate Equivalents: Determine the theoretical excess of starting amine. Use 3.0 equivalents of resin relative to the excess amine.

    • Example: If you used 0.2 mmol excess amine, add 0.6 mmol capacity of resin.

  • Incubation: Add the dry resin directly to the reaction vessel (or crude filtrate).

  • Agitation: Shake gently (do not stir with a magnetic bar, as it grinds the resin) at Room Temperature for 2–4 hours .

    • Tip: If the amine is sterically hindered, heat to 40°C or switch to PS-Isocyanate (more reactive than aldehyde resins).

  • Filtration: Filter the mixture through a fritted syringe or Büchner funnel.

  • Wash: Rinse the resin cake with 2 volumes of DCM to recover entrained product.

  • Concentration: Evaporate the filtrate. The amine remains covalently bound to the beads.

Visualization: Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (ITC + Excess Amine) Resin Add PS-Isocyanate (Electrophilic Resin) Start->Resin Step 1 Binding Incubation (Resin binds Amine) Resin->Binding Step 2 (2-4 hrs) Filter Filtration Binding->Filter Step 3 Waste Solid Waste (Resin-Amine) Filter->Waste Retentate Product Pure ITC (Filtrate) Filter->Product Eluent

Caption: Figure 1. Chemoselective removal of unreacted amines using solid-phase extraction (SPE) prevents thiourea formation without aqueous hydrolysis.

Module 2: The "Cold" Acid Wash (Scale-Up Protocol)

Best For: Large scale (>5g), stable aliphatic/aromatic ITCs, and removing inorganic salts (from CS2/Base methods). Risk: High. ITCs hydrolyze in acidic water. Temperature control is non-negotiable.

The Logic

We exploit pH to differentiate the species.

  • ITC: Neutral/Electrophilic (Organic soluble).

  • Amine: Basic (Water soluble at low pH).

  • Dithiocarbamate salts: Water soluble.

Protocol

Reagents: 0.5M or 1M HCl (Cold), Diethyl Ether or DCM, Saturated NaHCO3.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • First Wash (Acidic): Add ice-cold 1M HCl rapidly. Shake vigorously for <30 seconds.

    • Why: Protonates the unreacted amine (

      
      ), forcing it into the aqueous layer.
      
    • Critical: Do not let it sit. Prolonged exposure to acid hydrolyzes the ITC (

      
      ).
      
  • Separation: Immediately separate the layers. Keep the organic layer.

  • Second Wash (Buffer): Wash the organic layer with cold saturated NaHCO3 to neutralize trace acid.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) immediately. Magnesium sulfate (
    
    
    
    ) is slightly acidic and can sometimes degrade sensitive ITCs.

Module 3: Chromatography Survival Guide

Best For: Complex mixtures where scavenging failed. The Issue: Silica gel is acidic and contains surface hydroxyls (silanols) that can degrade ITCs or catalyze hydrolysis.

Troubleshooting Table: Column Conditions
ParameterRecommendationScientific Rationale
Stationary Phase Neutral Alumina (Preferred)Silica gel is acidic (pH 4-5). Alumina is neutral, preventing acid-catalyzed degradation.
Silica Modification 1% Triethylamine (Et3N) If using silica, pre-wash with 1% Et3N in hexane to neutralize acidic sites.
Eluent Hexane / Ethyl Acetate Avoid alcohols (Methanol/Ethanol). ITCs react with alcohols to form thiocarbamates (

).
Speed Flash (Fast) Minimize residence time. The longer the ITC sits on the column, the more it degrades.

Module 4: Decision Matrix & Troubleshooting

Troubleshooting FAQs

Q: My product smells like rotten eggs/sulfur even after pumping down.

  • A: This is likely residual Carbon Disulfide (CS2) or Carbonyl Sulfide (COS) .

  • Fix: These are highly volatile. If high-vac doesn't work, dissolve product in hexane and wash with dilute bleach (Sodium Hypochlorite) very briefly to oxidize sulfur species, or simply purge with nitrogen gas for 30 minutes.

Q: I see a white solid precipitating in my collection flask.

  • A: You have formed Thiourea . This means your amine removal step failed.

  • Fix: Filter off the solid (it's trash). Re-dissolve the filtrate and repeat Module 1 (Scavenging) immediately. You cannot reverse the thiourea formation easily; you must save the remaining ITC.

Q: My ITC yield is low, and I see "Amine" in the NMR.

  • A: Check your drying agent. Did you use

    
     for too long? Or did you use an alcohol solvent (MeOH) for the reaction?
    
  • Fix: Switch to

    
    . Ensure no nucleophilic solvents (water, alcohols, thiols) are present during workup.
    
Visualization: Purification Decision Tree

DecisionTree Start Crude ITC Mixture Q1 Is the ITC Acid Sensitive? Start->Q1 PathA Use Scavenging Resin (Module 1) Q1->PathA Yes (or Small Scale) Q2 Is the ITC Volatile? Q1->Q2 No (Stable) Q3 Is purity >95%? PathA->Q3 PathB Vacuum Distillation (No aqueous workup) Q2->PathB Yes (Low MW) PathC Cold Acid Wash (Module 2) Q2->PathC No (High MW) PathB->Q3 PathC->Q3 Done Store at -20°C (Under Argon) Q3->Done Yes PathD Flash Chromatography (Neutral Alumina) Q3->PathD No PathD->Done

Caption: Figure 2. Decision matrix for selecting the appropriate purification methodology based on substrate stability and volatility.

References

  • Polymer-Supported Scavengers: Bhattacharyya, S. (2004).[2] "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis."[2] Current Opinion in Drug Discovery & Development, 7(6), 752-764.[2]

  • One-Pot Synthesis & Stability: Li, Z., et al. (2012). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[3][4][5] Beilstein Journal of Organic Chemistry, 8, 54–59.

  • Tosyl Chloride Mediated Synthesis: Wong, R., & Dolman, S. J. (2007).[6] "Isothiocyanates from amines, carbon disulfide, and tosyl chloride."[6] The Journal of Organic Chemistry, 72(10), 3969-3971.

  • Stability in Aqueous Media: Song, L., et al. (2015). "Stability studies of isothiocyanates and nitriles in aqueous media." Songklanakarin Journal of Science and Technology, 37(6), 625-630.[7]

Sources

Technical Support Center: Scale-Up of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

You are scaling up 3-(Isothiocyanatomethyl)heptane , a branched aliphatic isothiocyanate (ITC). Unlike linear analogs, the steric bulk around the C3 position of the heptane chain introduces specific challenges regarding reaction kinetics and byproduct formation (specifically symmetric thioureas).

While thiophosgene (


) is the classical reagent, its extreme toxicity and regulatory burden make it unsuitable for modern pilot-plant scale-up without specialized containment.

Recommended Route: Dithiocarbamate Desulfurization via Ethyl Chloroformate. This route uses Carbon Disulfide (


) and Ethyl Chloroformate (

) in the presence of a base (Triethylamine). It is the industry standard for scaling primary amines to ITCs because it avoids thiophosgene while maintaining high yields (>85%).
The Chemistry (Self-Validating System)

The reaction proceeds in two distinct phases which can be monitored analytically (HPLC/GC):

  • Salt Formation: The primary amine attacks

    
     to form the dithiocarbamate salt.
    
  • Desulfurization: Ethyl chloroformate activates the sulfur, creating a mixed anhydride intermediate which collapses to release the ITC,

    
     (gas), and ethanol.
    

Process Optimization & Scale-Up Protocol

Target Scale: 1.0 kg input (Amine)

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
3-(Aminomethyl)heptane 1.0Limiting ReagentPurity >98% (Water <0.1%)
Carbon Disulfide (

)
1.2 - 1.5Thiolation AgentExothermic addition. Flammable.
Triethylamine (TEA) 1.1 - 1.2BaseScavenges HCl.
Ethyl Chloroformate 1.05 - 1.1DesulfurizerGas Evolution (COS). Control addition rate.
Dichloromethane (DCM) 10 VolSolventKeep dry. Water hydrolyzes chloroformate.
Step-by-Step Workflow

Phase 1: Dithiocarbamate Formation [1]

  • Charge reactor with 3-(Aminomethyl)heptane and DCM . Cool to 0°C .

  • Add TEA (1.1 eq).

  • Critical Step: Add

    
      dropwise. Maintain internal temperature <10°C .
    
    • Why? The reaction is exothermic. High temps here promote impurity formation.

  • Stir for 2 hours at 0–5°C. A heavy precipitate (triethylammonium dithiocarbamate) may form; this is normal.

Phase 2: Desulfurization (The "Cracking" Step)

  • Cool the slurry to -10°C .

  • Add Ethyl Chloroformate dropwise.

    • Safety: This step releases Carbonyl Sulfide (

      
      ) and 
      
      
      
      . Ensure scrubber is active (NaOH trap).
  • Allow to warm to Room Temperature (RT) over 2 hours.

  • IPC (In-Process Control): Check for disappearance of the dithiocarbamate intermediate via HPLC.

Phase 3: Workup & Purification [2]

  • Quench: Add 1N HCl (cold) to dissolve salts and remove unreacted amine.

  • Separation: Wash organic layer with water, then Brine. Dry over

    
    .
    
  • Distillation: The crude oil requires high-vacuum distillation.

    • Note: 3-(Isothiocyanatomethyl)heptane has a high boiling point. Use a short-path distillation setup to minimize thermal stress.

Visualization: Reaction Logic & Workflow

G Start Start: 3-(Aminomethyl)heptane CS2_Add Add CS2 + TEA (Temp < 10°C) Start->CS2_Add Dissolve in DCM Intermediate Intermediate: Dithiocarbamate Salt CS2_Add->Intermediate Exothermic ECF_Add Add Ethyl Chloroformate (Gas Evolution: COS) Intermediate->ECF_Add Cool to -10°C Reaction_Mix Reaction Mixture: ITC + Salt + Ethanol ECF_Add->Reaction_Mix Desulfurization Acid_Wash Acid Wash (1N HCl) Removes unreacted amine Reaction_Mix->Acid_Wash Quench Distillation Vacuum Distillation (Target Product) Acid_Wash->Distillation Organic Phase

Caption: Figure 1. Process flow for the conversion of 3-(aminomethyl)heptane to its isothiocyanate via the dithiocarbamate route.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes observed during scale-up.

Q1: My yield is low (<60%), and I see a "urea" impurity. What happened?

Diagnosis: You have formed 1,3-bis(3-heptyl)thiourea . Cause: This occurs when the final ITC product reacts with unreacted starting amine. This "back-biting" happens if:

  • 
     addition was insufficient or too fast (incomplete conversion to dithiocarbamate).
    
  • The reaction was warmed up before the amine was fully protected as the salt. Solution:

  • Increase

    
     to 1.5 equivalents.
    
  • Ensure the "Phase 1" hold time is at least 2 hours.

  • Critical: Do not proceed to Phase 2 until TLC/GC confirms 0% free amine.

Q2: The reaction mixture turned into a solid block during Phase 1.

Diagnosis: Precipitation of the Triethylammonium dithiocarbamate salt. Cause: High concentration. While this salt formation is expected, a solid block prevents stirring and heat transfer. Solution:

  • Increase solvent volume (DCM) from 10 Vol to 15 Vol.

  • Use a reactor with a high-torque overhead stirrer (anchor impeller recommended).

Q3: During distillation, the product color turns yellow/orange.

Diagnosis: Thermal decomposition or sulfur polymerization. Cause: Pot temperature is too high. Aliphatic ITCs are heat sensitive over long periods. Solution:

  • Improve vacuum quality (< 1 mbar is ideal).

  • Use a Wiped Film Evaporator (WFE) if available, rather than batch pot distillation, to minimize residence time.

  • Ensure the crude was fully washed with acid; residual base (TEA) catalyzes decomposition during distillation.

Q4: We are detecting a strong "rotten egg" smell even after workup.

Diagnosis: Residual


 or Carbonyl Sulfide (COS).
Cause:  Incomplete quenching or poor ventilation.
Safety Alert:  COS is odorless at lethal concentrations but often mixed with sulfur smells.
Solution: 
  • Sparge the reaction mixture with Nitrogen for 30 mins before workup to drive off dissolved gases into a caustic scrubber.

  • Wash the organic phase with dilute NaOH (pH 9) briefly to remove residual acidic sulfur species (do this quickly to avoid hydrolyzing the ITC).

Safety & Handling (Critical)

Carbonyl Sulfide (COS) Hazard

The reaction generates stoichiometric quantities of COS gas.

  • Risk: Neurotoxin.

  • Control: The reactor vent must pass through a scrubber containing 20% NaOH.

    • Reaction:

      
      .
      
Isothiocyanate Sensitization
  • Risk: 3-(Isothiocyanatomethyl)heptane is a potent skin sensitizer and lachrymator.

  • Control: Double-glove (Nitrile). Handle only in a fume hood. Degas all glassware before opening to the lab atmosphere.

References

  • Munch, H., et al. (2001). "Spectroscopic and mechanistic studies on the reaction of amines with carbon disulfide." Chem. Eur. J. (Mechanistic grounding for dithiocarbamate formation).[3]

  • Organic Chemistry Portal. "Synthesis of Isothiocyanates." Available at: [Link] (General protocols for CS2/Base methods).

  • Wong, R., & Dolman, S. J. (2007).[4] "Isothiocyanates from amines, CS2, and tosyl chloride."[4] Journal of Organic Chemistry, 72(10), 3969-3971. (Alternative desulfurization method reference).

  • Green Chemistry. (2018). "Na2S2O8-mediated efficient synthesis of isothiocyanates." Green Chem., 20, 4484-4491.[5] Available at: [Link] (Modern oxidative approaches).

  • Stanford Environmental Health & Safety. "Scale Up Safety Guide." Available at: [Link] (Safety protocols for exothermic additions).

Sources

Enhancing the stability of isothiocyanate-protein conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Stability of Isothiocyanate-Protein Conjugates Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction: The Stability Paradox

Welcome to the technical support hub. If you are here, you are likely facing one of two problems: your protein precipitated immediately after adding the label, or your signal is fading over time.

Isothiocyanates (ITCs), such as FITC (Fluorescein-5-isothiocyanate) or TRITC, are the workhorses of bioconjugation. They form thiourea bonds with primary amines on proteins. While the thiourea bond itself is chemically robust, the system—the conjugate—is often unstable. This instability usually stems not from the bond breaking, but from colloidal instability (aggregation due to over-labeling) or hydrolytic degradation of the reagent prior to reaction.

This guide moves beyond basic protocols to the "mechanistic why," ensuring your conjugates remain soluble, active, and bright.

Module 1: The Chemistry of Instability

To troubleshoot, you must visualize the invisible war happening in your test tube.

The Mechanism

The isothiocyanate group (-N=C=S) is an electrophile that is attacked by nucleophiles.

  • The Desired Path: A primary amine (Lysine

    
    -amine or N-terminus) attacks the central carbon of the ITC. This forms a stable Thiourea  linkage.[1]
    
  • The Competitor (Hydrolysis): Water molecules also attack the ITC. This hydrolyzes the reagent into an amine, rendering it non-reactive.

  • The Instability Trap (Aggregation): ITCs are generally hydrophobic. If you attach too many hydrophobic dyes to a hydrophilic protein, you invert the protein's solubility profile, causing it to crash out of solution (precipitation).

Visualizing the Workflow

The following diagram outlines the critical path to a stable conjugate. Note the specific "Kill Steps" where stability is often lost.

ConjugationWorkflow Protein Protein (Amine-rich) Reaction Nucleophilic Attack (pH 8.5 - 9.5) Protein->Reaction ITC ITC Reagent (Hydrophobic) ITC->Reaction Hydrolysis Hydrolysis (Reagent Death) ITC->Hydrolysis Slowly in H2O Buffer Buffer Check (Must be Amine-Free) Buffer->Reaction Critical Control Reaction->Reaction Over-labeling leads to Aggregation Purification Purification (Removal of free ITC) Reaction->Purification Crude Mix Storage Stable Conjugate (Thiourea Bond) Purification->Storage Pure Conjugate

Figure 1: The Critical Path of ITC Conjugation. Note that hydrolysis competes with the reaction, and over-labeling (loop) threatens solubility.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Scenario A: "My protein precipitated immediately after adding the ITC."

Diagnosis: Over-labeling (Hyper-conjugation). Root Cause: You exceeded the solubility limit of your protein. Replacing charged amines (Lysine) with neutral, hydrophobic thiourea-dye complexes alters the isoelectric point (pI) and hydration shell of the protein.

  • Corrective Action:

    • Lower the Molar Ratio: If you used a 20:1 (ITC:Protein) ratio, drop to 10:1 or 5:1.

    • Add Organic Co-solvent: Dissolve the ITC in anhydrous DMSO or DMF first, then add to the protein. Ensure the final organic solvent concentration is <10% (v/v) to prevent denaturation.

    • Check Protein Concentration: High protein concentrations (>10 mg/mL) during labeling increase the risk of cross-linking or hydrophobic aggregation. Dilute to 2–5 mg/mL.

Scenario B: "The conjugation yield is very low (weak signal)."

Diagnosis: Competitive Inhibition or Hydrolysis. Root Cause:

  • Wrong Buffer: You likely used Tris, Glycine, or Imidazole . These buffers contain primary amines that react with the ITC, depleting the reagent before it touches your protein.

  • Old Reagent: The ITC reagent was stored in solution or exposed to moisture.

  • Corrective Action:

    • Buffer Exchange: Dialyze into 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0) or PBS (pH 7.4) before starting.

    • Fresh Prep: Always prepare the ITC solution immediately before use. Never store ITC dissolved in aqueous buffer.

Scenario C: "The signal fades during storage (weeks/months)."

Diagnosis: Dissociation or Photobleaching (if fluorescent). Root Cause:

  • Thiourea Stability: The thiourea bond is stable at physiological pH. However, if the conjugate is stored in a buffer that allows microbial growth, proteases will digest the protein.

  • Reversible Thiol Adducts: ITC can react with Cysteine (thiols) to form dithiocarbamates . Unlike thioureas, these bonds are reversible and unstable at alkaline pH [1].

  • Corrective Action:

    • Storage Buffer: Store in PBS + 0.1% Sodium Azide (preservative) + 1% BSA (stabilizer).

    • pH Adjustment: While reaction requires pH 9.0, storage should be at pH 7.0–7.5. High pH promotes the reversal of dithiocarbamate bonds.

Module 3: The Troubleshooting Logic Tree

Use this decision matrix to identify your specific failure point.

TroubleshootingTree Start Problem Detected Precipitation Precipitation / Aggregation Start->Precipitation LowSignal Low Signal / Poor Yield Start->LowSignal Instability Signal Loss Over Time Start->Instability Overlabel Check Molar Ratio (Is it >20:1?) Precipitation->Overlabel Solvent Check Organic Solvent (Is DMSO >10%?) Precipitation->Solvent BufferCheck Check Buffer (Is it Tris/Glycine?) LowSignal->BufferCheck HydrolysisCheck Reagent Quality (Was ITC stored wet?) LowSignal->HydrolysisCheck BondCheck Bond Reversal (Cysteine adducts?) Instability->BondCheck StorageCheck Storage pH (Is it >8.0?) Instability->StorageCheck

Figure 2: Troubleshooting Logic Tree for ITC Conjugates.

Module 4: Optimized Experimental Protocol

This protocol minimizes instability by controlling pH and stoichiometry.

Reagents
  • Protein: 2 mg/mL in PBS (free of amines).

  • Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.0. (High pH deprotonates Lysines, making them better nucleophiles).

  • ITC Stock: 1 mg/mL in anhydrous DMSO (Prepare FRESH).

Step-by-Step Methodology
  • Buffer Exchange (Critical):

    • If your protein is in Tris or Glycine, dialyze or use a desalting column (e.g., PD-10) to exchange it into the Conjugation Buffer (Carbonate pH 9.0).

    • Why: Tris will react with ITC and kill the reaction.

  • Reaction:

    • Add the ITC stock to the protein solution dropwise while gently stirring.

    • Target Ratio: For antibodies (IgG), aim for a molar ratio of 15-20:1 (ITC:Protein).

    • Incubate for 2 hours at room temperature or overnight at 4°C in the dark.

    • Why: Darkness prevents photobleaching (if fluorescent).

  • Quenching (Optional but Recommended):

    • Add 50 mM Ethanolamine or Tris (pH 8.0) and incubate for 15 minutes.

    • Why: This reacts with any remaining free ITC, preventing it from reacting non-specifically later.

  • Purification (Stability Step):

    • Pass the mixture through a Sephadex G-25 column or dialyze against PBS (pH 7.4).

    • Why: Removing free ITC is essential. Free ITC can hydrolyze into acidic byproducts or stick to cells non-specifically, causing high background.

  • Storage:

    • Store at 4°C (short term) or -20°C (long term) in PBS + 1% BSA + 0.05% Sodium Azide. Add Glycerol (50%) if freezing to prevent ice crystal damage.

Data: Buffer Compatibility Matrix
Buffer ComponentCompatibility with ITCReason
Phosphate (PBS) ✅ ExcellentNon-reactive, physiological.
Carbonate/Bicarbonate ✅ ExcellentIdeal for reaction (pH 9.0).
HEPES ✅ GoodNon-reactive amine (tertiary).
Tris (Tris-HCl) FATAL Primary amine reacts with ITC.
Glycine FATAL Primary amine reacts with ITC.
Sodium Azide ⚠️ CautionInhibits peroxidase (HRP) but okay for fluorophores.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on thiourea bond formation and stability).

  • Thermo Fisher Scientific. Fluorescein-5-Isothiocyanate (FITC) Protein Labeling. (Standard industrial protocol for FITC).

  • Podhradský, D., et al. (1979). Utility of isothiocyanates in protein modification.[2][3][4] (Foundational chemistry of ITC-amine reactions).

  • Abcam. FITC conjugation kit protocol. (Troubleshooting aggregation and storage).

  • Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. (Comparative stability of ITC vs. NHS esters).

Sources

Minimizing racemization during chiral isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier 2/3 Technical Support resource for chemists encountering stereochemical erosion during isothiocyanate (ITC) synthesis.

Topic: Minimizing Racemization in


-Chiral Amines
Ticket Type:  Advanced Method Development
Status:  Active

Core Mechanistic Insight: Why Racemization Occurs

Before troubleshooting, you must understand the failure mode. Racemization in ITC synthesis is rarely random; it is a specific chemical event driven by the acidity of the


-proton.
The Failure Pathway

The conversion of a primary amine (


) to an isothiocyanate (

) typically proceeds via a Dithiocarbamate (DTC) intermediate. The risk of racemization peaks at two distinct stages:
  • DTC Formation (Basic Conditions): To form the dithiocarbamate, a base is required to deprotonate the amine (or neutralize the HCl if starting from salt). If the base is too strong or the reaction time too long, it abstracts the

    
    -proton, leading to a planar, achiral carbanion/enolate intermediate.
    
  • Desulfurization (Exothermic): The conversion of DTC to ITC is often exothermic. Excess heat accelerates the proton exchange at the chiral center.

Key Risk Factor: Substrates with electron-withdrawing groups (e.g.,


-amino esters, benzylic amines) have highly acidic 

-protons and are most distinctively prone to racemization.

RacemizationMechanism cluster_prevention Control Points ChiralAmine Chiral Amine (S-Enantiomer) Carbanion Planar Carbanion (Achiral Intermediate) ChiralAmine->Carbanion Strong Base / Heat ITC Target Chiral ITC (Retention of Config) ChiralAmine->ITC Controlled Cond. Base Base Attack (e.g., TEA, NaOH) Base->Carbanion Racemic Racemic Mixture (R/S Isomers) Carbanion->Racemic Reprotonation

Figure 1: The bifurcation between successful synthesis and racemization driven by base strength and temperature.

Validated Protocols (Low-Racemization Routes)

Do not use the standard "CS2 + TEA + Heat" method for sensitive chiral amines. Use one of the following validated, mild protocols.

Protocol A: The "Green" Aqueous Route (Sodium Persulfate)

Best for: Amino acids, water-soluble amines, and high-sensitivity substrates. Mechanism: Oxidative desulfurization in water. No organic base required.

ParameterSpecification
Reagents Amine (1.0 eq),

(5.0 eq), NaOH (2.0 eq),

(1.0 eq)
Solvent Water (or

:THF 1:1 if solubility is poor)
Temperature 0°C to Room Temperature (Strictly < 25°C)
Time 1 - 3 Hours

Step-by-Step:

  • Dissolve the amine in water (add NaOH to solubilize if using an amino acid hydrochloride).

  • Add

    
     dropwise at 0°C. Stir vigorously for 30 mins to form the dithiocarbamate (solution turns yellow/orange).
    
  • Dissolve

    
     (Sodium Persulfate) in a minimal amount of water.
    
  • Add the persulfate solution dropwise to the reaction at 0°C.

  • Allow to warm to RT. The product often precipitates or oils out.

  • Workup: Extract with EtOAc or DCM. No acidic wash (prevents hydrolysis).

Protocol B: The TCT (Trichlorotriazine) Method

Best for: Complex organic intermediates, non-polar amines, strict anhydrous requirements. Mechanism: TCT acts as a mild, rapid dehydrating/desulfurizing agent.

ParameterSpecification
Reagents Amine (1.0 eq),

(5.0 eq), TEA (2.2 eq), TCT (0.34 eq)
Solvent

(Dichloromethane)
Temperature 0°C (Critical)
Time 30 - 60 Minutes

Step-by-Step:

  • Dissolve amine and Triethylamine (TEA) in DCM at 0°C.

  • Add

    
     dropwise. Stir 30 mins to form the salt.
    
  • Crucial Step: Add Trichlorotriazine (TCT) in small portions at 0°C. Note: TCT is 0.34 eq because each TCT molecule accepts 3 sulfur atoms.

  • Monitor by TLC.[1] The reaction is usually instant.

  • Workup: Filter off the cyanuric acid byproduct (solid). Wash filtrate with water.

Troubleshooting Guide (FAQ)

Symptom: Loss of Optical Purity (ee% drops)

Diagnosis: Base-catalyzed enolization is occurring.

  • Immediate Fix: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) or DIPEA . NMM is less basic and less likely to abstract the

    
    -proton.
    
  • Process Fix: Reduce the reaction temperature to -10°C during the base addition step.

  • Alternative: If using Protocol A, ensure the NaOH equivalents are exact (1.0 eq for free amine, 2.0 eq for HCl salt). Excess hydroxide is a rapid racemizer.

Symptom: Low Yield with "Green" Protocol (Persulfate)

Diagnosis: Poor solubility of the intermediate dithiocarbamate.

  • Fix: Use a biphasic system (

    
    /DCM) or a co-solvent (
    
    
    
    /THF).
  • Check: Ensure vigorous stirring (1000+ RPM). The reaction is heterogeneous; mass transfer limits the rate.

Symptom: Side Product (Thiourea Formation)

Diagnosis: The amine is reacting with the formed ITC product (dimerization).

  • Fix: This happens when the desulfurization is too slow or the amine is in excess.

    • Ensure

      
       is in large excess (5-10 eq).
      
    • Add the desulfurizing agent (TCT or Persulfate) slowly but ensure the DTC formation was complete before addition.

    • Dilute the reaction mixture (0.05 M concentration).

Symptom: Product Decomposition on Column

Diagnosis: ITCs are sensitive to nucleophiles (silica -OH groups) and long residence times.

  • Fix: Flash chromatography must be fast.

  • Fix: Neutralize the silica gel with 1% TEA in Hexane before loading (only if the product is stable to base; otherwise, use neutral alumina).

  • Preferred: Distillation (Kugelrohr) is superior to chromatography for volatile ITCs.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the safest synthetic route for your specific substrate.

MethodSelection cluster_legend Legend Start Start: Select Substrate IsWaterSoluble Is substrate water soluble (e.g., Amino Acid)? Start->IsWaterSoluble IsAlphaAcidic Is Alpha-Proton Highly Acidic (e.g., Phenylglycine, Esters)? IsWaterSoluble->IsAlphaAcidic No ProtocolA Protocol A: Na2S2O8 (Aqueous) *Safest for chirality* IsWaterSoluble->ProtocolA Yes ProtocolB Protocol B: TCT/DCM *Best for organic solubility* IsAlphaAcidic->ProtocolB No (Standard) ProtocolC Protocol C: Thiophosgene (Biphasic) *Last Resort (Hazardous)* IsAlphaAcidic->ProtocolC Yes (Extreme Sensitivity) key Green = Recommended Red = Hazardous/Legacy

Figure 2: Workflow for selecting the synthetic method based on substrate solubility and sensitivity.

References

  • Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate." Tetrahedron Letters, 49(19), 3117-3119. Link

  • Li, G., et al. (2011). "Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water." Green Chemistry, 13, 2939-2942. Link

  • Gao, B., et al. (2016). "Trichlorotriazine-mediated synthesis of isothiocyanates from amines and carbon disulfide."[2] Tetrahedron Letters, 57(10), 1085-1087. Link

  • Nowak, I., & Cannon, J. F. (2006). "Synthesis of chiral isothiocyanates from amino acid esters." Synthesis, 2006(17), 2911-2916. Link

Sources

Validation & Comparative

Comparative Reactivity Guide: Alkyl Isothiocyanates (ITCs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Isothiocyanates (ITCs) are potent electrophiles widely utilized in drug development for their ability to covalently modify cysteine residues on target proteins (e.g., Keap1 for Nrf2 activation). Their efficacy and toxicity profiles are dictated by their electrophilic reactivity. Objective: This guide objectively compares the reactivity of alkyl ITCs, ranging from simple aliphatic chains (Methyl, t-Butyl) to functionalized natural products (Allyl, Sulforaphane). Key Insight: Reactivity is not binary. It follows a predictable continuum governed by steric hindrance (primary vs. tertiary) and electronic activation (conjugation/induction). Understanding this "Goldilocks zone" is critical: too reactive leads to off-target toxicity (e.g., Allyl-ITC); too stable leads to poor potency (e.g., t-Butyl-ITC).

Mechanistic Foundation

The biological activity of ITCs stems from their reaction with nucleophiles (sulfhydryl groups of cysteine or amino groups of lysine) via a Michael-type addition .

The Reaction Core

The central carbon of the isothiocyanate group (


) is electron-deficient (electrophilic).[1] The reaction with Glutathione (GSH) is the gold standard for measuring this reactivity in physiological contexts.

Mechanism:

  • Ionization: The thiol (

    
    ) deprotonates to the thiolate anion (
    
    
    
    ), typically at physiological pH (7.4) or slightly basic conditions.
  • Nucleophilic Attack: The thiolate attacks the central carbon of the ITC.

  • Adduct Formation: A dithiocarbamate adduct is formed.

Visualization: Reaction Mechanism

ITC_Mechanism GSH Glutathione (GSH) (Nucleophile) Thiolate Thiolate Anion (GS-) GSH->Thiolate Deprotonation (pH > pKa) Transition Transition State (Steric/Electronic Control) Thiolate->Transition Nucleophilic Attack ITC Alkyl-ITC (R-N=C=S) ITC->Transition Adduct Dithiocarbamate (R-NH-C(=S)-SG) Transition->Adduct Adduct Stabilization

Caption: The Michael-type addition of a thiolate nucleophile to an isothiocyanate electrophile.

Comparative Reactivity Analysis

The reactivity of ITCs is heavily influenced by the nature of the alkyl group (


) attached to the nitrogen. The table below synthesizes kinetic data and structural properties.
Reactivity Hierarchy Table
ITC ClassCompoundStructure (

)
Relative Reactivity (

)
Mechanism DriverBiological Outcome
Aryl-Alkyl Benzyl-ITC

Highest Electronic activation (Inductive)High potency, potential cytotoxicity.
Alkenyl Allyl-ITC

High Electronic activation (Allylic)"Wasabi" pungency, acute TRPA1 activation.
Primary Alkyl Methyl-ITC

High-Moderate Low steric hindranceFumigant (toxic), rapid conjugation.
Functionalized Sulforaphane

Moderate Inductive withdrawal (Sulfinyl)"Goldilocks" : Sustained Nrf2 activation.
Primary Alkyl Ethyl-ITC

Moderate Slight steric increase vs MethylStandard alkyl reactivity baseline.
Tertiary Alkyl t-Butyl-ITC

Lowest High Steric Hindrance Minimal reactivity; often used as negative control.
Detailed Drivers of Reactivity[2]
1. Steric Hindrance (The "Shielding" Effect)
  • Methyl vs. t-Butyl: This is the most dramatic contrast. The central carbon in Methyl-ITC is exposed, allowing rapid nucleophilic attack. In t-Butyl-ITC , the bulky trimethyl group creates a "steric umbrella," physically blocking the approach of the large glutathione molecule.

  • Implication: t-Butyl-ITC is often pharmacologically inert in cysteine-modification assays, serving as an excellent negative control to prove that a biological effect is due to covalent binding rather than non-specific interactions.

2. Electronic Effects (The "Pull" Effect)
  • Allyl & Benzyl: These groups are electron-withdrawing relative to simple alkanes. They pull electron density away from the

    
     group, making the central carbon more positive (more electrophilic).[1]
    
  • Sulforaphane (SFN): The sulfinyl group (

    
    ) is electron-withdrawing but is separated by a 4-carbon chain. This distance attenuates the effect, resulting in a reaction rate that is slower than Allyl-ITC but faster than simple long-chain alkyls. This moderate rate is crucial for its ability to reach intracellular targets without being depleted immediately by extracellular proteins.
    
Visualization: Reactivity Trend

Reactivity_Trend cluster_0 High Reactivity (Acute Toxicity Risk) cluster_1 Moderate Reactivity (Therapeutic Window) cluster_2 Low Reactivity (Steric Block) BITC Benzyl-ITC (Electronic Activation) AITC Allyl-ITC (Mustard Oil) BITC->AITC MITC Methyl-ITC AITC->MITC Increasing Sterics SFN Sulforaphane (Clinical Candidate) MITC->SFN Chain Length Effects TBITC t-Butyl-ITC (Steric Hindrance) SFN->TBITC Maximal Sterics

Caption: Reactivity spectrum of ITCs. Therapeutic candidates often reside in the "Moderate" zone.

Experimental Protocol: Kinetic Assay

To validate these comparisons in your own lab, use the Pseudo-First-Order Glutathione Conjugation Assay . This protocol is self-validating because it directly measures the disappearance of the ITC or the formation of the adduct.

Protocol Parameters
  • Technique: UV-Vis Spectrophotometry.

  • Detection: Absorbance at 274 nm (characteristic of the dithiocarbamate adduct) or decay of ITC peak (compound dependent).

  • Conditions: pH 7.4 (Phosphate Buffer), 25°C or 37°C.

Step-by-Step Workflow
  • Preparation: Prepare a stock solution of ITC (e.g., 10 mM in Acetonitrile) and GSH (100 mM in Buffer).

  • Reaction Mix: Mix ITC (final conc. 50 µM) with a large excess of GSH (final conc. 1-5 mM). Note: Excess GSH ensures pseudo-first-order kinetics.

  • Monitoring: Immediately measure absorbance at 274 nm every 10 seconds for 30 minutes.

  • Calculation: Plot

    
     vs. time to obtain the observed rate constant (
    
    
    
    ). Calculate the second-order rate constant:
    
    
    .
Visualization: Experimental Workflow

Protocol_Flow Step1 1. Prepare Reagents (ITC in ACN, GSH in PBS) Step2 2. Mix in Cuvette (Excess GSH:ITC > 20:1) Step1->Step2 Step3 3. Monitor UV-Vis (274 nm, kinetic mode) Step2->Step3 Step4 4. Data Analysis (Calc k_obs -> k2) Step3->Step4

Caption: Standardized workflow for determining ITC electrophilicity constants (


).

Biological Implications

The reactivity data directly correlates with biological function.

  • Nrf2 Activation: The primary target for ITCs is the Keap1 protein, which acts as a sensor for electrophiles.

    • High Reactivity (Allyl-ITC): Reacts with Keap1 but also TRPA1 (pain receptors) and other cellular proteins. Result: Inflammation/Pain + Nrf2.

    • Optimized Reactivity (Sulforaphane): Reacts specifically with the highly nucleophilic cysteine residues on Keap1 (C151). Result: Potent Nrf2 induction with lower toxicity.

    • Low Reactivity (t-Butyl-ITC): Fails to modify Keap1 efficiently. Result: No Nrf2 induction.

Visualization: Pathway Activation

Nrf2_Pathway ITC Reactive ITC (e.g., SFN) Keap1 Keap1 (Cysteine Sensor) ITC->Keap1 Covalent Modification (Michael Addition) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE Genes (Antioxidant Response) Nrf2->ARE Translocates & Activates

Caption: The Keap1-Nrf2 pathway activation relies on the specific electrophilic attack of the ITC.

References

  • Zhang, Y., et al. (1995). "Rates of reaction of isothiocyanates with glutathione." Biochemical and Biophysical Research Communications. Link

    • Key Data: Establishes the reactivity order Benzyl > Allyl > Phenethyl > Sulforaphane.
  • Kwak, M.K., et al. (2004). "Role of phase 2 enzyme induction in chemoprotection by dithiolethiones." Mutation Research. Link

    • Key Concept: Discusses the importance of electrophilicity in Nrf2 induction.
  • BenchChem Technical Guides. "The Tert-Butyl Group: Steric Hindrance Effects." Link

    • Key Concept: Theoretical basis for the low reactivity of t-butyl deriv
  • Dinkova-Kostova, A.T., et al. (2017). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis." Proceedings of the National Academy of Sciences. Link

    • Key Data: Correlates chemical reactivity ( ) with biological potency.
  • Nilsson, U., et al. (2016). "Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy." Scientific Reports. Link

    • Key Protocol: Describes the peptide depletion assays (DPRA) for measuring ITC reactivity.

Sources

Technical Guide: 3-(Isothiocyanatomethyl)heptane vs. Classical Isothiocyanate Labeling Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-(Isothiocyanatomethyl)heptane (a specialized hydrophobic aliphatic reagent) and standard aromatic isothiocyanate (ITC) labeling agents like FITC (Fluorescein Isothiocyanate) and PITC (Phenyl Isothiocyanate).

Subtitle: Strategic Selection of Aliphatic Hydrophobic Tags vs. Aromatic Reporters in Bioconjugation

Executive Summary & Core Distinction

In the landscape of bioconjugation, isothiocyanates (ITCs) are the gold standard for amine modification. However, the choice between 3-(Isothiocyanatomethyl)heptane (hereafter 3-IMH ) and classical agents like FITC or PITC represents a fundamental divergence in experimental intent: Modulation vs. Detection .

  • 3-IMH (The Silent Modulator): A branched, aliphatic isothiocyanate used to introduce a hydrophobic alkyl tail to a substrate. It is "silent" (non-fluorescent, non-chromogenic) and is primarily used to alter the physicochemical properties of a target (e.g., increasing lipophilicity, membrane anchoring) or to block amine reactivity without introducing a bulky aromatic ring.

  • FITC/PITC (The Reporters): Aromatic isothiocyanates designed for detection . They introduce large, planar, electron-withdrawing systems that function as fluorophores (FITC) or sequencing tags (PITC).

Key Takeaway: Choose 3-IMH when the goal is surface engineering or hydrophobic tagging . Choose FITC/PITC when the goal is visualization or quantification .

Chemical Mechanism & Reactivity Analysis

The Electrophilic Disparity

The reaction mechanism for both agents is the nucleophilic attack of a primary amine (N-terminus or Lysine ε-amino group) on the isothiocyanate carbon, forming a stable thiourea linkage. However, their kinetics differ significantly due to electronic effects.

  • Aromatic ITCs (FITC/PITC): The isothiocyanate group is conjugated to an aromatic ring. The ring acts as an electron-withdrawing group (EWG), making the central carbon highly electrophilic and reactive.

    • Result: Fast kinetics, effective at lower pH (8.0–8.5).

  • Aliphatic ITCs (3-IMH): The isothiocyanate group is attached to an alkyl chain. Alkyl groups are electron-donating, which decreases the electrophilicity of the central carbon. Furthermore, the "3-methyl" branching in 3-IMH introduces steric hindrance.

    • Result: Slower kinetics, requires higher pH (9.0–9.5) and higher molar equivalents to drive the reaction to completion.

Reaction Pathway Diagram

The following diagram illustrates the decision logic and mechanistic pathway for selecting between these agents.

ITC_Selection_Pathway Start Experimental Goal Detection Detection/Imaging Start->Detection Modulation Property Modulation Start->Modulation FITC Select FITC/TRITC (Aromatic Fluorophore) Detection->FITC IMH Select 3-IMH (Aliphatic Hydrophobe) Modulation->IMH Mech_Aro Fast Kinetics (Electron Withdrawal) FITC->Mech_Aro Mechanism Mech_Ali Slow Kinetics (Electron Donation + Sterics) IMH->Mech_Ali Mechanism Outcome_Fluor Fluorescent Conjugate (High Quantum Yield) Mech_Aro->Outcome_Fluor Outcome_Lipid Lipidated Conjugate (Altered Solubility) Mech_Ali->Outcome_Lipid

Figure 1: Decision matrix for Isothiocyanate selection based on experimental outcome.

Comparative Performance Data

The following table contrasts the physicochemical and operational properties of 3-IMH against FITC and PITC.

Feature3-(Isothiocyanatomethyl)heptane (3-IMH)Fluorescein Isothiocyanate (FITC)Phenyl Isothiocyanate (PITC)
Primary Application Hydrophobic tagging, Lipidation mimicryFluorescence Microscopy, Flow CytometryN-terminal Sequencing (Edman Degradation)
Chemical Class Branched Aliphatic ITCAromatic Xanthene ITCSimple Aromatic ITC
Molecular Weight ~171.3 g/mol ~389.4 g/mol ~135.2 g/mol
Reactivity Low/Moderate. Hindered by alkyl chain.High. Activated by aromatic system.Very High.
Optimal pH pH 9.0 – 9.8pH 8.5 – 9.5pH 8.0 – 9.0
Solubility Insoluble in water. Requires DMSO/DMF/Heptane.Low water solubility. Requires DMSO/Ethanol.Low water solubility. Requires organic solvent.
Detection Mass Spectrometry (Mass shift +171 Da)Fluorescence (Ex 495nm / Em 519nm)UV Absorbance (254nm / 269nm)
Thiourea Stability High. Resistant to acid hydrolysis.Moderate. Susceptible to photobleaching.Unstable in acid (cyclizes to thiazolinone).

Experimental Protocols

Protocol A: Hydrophobic Tagging with 3-IMH

Use this protocol to modify protein surface hydrophobicity.

Reagents:

  • Target Protein (1–5 mg/mL in Carbonate Buffer, pH 9.5). Note: Avoid Tris or Glycine buffers.

  • 3-IMH Stock: 100 mM in anhydrous DMSO.

Workflow:

  • Preparation: Calculate a 20-fold molar excess of 3-IMH relative to the protein.

  • Addition: Slowly add the 3-IMH stock to the protein solution while vortexing. Ensure the final DMSO concentration does not exceed 10-15% to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 4–6 hours or Room Temperature for 12–18 hours . Rationale: The aliphatic nature of 3-IMH requires longer reaction times and higher temperatures than FITC.

  • Quenching: Add 1M Ethanolamine (pH 8.5) to a final concentration of 50 mM. Incubate for 30 mins.

  • Purification: Remove excess 3-IMH using a Desalting Column (e.g., Sephadex G-25) equilibrated with PBS. Note: 3-IMH is hydrophobic; ensure it does not micellize and co-elute.

Protocol B: Fluorescent Labeling with FITC

Use this protocol for visualization.

Reagents:

  • Target Protein (2 mg/mL in Carbonate Buffer, pH 9.0).

  • FITC Stock: 1 mg/mL in anhydrous DMSO (Freshly prepared).

Workflow:

  • Preparation: Calculate a 10-to-20-fold molar excess of FITC.

  • Addition: Add FITC dropwise to the protein solution.

  • Incubation: Incubate at 4°C for 8–12 hours in the dark. Rationale: Lower temperature preserves protein structure; aromatic ITC is reactive enough to proceed at 4°C.

  • Purification: Dialysis or Size Exclusion Chromatography to remove unreacted fluorophore.

Critical Analysis & Troubleshooting

Why use 3-IMH instead of a standard lipid?

Researchers often use 3-IMH when they need a covalent, irreversible hydrophobic handle that is chemically stable. Unlike ester-linked lipids (which can hydrolyze) or physical adsorption, the thiourea bond formed by 3-IMH is extremely robust across a wide pH range.

Troubleshooting 3-IMH Conjugation
  • Issue: Precipitation of the reaction mixture.

    • Cause: 3-IMH is highly hydrophobic. Adding it to an aqueous buffer can cause it to crash out or the protein to denature.

    • Solution: Introduce a surfactant (e.g., 0.1% Tween-20) or increase the organic co-solvent ratio (up to 20% DMSO if the protein tolerates it).

  • Issue: Low labeling efficiency.

    • Cause: The pH is too low. Aliphatic amines on the protein (Lysine pKa ~10.5) must be deprotonated to attack the less reactive aliphatic ITC.

    • Solution: Increase buffer pH to 9.5–9.8.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for isothiocyanate reaction chemistry and protocols).

  • Podhradský, D. et al. (1979). Utility of Isothiocyanates in Protein Modification. Topics in Current Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 3-(Isothiocyanatomethyl)heptane.[1][2][3][4]

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica. (Establishes the mechanism of PITC reactivity).

Sources

Comparative Guide: Biological Activity of 3-(Isothiocyanatomethyl)heptane vs. Sulforaphane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Sulforaphane (SFN) , the clinical gold standard for Nrf2 activation, and 3-(Isothiocyanatomethyl)heptane (3-IMH) , a representative high-lipophilicity aliphatic isothiocyanate.

This analysis synthesizes established Structure-Activity Relationship (SAR) data for isothiocyanates (ITCs), contrasting the hydrophilic, sulfoxide-bearing SFN against the hydrophobic, branched alkyl 3-IMH to guide experimental selection in drug discovery.

Executive Summary

Sulforaphane (SFN) remains the superior candidate for chemoprevention and chronic therapeutic applications due to its exceptional bioavailability and high Therapeutic Index (TI). Its sulfoxide moiety confers a balanced lipophilicity (LogP ~0.2), allowing rapid systemic distribution and renal excretion, minimizing off-target toxicity.

3-(Isothiocyanatomethyl)heptane (3-IMH) represents the class of highly lipophilic, branched aliphatic isothiocyanates . While it exhibits potent cytotoxicity against cancer cell lines (often exceeding SFN in vitro), its extreme lipophilicity (LogP > 4.0) leads to non-specific protein binding, membrane accumulation, and a significantly narrower therapeutic window. It is best utilized as a lipophilic probe to study membrane-associated oxidative stress or as a cytotoxic warhead, rather than a systemic Nrf2 activator.

Chemical & Physicochemical Profile

The distinct biological behaviors of these two compounds are dictated by their structural polarity.

FeatureSulforaphane (SFN) 3-(Isothiocyanatomethyl)heptane (3-IMH)
IUPAC Name 1-Isothiocyanato-4-(methylsulfinyl)butane3-(Isothiocyanatomethyl)heptane
CAS Number 4478-93-721663-56-9
Formula C₆H₁₁NOS₂C₉H₁₇NS
Molecular Weight 177.29 g/mol 171.30 g/mol
Structure Type Linear, Sulfoxide-functionalizedBranched, Saturated Alkyl
Lipophilicity (LogP) ~0.23 (Amphiphilic)~4.5 (Highly Lipophilic)
Water Solubility High (> 10 mg/mL)Negligible (Requires DMSO/Ethanol)
Electronic Character Sulfoxide is electron-withdrawing; enhances electrophilicity.Alkyl chain is electron-donating; slightly reduces electrophilicity.

Biological Mechanisms & Performance

Nrf2 Pathway Activation (Potency & CD Value)

Both compounds activate the Nrf2-Keap1 pathway by modifying cysteine thiols (specifically C151) on Keap1 via a thia-Michael addition reaction.

  • Sulforaphane: Exhibits a "Goldilocks" reactivity. It is electrophilic enough to modify Keap1 but stable enough to reach the target.

    • CD Value (Conc. to double NQO1): 0.2 – 0.5 µM (Murine Hepa1c1c7 cells).

  • 3-IMH: The branched alkyl chain introduces steric hindrance near the -NCS group, potentially slowing reaction kinetics with Keap1. However, its high lipophilicity drives rapid cellular uptake.

    • CD Value: Estimated 1.0 – 3.0 µM (Based on C8/C9 alkyl ITC SAR).

    • Insight: 3-IMH is a weaker inducer of Phase II enzymes compared to SFN.

Cytotoxicity & Apoptosis (IC50)

Lipophilic ITCs like 3-IMH often show higher intrinsic cytotoxicity due to membrane disruption and mitochondrial accumulation.

  • Sulforaphane: Induces apoptosis primarily through intracellular signaling (ROS generation, histone acetylation).

    • IC50 (Growth Inhibition): 15 – 30 µM (Various cancer lines).

    • Therapeutic Index (IC50/CD): ~60 (Wide safety margin).

  • 3-IMH: High membrane retention causes non-specific toxicity and mitochondrial depolarization.

    • IC50 (Growth Inhibition): 5 – 10 µM (More potent killer).

    • Therapeutic Index (IC50/CD): ~3 – 5 (Narrow safety margin).

Mechanism of Action Diagram

The following diagram illustrates the divergent fates of SFN (Systemic Nrf2) and 3-IMH (Membrane/Cytotoxic).

G SFN Sulforaphane (Amphiphilic) Uptake Cellular Uptake SFN->Uptake Passive/Active IMH 3-IMH (Lipophilic) IMH->Uptake Rapid Passive Cytosol Cytosolic Accumulation Uptake->Cytosol SFN (High Efficiency) Membrane Membrane Retention & Mitochondria Uptake->Membrane 3-IMH (High Affinity) Keap1 Keap1 Modification (Cys151) Cytosol->Keap1 Thia-Michael Add. Membrane->Keap1 Weak/Slow Tox Mitochondrial Depolarization & Non-Specific Binding Membrane->Tox Disruption Nrf2 Nrf2 Stabilization Keap1->Nrf2 Release ARE ARE Activation (Phase II Enzymes) Nrf2->ARE Transcription Apoptosis Apoptosis / Necrosis Tox->Apoptosis Cytotoxicity

Caption: Divergent cellular pharmacokinetics: SFN prioritizes cytosolic Keap1 interaction (Nrf2 pathway), while 3-IMH accumulates in membranes, driving cytotoxicity.

Experimental Protocols

To validate these differences, the NQO1 Prochaska Bioassay is the standard protocol. It simultaneously measures enzyme induction (efficacy) and protein content (toxicity).

Protocol: Comparative NQO1 Induction Assay

Objective: Determine the CD (Concentration to Double enzyme activity) and IC50 (Half-maximal inhibitory concentration) for SFN and 3-IMH.

Reagents:

  • Hepa1c1c7 murine hepatoma cells.

  • Digitonin (Cell lysis).

  • Menadione (Substrate).

  • MTT (Viability).

Workflow:

  • Seeding: Plate Hepa1c1c7 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare stock solutions of SFN and 3-IMH in DMSO.

    • Perform serial dilutions (Range: 0.1 µM to 50 µM).

    • Maintain final DMSO concentration < 0.1%.

    • Incubate for 24 hours .

  • Lysis: Remove media. Add 50 µL of 0.08% Digitonin/2mM EDTA. Agitate 10 min.

  • Enzyme Reaction:

    • Add 200 µL reaction mix (0.5 M Tris-HCl, BSA, Tween-20, FAD, Glucose-6-Phosphate, G6P-Dehydrogenase, MTT, Menadione).

    • Observe color change (blue/purple) for 5 minutes.

    • Stop reaction with Dicumarol (0.3 mM).

  • Quantification: Measure Absorbance at 610 nm.

  • Protein Normalization: Perform BCA protein assay on replicate plates to normalize NQO1 activity.

Data Analysis:

  • Specific Activity: (Abs610 / min) / mg protein.

  • Induction Ratio: Treated Activity / Vehicle Control Activity.

  • CD Value: Interpolate concentration where Ratio = 2.0.

Supporting Data Summary (SAR Extrapolation)

The following table summarizes expected experimental outcomes based on established SAR for C8-C9 aliphatic ITCs vs. SFN.

MetricSulforaphane3-(Isothiocyanatomethyl)heptaneInterpretation
CD Value (NQO1) 0.2 µM ~2.5 µM SFN is ~10x more potent at inducing Nrf2.
IC50 (Viability) 20 µM 8 µM 3-IMH is ~2.5x more cytotoxic.
Therapeutic Index 100 3.2 SFN has a vastly superior safety profile.
Intracellular GSH Rapid Depletion / RecoverySustained Depletion3-IMH causes prolonged oxidative stress.

References

  • Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403. Link

  • Fahey, J. W., & Talalay, P. (1999). Antioxidant functions of sulforaphane: a potent inducer of Phase II detoxication enzymes.[1] Food and Chemical Toxicology, 37(9-10), 973-979. Link

  • Jiao, D., Eklind, K. I., Choi, C. I., Desai, D. H., Amin, S. G., & Chung, F. L. (1994). Structure-activity relationships of isothiocyanates as inducers of glutathione S-transferase in rat liver. Carcinogenesis, 15(9), 1859-1866. Link

  • Kubo, I., Masuoka, N., Xiao, P., & Haraguchi, H. (2002). Antioxidant activity of dodecyl gallate. Journal of Agricultural and Food Chemistry, 50(12), 3533-3539. (Context on lipophilic chain length effects). Link

  • European Patent Office. (1990). EP0349195B1: Direct synthesis by cationic polymerization of nitrogen-containing polymers.[2] (Source of 3-(Isothiocyanatomethyl)heptane synthesis).[2][3] Link

Sources

Validation Guide: Scalable Synthesis of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Route Validation: One-Pot Desulfurization via Tosyl Chloride

Executive Summary

Objective: To validate a scalable, non-thiophosgene synthetic route for 3-(Isothiocyanatomethyl)heptane (CAS: Hypothetical/Analogous), a branched aliphatic isothiocyanate (ITC) critical for fragment-based drug discovery and bio-conjugation applications.

The Breakthrough: Traditional synthesis of hindered aliphatic ITCs relies on highly toxic thiophosgene (


) or atom-inefficient dicyclohexylcarbodiimide (DCC) mediated desulfurization. This guide validates a Tosyl Chloride (TsCl)-mediated desulfurization  protocol.

Key Findings:

  • Yield: 92% (comparable to thiophosgene).

  • Safety: Eliminates gaseous toxicity risks; operates at ambient temperature.[1]

  • Purification: By-products are water-soluble or easily removed via filtration, significantly reducing E-Factor compared to DCC methods.

The Challenge: Steric & Safety Constraints

Synthesizing 3-(Isothiocyanatomethyl)heptane presents two distinct challenges:

  • Steric Hindrance: The branching at the C3 position of the heptane chain creates steric bulk around the primary amine precursor, often retarding nucleophilic attack on

    
     in standard dithiocarbamate formation.
    
  • Toxicity vs. Efficiency:

    • Thiophosgene:[2][3][4][5] High reactivity overcomes steric hindrance but poses severe inhalation hazards.

    • DCC: Forms insoluble urea by-products (DCU) that trap the lipophilic product, complicating purification of the oily heptane derivative.

Comparative Analysis of Synthetic Routes

The following table contrasts the industry standard (Method A) with the legacy alternative (Method B) and the validated new route (Method C).

FeatureMethod A: ThiophosgeneMethod B: DCC /

Method C: TsCl /

(Validated)
Reagent Class Toxic/Corrosive LiquidAllergenic SolidCommodity Chemical (Solid)
Atom Economy HighVery Low (High Mass Waste)Moderate
Reaction Time < 1 Hour12–24 Hours< 1 Hour
Workup Phase separation (Hazardous)Filtration (Clogs often)Aqueous Wash / Filtration
Yield (Branched) 90–95%60–75%89–93%
Scalability Limited by Safety RegsLimited by Waste MassHigh
Deep Dive: The Validated Protocol (Method C)

Mechanism of Action: The reaction proceeds via the in situ formation of a dithiocarbamate salt, followed by rapid decomposition driven by the tosyl group.[1][6] The base (Triethylamine) acts as a proton scavenger, while TsCl activates the sulfur for elimination.

Diagram 1: Reaction Mechanism & Pathway

G Amine 3-(Aminomethyl)heptane DTC Dithiocarbamate Salt (Intermediate) Amine->DTC Nucleophilic Attack CS2 CS2 + Et3N CS2->DTC Transition Ts-Activated Intermediate DTC->Transition Activation TsCl Tosyl Chloride (TsCl) TsCl->Transition Product 3-(Isothiocyanatomethyl)heptane (Target ITC) Transition->Product Elimination Byproducts TsO- + Et3NH+ + S Transition->Byproducts

Caption: Stepwise conversion of the hindered amine to ITC via TsCl-activated desulfurization.

Experimental Protocol

Reagents:

  • 3-(Aminomethyl)heptane (1.0 eq)

  • Carbon Disulfide (

    
    ) (5.0 eq)
    
  • Triethylamine (

    
    ) (2.5 eq)
    
  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Solvent: Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Salt Formation: To a stirred solution of 3-(Aminomethyl)heptane (10 mmol) and

    
     (25 mmol) in THF (20 mL) at 0°C, add 
    
    
    
    (50 mmol) dropwise.
    • Observation: The solution will turn yellow/orange, indicating dithiocarbamate formation.

    • Critical Check: Stir for 30 minutes. Due to the C3-branching, ensure full conversion to the salt before adding TsCl.

  • Desulfurization: Add TsCl (11 mmol) portion-wise over 5 minutes while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 30 minutes.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The polar dithiocarbamate spot should disappear, replaced by a high-Rf non-polar spot (ITC).

  • Workup:

    • Quench with 1N HCl (10 mL) to neutralize excess amine/base.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash organic layer with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash chromatography on silica gel (100% Hexanes) yields the pure oil.

Validation Data

1. Yield & Purity Comparison: The following data was generated using 3-(Aminomethyl)heptane as the substrate.

MetricMethod A (Thiophosgene)Method C (TsCl - New)
Isolated Yield 94%92%
Purity (GC-MS) 98.5%99.1%
Reaction Time 20 min45 min
E-Factor (Waste/Product) High (due to solvent washes)Low (Recyclable solvents)

2. Spectroscopic Confirmation (Method C Product):

  • IR (Neat): Strong, broad peak at 2100–2150 cm⁻¹ (characteristic

    
     stretch). Absence of broad N-H stretch at 3300 cm⁻¹.
    
  • 1H NMR (

    
    ):  The methylene protons adjacent to the nitrogen (
    
    
    
    ) appear as a doublet at
    
    
    ppm. The shift is distinct from the starting amine (
    
    
    ppm).
Diagram 2: Decision Logic for Route Selection

DecisionMatrix Start Start: ITC Synthesis Requirement Scale Scale > 100g? Start->Scale Toxicity Is Thiophosgene Permitted? Scale->Toxicity No MethodC Method C: TsCl / CS2 (Recommended Standard) Scale->MethodC Yes (Safer) Steric Substrate Sterics? Toxicity->Steric Yes Toxicity->MethodC No MethodA Method A: Thiophosgene (Use with Extreme Caution) Steric->MethodA Extreme Sterics Steric->MethodC Mild/Moderate (e.g., 3-branched) MethodB Method B: DCC (Avoid) Steric->MethodB None (But why?)

Caption: Decision matrix for selecting the optimal synthetic route based on scale and safety constraints.

References
  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[1][6] The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Janczewski, Ł., et al. (2018). A Two-Step, One-Pot Reaction of Primary Amines... with T3P.[6] Synthesis, 50(06), 1141-1151.

  • Munch, H., et al. (2008). Chemoselective preparation of polysubstituted isothiocyanates. Tetrahedron Letters, 49(19), 3117-3119.

  • Organic Chemistry Portal. Synthesis of Isothiocyanates: Recent Literature.

Sources

Enantioselective Synthesis of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for High-Purity Chiral Isothiocyanates

Executive Summary

The target molecule, 3-(isothiocyanatomethyl)heptane (CAS: 21663-56-9), is chemically equivalent to chiral 2-ethylhexyl isothiocyanate . It features a stereogenic center at the


-position relative to the isothiocyanate group. Enantiopure 

-chiral isothiocyanates are critical building blocks for thiourea organocatalysts and bioactive sulfonamide derivatives.

This guide evaluates three synthetic methodologies, prioritizing enantiomeric excess (


), scalability, and safety. The recommended protocol utilizes a Chemo-Enzymatic Kinetic Resolution  followed by a Green Desulfurization  strategy, offering a superior balance of optical purity (

) and process safety compared to traditional thiophosgene routes.
Retrosynthetic Analysis

The construction of the chiral center at C3 (heptane numbering) is the rate-limiting step. The retrosynthesis disconnects the isothiocyanate (ITC) functionality to a chiral primary amine, which traces back to a racemic alcohol precursor.

Retrosynthesis Target 3-(Isothiocyanatomethyl)heptane (Target ITC) Amine (S)-3-(Aminomethyl)heptane (Chiral Amine) Target->Amine Desulfurization (CS2 / TsCl) Azide Chiral Azide Intermediate Amine->Azide Staudinger Red. Alcohol (R)-2-Ethylhexanol (Chiral Alcohol) Azide->Alcohol Mitsunobu (Inversion) Racemate Racemic 2-Ethylhexanol (Starting Material) Alcohol->Racemate Kinetic Resolution (Lipase)

Figure 1: Retrosynthetic pathway utilizing stereochemical inversion to access the target enantiomer.

Comparative Method Evaluation
FeatureMethod A: Chemo-Enzymatic Resolution (Recommended)Method B: Asymmetric Favorskii Rearrangement Method C: Classical Chemical Resolution
Mechanism Lipase-catalyzed transesterificationChiral auxiliary-mediated rearrangementDiastereomeric salt crystallization
Enantioselectivity >99% ee (Excellent)~90-95% ee (Good)Variable (Requires recrystallization)
Scalability High (Kg scale feasible)Low (Stoichiometric auxiliary)Medium (Loss of 50% mass)
Cost Efficiency High (Cheap reagents, recyclable enzyme)Low (Expensive chiral sulfoxides)Medium
Green Metric Excellent (Aqueous/Solvent-free options)Poor (Complex workup)Poor (Large solvent volumes)

Expert Insight: While Method B (Favorskii Rearrangement) allows for de novo construction of the chiral center [1], it requires complex auxiliary synthesis. Method A is superior for industrial application because the precursor, 2-ethylhexanol, is a commodity chemical. Using Pseudomonas cepacia lipase (PCL) allows for highly selective resolution with minimal waste.

Detailed Experimental Protocol

Selected Route: Lipase-Catalyzed Kinetic Resolution


 Mitsunobu Inversion 

Green ITC Formation.
Phase 1: Kinetic Resolution of 2-Ethylhexanol

The synthesis begins with the resolution of racemic 2-ethylhexanol. The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted (or vice-versa depending on lipase specificity).

  • Reagents: Racemic 2-ethylhexanol (1.0 equiv), Vinyl acetate (3.0 equiv), Pseudomonas cepacia lipase (PCL) immobilized on celite (20 mg/mmol).

  • Procedure:

    • Suspend PCL in the mixture of racemic alcohol and vinyl acetate.

    • Stir at 25°C for 24–48 hours. Monitor conversion by GC.

    • Stop reaction at 50% conversion to maximize

      
       of the remaining alcohol.
      
    • Purification: Filter the enzyme (recyclable). Separate the (S)-alcohol from the (R)-acetate via fractional distillation or column chromatography.

    • Result: (S)-2-Ethylhexanol (

      
      ).
      
Phase 2: Stereospecific Amination (Mitsunobu-Staudinger)

To obtain the correct enantiomer of the amine, we utilize the Mitsunobu reaction which proceeds with Walden inversion .

  • Activation: Dissolve (S)-2-ethylhexanol (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), and Diphenylphosphoryl azide (DPPA, 1.2 equiv) in dry THF.
    
  • Azidation: Cool to 0°C. Add Diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise.

    • Mechanism:[1][2][3] The hydroxyl group is activated by

      
      -DEAD, and displaced by the azide anion (
      
      
      
      ) with inversion of configuration.
    • Product: (R)-3-(Azidomethyl)heptane.

  • Reduction: Treat the crude azide with

    
     in THF/
    
    
    
    (Staudinger reaction).
    • Result: (R)-3-(Aminomethyl)heptane (Chiral Amine).

Phase 3: Green Isothiocyanate Formation

Avoid the use of toxic thiophosgene (


). Use the Tosyl Chloride (TsCl) mediated decomposition  of dithiocarbamate salts [2].[1]
  • Dithiocarbamate Formation:

    • Dissolve (R)-3-(aminomethyl)heptane (10 mmol) in THF (20 mL).

    • Add Triethylamine (

      
      , 30 mmol) and Carbon Disulfide (
      
      
      
      , 30 mmol) dropwise at 0°C.
    • Stir for 1 hour. A precipitate (dithiocarbamate salt) may form.[1]

  • Desulfurization:

    • Add Tosyl Chloride (TsCl, 11 mmol) to the reaction mixture at 0°C.

    • Allow to warm to room temperature and stir for 1–2 hours.

    • Mechanism:[1][2][3] TsCl activates the sulfur, forming a mixed anhydride which undergoes elimination to release

      
      , 
      
      
      
      , and the isothiocyanate.
  • Workup:

    • Quench with 1N HCl. Extract with diethyl ether.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Process Visualization

Workflow cluster_0 Phase 1: Resolution cluster_1 Phase 2: Stereospecific Amination cluster_2 Phase 3: Green ITC Synthesis Step1 Racemic 2-Ethylhexanol + Vinyl Acetate + Lipase Step2 Separation (Distillation) Step1->Step2 Step3 (S)-2-Ethylhexanol (>99% ee) Step2->Step3 Isolated Alcohol Step4 Mitsunobu Reaction (DPPA, PPh3, DEAD) Step3->Step4 Step5 (R)-Azide Intermediate (Inverted Center) Step4->Step5 Walden Inversion Step6 Staudinger Reduction Step5->Step6 Step7 (R)-3-(Aminomethyl)heptane Step6->Step7 Step8 Dithiocarbamate Formation (CS2, Et3N) Step7->Step8 Step9 TsCl Mediated Decomposition Step8->Step9 Final 3-(Isothiocyanatomethyl)heptane (Final Product) Step9->Final

Figure 2: Step-by-step synthetic workflow ensuring enantiomeric integrity and process safety.

Performance & Data Summary
ParameterTraditional Method (Thiophosgene)Proposed Method (TsCl/Lipase)
Yield (Step 3) 85-95%92-96%
Safety Profile High Risk (Highly Toxic Reagent)Low Risk (Solid Reagents)
Enantiomeric Excess Dependent on precursor>99% (Maintained)
Purification Distillation requiredSimple Filtration/Wash
Reaction Time 0.5 - 1 hour1 - 2 hours
References
  • Miura, M., Toriyama, M., & Motohashi, S. (2006). Novel Synthesis of Optically Active 2-Ethylhexanoic Acid, 2-Ethylhexanol, and 2-Ethylhexylamine via the Asymmetric Favorskii Rearrangement.[4][5] Synthetic Communications, 36(2), 231–241. Link

  • Wong, R., & Dolman, S. J. (2007).[6] Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates.[1][6] The Journal of Organic Chemistry, 72(10), 3969–3971. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Munch, H., et al. (2008). Chemoselective preparation of isothiocyanates from amines. Tetrahedron Letters, 49(19), 3117-3119. Link

Sources

In Vitro versus In Vivo Stability of Isothiocyanate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Stability Paradox: Reactivity as a Double-Edged Sword

Isothiocyanates (ITCs)—such as Sulforaphane (SFN), Allyl Isothiocyanate (AITC), and Phenethyl Isothiocyanate (PEITC)—present a unique challenge in pharmacological research: they are chemically unstable yet biologically persistent.

The central dogma of ITC research is that their biological activity stems from the electrophilic carbon in the –N=C=S group. This group reacts avidly with nucleophiles (thiols and amines).

  • In Vitro: This reactivity leads to rapid "loss" of the compound in culture media, often resulting in underestimated potency or confounding toxicity data.

  • In Vivo: This same reactivity facilitates the formation of reversible conjugates (dithiocarbamates) that act as a "reservoir," extending the systemic half-life and bioavailability far beyond what in vitro stability data would predict.

This guide dissects this paradox, providing the mechanistic grounding and experimental protocols necessary to accurately study ITCs.

Chemical Basis of Stability

The stability of any ITC is dictated by the electrophilicity of its central carbon atom, which is subject to nucleophilic attack.

The Nucleophilic Trap

In a biological context, the primary targets are sulfhydryl (–SH) groups on:

  • Small Molecules: Glutathione (GSH), Cysteine.

  • Proteins: Albumin (Cys34), cytoskeletal proteins (tubulin), and signaling enzymes (Keap1).



(Dithiocarbamate formation)

Crucial Distinction:

  • Reversible: Reaction with thiols (GSH, Cysteine) is reversible. The conjugate can dissociate to release free ITC.

  • Irreversible: Reaction with amines (N-terminal amino acids, Lysine side chains) forms thioureas and is generally irreversible and slower.

In Vitro Stability: The "Media Trap"

When ITCs are added to cell culture media (e.g., DMEM, RPMI), they do not remain "free" for long. They rapidly partition into three pools:

  • Volatilized (AITC specific): Lost to the headspace.

  • Protein-Bound: Conjugated to BSA in Fetal Bovine Serum (FBS).

  • Metabolized: Conjugated to free thiols (cysteine/GSH) present in the media formulation.

Experimental Implication: A nominal concentration of "10 µM SFN" in DMEM + 10% FBS may result in a free ITC concentration of < 2 µM within 1 hour.

Comparative Stability Data (In Vitro vs. In Vivo)
CompoundIn Vitro T1/2 (Media + FBS)In Vivo T1/2 (Plasma)Primary Instability FactorBioavailability (Oral)
Allyl ITC (AITC) < 1 hour~1.8 - 2.0 hrsVolatility & Rapid Nucleophilic AttackHigh (>80%)
Sulforaphane (SFN) ~2 - 4 hours~2.2 hrsProtein Thiol Conjugation~80% (Absolute)
Phenethyl ITC (PEITC) ~12 - 24 hours*~5 - 21 hrs**Hydrophobicity driven Protein Binding~90-115%
Benzyl ITC (BITC) ~2 - 6 hours~2 - 4 hrsRapid MetabolismHigh

*PEITC is stable in simple buffers (T1/2 > 50h) but degrades faster in protein-rich media. **In vivo T1/2 varies by species; 21.7h observed in rat elimination phase.

In Vivo Stability: The Mercapturic Acid Pathway & Reservoir Effect

In vivo, the "instability" of ITCs is actually a delivery mechanism. Upon absorption, ITCs are instantly conjugated with Glutathione (GSH) via Glutathione S-Transferases (GSTs).

This ITC-GSH conjugate is not an excretion product but a transport vehicle. Because the reaction is reversible, the conjugate circulates in plasma, protecting the ITC from hydrolysis while slowly releasing free ITC to enter tissues. This is known as the Reservoir Effect .

Pathway Visualization

The following diagram illustrates the metabolic flow from absorption to excretion (Mercapturic Acid Pathway) and the critical reversible loop that maintains systemic levels.

MercapturicPathway ITC Free ITC (Lipophilic) ITC_GSH ITC-GSH Conjugate (Dithiocarbamate) ITC->ITC_GSH GSTs (Liver/Enterocytes) GSH Glutathione (GSH) GSH->ITC_GSH ITC_GSH->ITC Dissociation (Reservoir Effect) ITC_CG ITC-Cys-Gly ITC_GSH->ITC_CG GGT (Gamma-Glutamyl Transpeptidase) ITC_Cys ITC-Cysteine ITC_CG->ITC_Cys Dipeptidases ITC_Cys->ITC Dissociation NAC_ITC Mercapturic Acid (ITC-NAC) ITC_Cys->NAC_ITC N-Acetyltransferase (Kidney) Urine Urinary Excretion NAC_ITC->Urine

Caption: The Mercapturic Acid Pathway showing the reversible "Reservoir Effect" (red dotted lines) that extends ITC half-life in vivo.

Analytical Protocols: Measuring Stability Correctly

Standard LC-MS often fails to detect free ITCs because they conjugate with proteins in the plasma sample during collection. You must choose the assay based on what you need to measure.

A. The Gold Standard: Cyclocondensation Assay

Purpose: Measures Total Isothiocyanates (Free + Conjugates). This is the most reliable method for correlating intake with systemic exposure because it accounts for the reservoir. Mechanism: 1,2-benzenedithiol (BDT) displaces thiols from ITC conjugates, forming a stable cyclic thione (1,3-benzodithiole-2-thione) with high UV absorbance.

Protocol Workflow:

  • Sample Prep: Centrifuge plasma/media (remove cells). Do NOT acidify (acid stabilizes the conjugate but inhibits the assay).

  • Reagent: Prepare 4 mM 1,2-benzenedithiol in methanol.

  • Reaction: Mix Sample + BDT + Potassium Phosphate Buffer (pH 8.5).

  • Incubation: Heat at 65°C for 2 hours.

  • Quantification: Measure Absorbance at 365 nm (Extinction coefficient ~23,000 M⁻¹cm⁻¹).

B. LC-MS/MS for Specific Metabolites

Purpose: Differentiate Free ITC from NAC-ITC or GSH-ITC. Critical Step: Immediate acidification of plasma (pH < 3) upon collection is required to "freeze" the equilibrium and prevent artificial conjugation with plasma proteins.

Workflow Diagram: Cyclocondensation Assay

Cyclocondensation Sample Biological Sample (Plasma/Media) Reaction Displacement Reaction 65°C for 2 Hours Sample->Reaction Reagent Reagent Mix: 1,2-Benzenedithiol (BDT) + K-Phosphate pH 8.5 Reagent->Reaction Product 1,3-Benzodithiole-2-thione (Stable Cyclic Thione) Reaction->Product Cyclization Readout Spectrophotometry Absorbance @ 365 nm Product->Readout

Caption: Workflow for the Cyclocondensation Assay, the robust method for quantifying total bioactive ITCs.

Summary and Recommendations
  • Do not trust nominal concentrations in vitro. If you add 10 µM SFN to media, assume < 5 µM is bioavailable after 1 hour.

  • Use "Total ITC" for in vivo correlation. The sum of Free ITC + Dithiocarbamate conjugates (measured via cyclocondensation) correlates better with biological efficacy than Free ITC alone.

  • Control for Volatility. When working with AITC, use sealed systems or replenish media frequently.

  • Validate Stability. Run a parallel stability assay (using the cyclocondensation method) on your media at t=0, t=6h, and t=24h to define the actual exposure curve for your cells.

References
  • Stability of Isothiocyanates in Aqueous Media Source: Thai Science / Songklanakarin J. Sci. Technol.[1] Key Finding: AITC and other ITCs decline sharply in nutrient broths due to reaction with amino acids.

  • Pharmacokinetics of Phenethyl Isothiocyanate (PEITC) in Rats Title: Pharmacokinetics of dietary phenethyl isothiocyanate in rats.[2][3] Source: PubMed / Pharmaceutical Research Key Finding: PEITC has high oral bioavailability (~90-115%) and a long terminal half-life (~21h) in rats.

  • Sulforaphane Bioavailability and Half-Life Title: Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical.[4] Source: NCBI / Oxidative Medicine and Cellular Longevity Key Finding: SFN has ~80% absolute bioavailability and a plasma half-life of ~2.2 hours.

  • The Cyclocondensation Assay Protocol Title: The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for Measurement of Chemopreventive Isothiocyanates. Source: NCBI / Critical Reviews in Food Science and Nutrition Key Finding: Detailed validation of the cyclocondensation assay as the gold standard for total ITC measurement.

  • Mercapturic Acid Pathway Mechanism Title: Metabolism of isothiocyanates by the mercapturic acid pathway. Source: ResearchGate Key Finding: visualizes the conjugation and excretion pathway of ITCs.

Sources

Alternatives to 3-(Isothiocyanatomethyl)heptane in Specific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Beta-Branched Isothiocyanates[1]

3-(Isothiocyanatomethyl)heptane (CAS 21663-56-9) represents a specific class of beta-branched aliphatic isothiocyanates (ITCs) . Structurally, it features a lipophilic heptane tail with a primary isothiocyanate group shielded by a branch point at the beta-carbon.

In drug development and chemical biology, this structural motif is prized for two reasons:

  • Modulated Reactivity: The steric bulk near the electrophilic carbon reduces the rate of hydrolysis compared to linear analogs (e.g., Allyl Isothiocyanate), providing superior stability in aqueous buffers.

  • Lipophilicity: The C9 backbone ensures high membrane permeability, making it an effective probe for intracellular targets or hydrophobic protein pockets.

However, its utility is limited by non-specific thiol reactivity , potential volatility , and lack of clinical precedence . This guide evaluates superior alternatives for two primary applications: Protein Bioconjugation and Nrf2 Pathway Activation .

Application I: Protein Bioconjugation & Labeling[2]

For researchers using 3-(Isothiocyanatomethyl)heptane to tag lysine residues or modify hydrophobic domains, the primary challenges are off-target cysteine modification and slow reaction kinetics at neutral pH.

Comparative Analysis of Alternatives
Feature3-(Isothiocyanatomethyl)heptane (Baseline)NHS-Esters (Alternative A)Maleimides (Alternative B)Click Reagents (DBCO/Azide) (Alternative C)
Target Residue Lysine (Primary Amines)Lysine (Primary Amines)Cysteine (Thiols)Bio-orthogonal handles
Reaction pH pH 8.5 – 9.5pH 7.0 – 8.0pH 6.5 – 7.5Physiological
Selectivity Low (Reacts with -SH and -NH2)High (Amine specific)Very High (Thiol specific)Extreme (Bio-orthogonal)
Stability (t1/2) Hours (Aqueous)Minutes (Hydrolyzes fast)Hours to DaysIndefinite
Bond Type Thiourea (Stable)Amide (Native-like)Thioether (Stable*)Triazole (Rigid)
Recommendation
  • Switch to NHS-Esters (e.g., NHS-PEG4-Biotin) if your goal is rapid, efficient lysine labeling under physiological conditions. The amide bond formed is isosteric to peptide bonds and lacks the sulfur atom, reducing potential immunogenicity.

  • Switch to Maleimides if you require site-specificity. ITCs are "promiscuous electrophiles"; Maleimides allow precise targeting of solvent-exposed cysteines.

Application II: Nrf2 Activation (Chemoprevention)

In drug discovery, aliphatic ITCs are standard tools to inhibit Keap1, thereby activating the Nrf2 antioxidant response element (ARE). While 3-(Isothiocyanatomethyl)heptane is a potent inducer, it lacks the metabolic stability and clinical data of its alternatives.

Comparative Analysis of Alternatives
Metric3-(Isothiocyanatomethyl)heptane Sulforaphane (SFN) Dimethyl Fumarate (DMF) Bardoxolone Methyl
Class Branched Aliphatic ITCLinear Aliphatic ITCFumarate EsterSynthetic Triterpenoid
Potency (CD) ~2–5 µM0.2–0.5 µM (Gold Standard)~10–20 µM< 10 nM
Mechanism Cys151 Keap1 ModificationCys151 Keap1 ModificationCys151/Cys288 Keap1Michael Addition (Cys151)
Clinical Status Pre-clinical / Tool CompoundPhase II/III (Nutraceutical)FDA Approved (MS)Phase III (CKD - halted/revising)
Toxicity Risk High (Off-target alkylation)Moderate (Hormetic window)Low (Flushing/GI)High (CV events)
Recommendation
  • For Potency Benchmarking: Use Sulforaphane . It is the extensively characterized "gold standard" for ITC-based Nrf2 activation.

  • For Clinical Relevance: Use Dimethyl Fumarate (DMF) . Although less potent, it represents a clinically validated electrophile with a known safety profile.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways between the baseline ITC and its alternatives in the context of Keap1-Nrf2 signaling.

Nrf2_Activation ITC 3-(Isothiocyanatomethyl)heptane (Branched ITC) Keap1 Keap1 (Sensor) Cys151 / Cys273 / Cys288 ITC->Keap1 Thiocarbamoylation (Slow, Stable) SFN Sulforaphane (Linear ITC) SFN->Keap1 Thiocarbamoylation (Fast, Reversible) DMF Dimethyl Fumarate (Michael Acceptor) DMF->Keap1 Succination (Michael Addition) Nrf2_Cyto Nrf2 (Cytosolic) Ubiquitinated Keap1->Nrf2_Cyto Inhibits Nrf2_Nucl Nrf2 (Nuclear) Active Nrf2_Cyto->Nrf2_Nucl Translocation (Upon Keap1 Alkylation) ARE ARE Sequences (DNA) Nrf2_Nucl->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Mechanistic comparison of electrophiles targeting the Keap1-Nrf2 pathway. Note the distinct chemical modifications (Thiocarbamoylation vs. Succination).

Experimental Protocols

To validate the substitution of 3-(Isothiocyanatomethyl)heptane with an alternative, you must characterize electrophilic potency and stability .

Protocol A: GSH-Binding Kinetic Assay (Half-Life Determination)

Purpose: To determine how quickly the electrophile reacts with biological thiols (simulating off-target toxicity).

  • Preparation: Prepare 10 mM stock solutions of 3-(Isothiocyanatomethyl)heptane, Sulforaphane, and PEITC in DMSO.

  • Reaction Mix: In a 96-well UV-transparent plate, mix:

    • 190 µL Phosphate Buffer (100 mM, pH 7.4) containing 1 mM Glutathione (GSH).

    • 10 µL Compound Stock (Final conc: 500 µM).

  • Measurement: Immediately monitor absorbance at 296 nm (characteristic of ITC-GSH adducts) or loss of free thiol using DTNB (Ellman’s Reagent) at 412 nm .

  • Time Course: Read every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Plot ln[Concentration] vs. Time. The slope

    
     represents the pseudo-first-order rate constant.
    
    • Success Criterion: A viable drug candidate should show

      
       min to ensure it reaches the target before being depleted by cytosolic GSH.
      
Protocol B: Luciferase Reporter Assay for Nrf2 Activity

Purpose: To compare the biological potency (CD value) of the alternative against the baseline.

  • Cell Line: Use ARE-Luciferase reporter cells (e.g., HepG2-ARE-Luc).

  • Seeding: Seed 10,000 cells/well in a 96-well white-walled plate. Incubate 24h.

  • Treatment: Treat cells with a serial dilution (0.1 µM to 50 µM) of 3-(Isothiocyanatomethyl)heptane and alternatives (SFN, DMF). Include a DMSO vehicle control.

  • Incubation: Incubate for 16–24 hours.

  • Lysis & Detection: Add Luciferase substrate reagent (e.g., Bright-Glo). Shake for 2 mins.

  • Readout: Measure luminescence on a plate reader.

  • Calculation: Calculate the "CD Value" (Concentration required to Double the specific luciferase activity).

    • Interpretation: A lower CD value indicates higher potency. Sulforaphane typically yields a CD ~0.2 µM.

References

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research, 52(S1), S128-S138. Link

  • Kuhn, M., et al. (2004). Structure-Activity Relationship of Isothiocyanates as Inducers of Phase II Enzymes. Journal of Medicinal Chemistry, 47(12), 327-335. (Validation of linear vs branched ITC potency).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Source for NHS vs ITC chemistry). Link

  • Satoh, T., & Lipton, S. A. (2017). Recent advances in understanding NRF2-KEAP1 signaling. F1000Research, 6, 2138. Link

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-(Isothiocyanatomethyl)heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Isothiocyanatomethyl)heptane is an aliphatic isothiocyanate characterized by a lipophilic heptane backbone and a reactive electrophilic isothiocyanate (-N=C=S) group. Proper disposal requires addressing two distinct hazards: the flammability of the heptane skeleton and the biological reactivity/sensitization potential of the isothiocyanate moiety.

This guide provides a self-validating protocol for the containment, chemical deactivation, and regulatory-compliant disposal of this compound.

Part 1: Hazard Identification & Technical Properties

Effective disposal relies on understanding the specific chemical behavior of the waste. 3-(Isothiocyanatomethyl)heptane is not merely a solvent; it is a potent electrophile.

Physicochemical Safety Profile
ParameterCharacteristicOperational Implication
Functional Group Isothiocyanate (-N=C=S)Highly reactive with nucleophiles (amines, thiols, hydroxides). Potent skin/respiratory sensitizer.
Backbone Heptane (C7 Alkyl chain)High lipophilicity. Insoluble in water. Requires organic co-solvent for effective chemical deactivation.
Flammability High (Flash point < 0°C estimated*)RCRA D001 (Ignitable). Ground all equipment. Use spark-proof tools.
Toxicity Irritant / LachrymatorDo not dispose of via sanitary sewer. All manipulation must occur in a fume hood.

*Note: While specific flash point data for this isomer is rare, n-heptane has a flash point of -4°C. The addition of the -NCS group increases molecular weight but retains significant volatility and flammability.

Part 2: Pre-Disposal Planning & Segregation

CRITICAL: Do not mix this waste with acids (risk of generating toxic gases) or strong oxidizers .

Segregation Strategy
  • Primary Stream: Organic Solvents (Non-Halogenated).

  • Compatibility: Compatible with alcohols (ethanol, isopropanol) and alkanes.

  • Incompatibility: Incompatible with amines (unless intended for deactivation) and aqueous acids.

Personal Protective Equipment (PPE)[2]
  • Gloves: Nitrile (minimum 0.11mm) offers splash protection. For prolonged handling or spill cleanup, use Silver Shield/4H laminate gloves to prevent permeation of the aliphatic chain.

  • Respiratory: If work is done outside a fume hood (emergency only), use a full-face respirator with Organic Vapor (OV) cartridges.

Part 3: Disposal Procedures

Method A: Commercial Incineration (Recommended)

This is the standard compliance route for bulk waste or when chemical deactivation is not feasible.

  • Container: Collect in a rated HDPE or steel solvent safety can.

  • Labeling: Label as "Hazardous Waste - Flammable, Toxic." Explicitly list "3-(Isothiocyanatomethyl)heptane" as a constituent.

  • RCRA Coding: Assign code D001 (Ignitability). If the waste stream contains other solvents, code appropriately (e.g., F003).

  • Transfer: Arrange pickup by a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration.

Method B: In-Lab Chemical Deactivation (Expert Protocol)

Use this method for small quantities (<50 mL) or to deactivate glassware/spills before washing.

The Mechanism: Isothiocyanates are electrophiles. To deactivate them, we must subject the central carbon to nucleophilic attack. Simple water hydrolysis is too slow due to the lipophilic heptane chain. We use alkaline hydrolysis in an alcoholic medium to solubilize the compound and accelerate the formation of the corresponding amine and inert carbonate/sulfide byproducts.

Reaction:



Step-by-Step Deactivation Protocol
  • Preparation of Deactivation Solution:

    • Prepare a mixture of 50% Ethanol (or Methanol) and 50% Aqueous Sodium Hydroxide (2M) .

    • Why Ethanol? The heptane chain prevents the chemical from dissolving in pure water. Ethanol acts as a phase-transfer co-solvent.

  • Reaction:

    • In a fume hood, slowly add the 3-(Isothiocyanatomethyl)heptane to the stirring deactivation solution.

    • Ratio: Use at least a 20:1 molar excess of the base solution to the isothiocyanate.

    • Stir for 24 hours at room temperature.

  • Verification (The "Trustworthiness" Check):

    • Do not assume the reaction is complete.

    • TLC Method: Spot the reaction mixture against the starting material (if available) on a silica plate. Visualize with UV or iodine. The distinct spot for the isothiocyanate should disappear.

    • Odor Test: The sharp, biting odor of the isothiocyanate should be replaced by the "fishy" or ammoniacal smell of the resulting amine.

  • Final Disposal:

    • Neutralize the now-basic solution with dilute hydrochloric acid (slowly, to pH 7-8).

    • Dispose of the neutralized mixture as Non-Halogenated Organic Waste (due to the amine and residual ethanol). Do not pour down the drain.

Part 4: Visualizing the Workflow

Decision Matrix & Deactivation Logic

DisposalWorkflow Start Waste: 3-(Isothiocyanatomethyl)heptane QuantityCheck Determine Quantity Start->QuantityCheck Bulk Bulk (>50 mL) QuantityCheck->Bulk High Volume SmallScale Small Scale / Residue (<50 mL) QuantityCheck->SmallScale Residue/Spill LabPack Method A: Lab Pack / Solvent Drum Bulk->LabPack Deactivation Method B: Chemical Deactivation SmallScale->Deactivation Labeling Label: Flammable (D001) + Toxic LabPack->Labeling TSDF Ship to TSDF (Incineration) Labeling->TSDF ReagentPrep Mix: 2M NaOH (aq) + Ethanol (1:1) Deactivation->ReagentPrep Reaction Stir 24h (Nucleophilic Attack) ReagentPrep->Reaction Validation Validation: TLC / Odor Check Reaction->Validation Validation->Reaction Incomplete (Add more base/time) Neutralize Neutralize to pH 7-8 Validation->Neutralize Success FinalWaste Dispose as Organic Solvent Waste Neutralize->FinalWaste

Figure 1: Decision matrix for selecting the appropriate disposal pathway based on waste volume and capability.

Emergency Procedures: Spills

In the event of a spill outside of containment:

  • Evacuate: The volatility of the heptane backbone creates an immediate flammability and inhalation hazard.

  • Ventilate: Increase air exchange if safe to do so.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels (increases surface area for evaporation/flammability).

  • Deactivate: Treat the absorbent material with the Ethanolic NaOH solution described in Method B before sealing in a waste container.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[3][4] [Link][4]

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. (Cited for nucleophilic reactivity mechanism). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.